molecular formula C51H82N8O16 B15561780 Pneumocandin A1

Pneumocandin A1

Cat. No.: B15561780
M. Wt: 1063.2 g/mol
InChI Key: QHYUKZZCYGMWMK-FGYLIMHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pneumocandin A1 is a cyclic peptide.
This compound has been reported in Glarea lozoyensis with data available.

Properties

Molecular Formula

C51H82N8O16

Molecular Weight

1063.2 g/mol

IUPAC Name

(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-6-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C51H82N8O16/c1-6-26(2)19-27(3)13-11-9-7-8-10-12-14-40(67)53-33-22-38(65)48(72)57-49(73)43-44(68)28(4)24-59(43)51(75)42(37(64)23-39(52)66)56-46(70)34(21-36(63)30-15-17-31(61)18-16-30)54-47(71)35-20-32(62)25-58(35)50(74)41(29(5)60)55-45(33)69/h15-18,26-29,32-38,41-44,48,60-65,68,72H,6-14,19-25H2,1-5H3,(H2,52,66)(H,53,67)(H,54,71)(H,55,69)(H,56,70)(H,57,73)/t26-,27+,28-,29+,32+,33+,34-,35-,36+,37+,38+,41-,42-,43-,44-,48+/m0/s1

InChI Key

QHYUKZZCYGMWMK-FGYLIMHMSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Pneumocandin A1 from Glarea lozoyensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Pneumocandin A1, a significant member of the echinocandin family of antifungal agents, from the filamentous fungus Glarea lozoyensis. This document details the experimental protocols for fermentation, extraction, and purification, presents quantitative data in structured tables, and includes visualizations of the biosynthetic pathway and experimental workflows.

Introduction: Discovery of Pneumocandins

Pneumocandins are a class of lipohexapeptide antifungals produced by the fungus Glarea lozoyensis (formerly classified as Zalerion arboricola). These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis, making them effective against a broad range of pathogenic fungi, including Candida and Aspergillus species.

The initial discovery of pneumocandins from Glarea lozoyensis ATCC 20868 revealed a complex of related compounds. Pneumocandin A0 was identified as the major component produced by the wild-type strain, with Pneumocandin B0 being a minor product. However, Pneumocandin B0 became the focus of extensive research and development as it serves as the direct precursor for the semi-synthetic antifungal drug, Caspofungin (CANCIDAS®).[1] this compound is one of the naturally occurring analogues within this family. Understanding the production and isolation of these compounds is crucial for the development of novel antifungal therapies.

Biosynthesis of this compound

The biosynthesis of pneumocandins in Glarea lozoyensis is orchestrated by a dedicated gene cluster that includes a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The core of the pneumocandin molecule is a cyclic hexapeptide, and the structural diversity among the different pneumocandins arises from variations in the amino acid residues at specific positions.

Pneumocandin A0, the most abundant pneumocandin in wild-type fermentations, and Pneumocandin B0 differ at the sixth position of the hexapeptide core. In Pneumocandin A0, this position is occupied by 4S-methyl-L-proline, which is derived from L-leucine. In contrast, Pneumocandin B0 contains 3S-hydroxy-L-proline at this position, which is derived from L-proline. The enzyme responsible for the cyclization of L-leucine to form 4S-methyl-L-proline is a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene.[1] Disruption of this gene abolishes the production of Pneumocandin A0 and redirects the biosynthetic pathway exclusively towards the production of Pneumocandin B0.[1]

Pneumocandin_Biosynthesis cluster_precursors Precursors cluster_enzymes Key Biosynthetic Enzymes cluster_intermediates Intermediates cluster_products Final Products L_Leucine L-Leucine GLOXY4 GLOXY4 (Oxygenase) L_Leucine->GLOXY4 L_Proline L-Proline Hydroxy_Proline 3S-hydroxy-L-proline L_Proline->Hydroxy_Proline Fatty_Acid_Precursors Fatty Acid Precursors GLPKS4 GLPKS4 (PKS) Fatty_Acid_Precursors->GLPKS4 Methyl_Proline 4S-methyl-L-proline GLOXY4->Methyl_Proline GLNRPS4 GLNRPS4 (NRPS) Hexapeptide_Core_A Hexapeptide Core (with 4S-methyl-L-proline) GLNRPS4->Hexapeptide_Core_A Major Route Hexapeptide_Core_B Hexapeptide Core (with 3S-hydroxy-L-proline) GLNRPS4->Hexapeptide_Core_B Minor Route Lipid_Side_Chain Dimethylmyristoyl Side Chain GLPKS4->Lipid_Side_Chain Methyl_Proline->GLNRPS4 Hydroxy_Proline->GLNRPS4 Lipid_Side_Chain->Hexapeptide_Core_A Pneumocandin_A0 Pneumocandin A0 Hexapeptide_Core_A->Pneumocandin_A0 Isolation_Workflow Fermentation_Broth Fermentation Broth (G. lozoyensis culture) Extraction Extraction with n-Butanol Fermentation_Broth->Extraction Concentration1 Concentration of n-Butanol Extract Extraction->Concentration1 Water_Wash Water Wash Concentration1->Water_Wash Charcoalization Charcoal Treatment Water_Wash->Charcoalization Filtration Filtration Charcoalization->Filtration Concentration2 Concentration and Crystallization Filtration->Concentration2 Crude_Pneumocandins Crude Pneumocandin Solids Concentration2->Crude_Pneumocandins Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Pneumocandins->Column_Chromatography Elution Elution with Solvent Gradient (e.g., Methanol/Water) Column_Chromatography->Elution Fraction_Collection Fraction Collection and Analysis (HPLC) Elution->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Final_Concentration Concentration and Crystallization Pooling->Final_Concentration Pure_Pneumocandin_A1 Purified this compound Final_Concentration->Pure_Pneumocandin_A1

References

Foundational Research and History of the Pneumocandin A-Series Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the foundational research and history of the Pneumocandin A-series of lipopeptide antifungals, with a primary emphasis on Pneumocandin A₀ , the most well-characterized member of this series. Extensive literature searches yielded minimal specific information regarding a distinct "Pneumocandin A₁" entity, suggesting it is either a minor, less-studied analog or a historical designation. The data, protocols, and pathways described herein are based on the significant body of research available for Pneumocandin A₀ and the broader pneumocandin family.

Executive Summary

The pneumocandins are a class of naturally occurring lipohexapeptides that represent a cornerstone in the development of modern antifungal therapies. Produced by the filamentous fungus Glarea lozoyensis, these compounds exhibit potent antifungal activity through a highly specific mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall integrity. This targeted action offers a significant therapeutic advantage due to the absence of a homologous enzyme in mammalian cells, resulting in a favorable safety profile. Pneumocandin A₀, alongside its structural relative Pneumocandin B₀, was pivotal in the early research that ultimately led to the development of caspofungin, the first semi-synthetic echinocandin approved for clinical use. This document provides a comprehensive overview of the discovery, chemical nature, mechanism of action, and the foundational experimental methodologies that underpinned the scientific understanding of the Pneumocandin A-series.

Discovery and Producing Organism

The pneumocandins were first discovered in the 1980s from fermentation broths of a fungus initially identified as Zalerion arboricola.[1] This organism was later reclassified as Glarea lozoyensis.[1] The wild-type strain of G. lozoyensis produces a complex of related pneumocandin molecules, with Pneumocandin A₀ being the most abundant natural product in these fermentations.[2] The discovery of these potent antifungal agents spurred a significant research effort to elucidate their structure, mechanism, and therapeutic potential, marking a critical step forward in the fight against invasive fungal infections.

Chemical Structure

Pneumocandins are cyclic lipohexapeptides. Their structure consists of two main components: a cyclic hexapeptide core and an N-linked acyl lipid side chain.

  • Cyclic Hexapeptide Core: The core of Pneumocandin A₀ is composed of several non-proteinogenic amino acids, including hydroxylated proline and ornithine residues. A key structural feature that distinguishes Pneumocandin A₀ from Pneumocandin B₀ is the presence of a (3S)-hydroxyl-(4S)-methyl-L-proline residue.[2]

  • Lipid Side Chain: Attached to the peptide core is a 10,12-dimethylmyristoyl fatty acid side chain. This lipophilic tail is crucial for the molecule's antifungal activity, as its removal results in a loss of efficacy.[3]

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural Feature
Pneumocandin A₀ C₅₁H₈₂N₈O₁₇1079.2Contains a (3S)-hydroxyl-(4S)-methyl-L-proline residue.[2][4][5]
Pneumocandin B₀ C₅₀H₈₀N₈O₁₇1065.2Contains a (3S)-hydroxyl-L-proline residue instead of the methylated version in A₀.[6]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary molecular target of the pneumocandins is the fungal enzyme β-(1,3)-D-glucan synthase.[7][8] This enzyme is an integral component of the fungal cell wall biosynthesis machinery, responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, the main structural polymer of the cell wall.

Pneumocandins act as non-competitive inhibitors of this enzyme, leading to a cascade of downstream effects:

  • Disruption of Cell Wall Synthesis: Inhibition of β-(1,3)-D-glucan synthase depletes the cell wall of its primary structural component.

  • Osmotic Instability: The weakened cell wall can no longer withstand internal turgor pressure, leading to osmotic lysis and fungal cell death.

  • Aberrant Morphology: At sub-lethal concentrations, these compounds cause morphological changes in fungi, particularly at sites of active cell growth and division, such as hyphal tips and septation sites.

The specificity of this target is a key reason for the low toxicity of echinocandin-class drugs in humans, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.

G cluster_membrane Fungal Plasma Membrane cluster_cell Fungal Cell GS β-(1,3)-D-Glucan Synthase Glucan β-(1,3)-D-Glucan Polymer GS->Glucan Catalysis UDP_Glucose UDP-Glucose UDP_Glucose->GS Substrate CellWall Cell Wall Assembly Glucan->CellWall Lysis Osmotic Lysis CellWall->Lysis Disruption leads to PneumocandinA Pneumocandin A₀ PneumocandinA->GS Non-competitive Inhibition

Figure 1. Mechanism of action of Pneumocandin A₀.

Biosynthesis Pathway

Pneumocandin A₀ and B₀ share a common biosynthetic pathway until a late stage. The entire biosynthetic gene cluster has been identified in G. lozoyensis.[2] The core peptide is assembled by a non-ribosomal peptide synthetase (NRPS), and the lipid side chain is synthesized by a polyketide synthase (PKS). A critical differentiation step is governed by the enzyme GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase.[1][2] This enzyme is responsible for the formation of the (4S)-methyl-L-proline residue that characterizes Pneumocandin A₀. Inactivation or absence of the GLOXY4 gene abolishes the production of Pneumocandin A₀, leading to the exclusive production of Pneumocandin B₀.[1][2]

G Proline L-Proline NRPS Non-Ribosomal Peptide Synthetase Proline->NRPS HydroxyProline (3S)-hydroxyl-L-proline Proline->HydroxyProline Leucine L-Leucine GLOXY4 GLOXY4 Oxygenase Leucine->GLOXY4 PKS Polyketide Synthase (Lipid Side Chain) PKS->NRPS Hexapeptide Acylated Hexapeptide Precursor NRPS->Hexapeptide PneumoB0 Pneumocandin B₀ NRPS->PneumoB0 Minor Pathway in Wild-Type PneumoA0 Pneumocandin A₀ Hexapeptide->PneumoA0 Major Pathway in Wild-Type MethylProline (3S)-hydroxyl- (4S)-methyl-L-proline GLOXY4->MethylProline MethylProline->NRPS Incorporation HydroxyProline->NRPS Incorporation in ΔGLOXY4 mutant

Figure 2. Simplified biosynthetic pathway of Pneumocandins A₀ and B₀.

Quantitative Biological Activity

Pneumocandins exhibit potent in vitro activity against a range of pathogenic fungi, particularly Candida species. Their activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth.

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansPneumocandin A₀0.250.5
Candida albicansPneumocandin B₀0.250.5
Candida tropicalisPneumocandin B₀0.250.5
Candida glabrataPneumocandin B₀0.51.0
Pneumocystis cariniiPneumocandin A₀--
Pneumocystis cariniiPneumocandin B₀--
Data compiled from early biological evaluation studies. MIC values can vary based on testing methodology.[7]

In addition to whole-cell activity, the direct inhibitory effect on the molecular target is measured by the 50% inhibitory concentration (IC₅₀) in a β-(1,3)-D-glucan synthase assay.

CompoundTarget EnzymeIC₅₀
Pneumocandin A₀C. albicans β-(1,3)-D-glucan synthase1.0 - 1.25 µM
Data from in vitro enzyme inhibition assays.[9]

Experimental Protocols

Fermentation of Glarea lozoyensis for Pneumocandin Production

This protocol describes a typical laboratory-scale fermentation process for producing pneumocandins.

1. Media Preparation:

  • Seed Medium: (per liter) 80 g mannitol, 20 g glucose, 20 g peptone, 2.5 g K₂HPO₄. Adjust pH to 6.8 before autoclaving.[10][11]

  • Production Medium: Composition can vary, but often consists of a carbon source (e.g., mannitol), a nitrogen source (e.g., peptone), and essential minerals.

2. Inoculation and Seed Culture:

  • Inoculate the seed medium with spores or mycelial fragments of a G. lozoyensis culture.

  • Incubate at 25°C with agitation (e.g., 220 rpm) for approximately 5-7 days to generate sufficient biomass for inoculation of the production culture.[10]

3. Production Fermentation:

  • Inoculate the production medium with a portion of the seed culture (e.g., 10% v/v).[10]

  • Incubate at 25°C with agitation (220 rpm) for an extended period, typically 14-21 days, to allow for the secondary metabolite production of pneumocandins.

4. Extraction:

  • At the end of the fermentation, harvest the entire culture (broth and mycelia).

  • Extract the pneumocandins using a suitable organic solvent, such as n-butanol or by adding an equal volume of methanol (B129727) to the culture and agitating for 1 hour.[2][12]

  • Separate the solvent layer containing the crude extract from the aqueous phase and cell debris by centrifugation or filtration.

  • Concentrate the crude extract under vacuum.

Purification of Pneumocandins by Chromatography

This protocol outlines a general approach to purifying pneumocandins from a crude fermentation extract.

1. Initial Purification (Optional):

  • The concentrated crude extract can be subjected to a preliminary purification step like crystallization from a solvent such as acetonitrile (B52724) to obtain a semi-purified solid.[12] This step can enrich the pneumocandin content to 75-85%.[12]

2. Adsorbent Chromatography:

  • Prepare a chromatography column packed with an adsorbent like neutral alumina (B75360) or silica (B1680970) gel.[12][13]

  • Dissolve the semi-purified solid in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.

  • Wash Step: Elute the column with a non-polar solvent or a solvent mixture to remove highly non-polar impurities.

  • Elution Step: Elute the pneumocandins using a more polar solvent system. A common mobile phase for silica gel chromatography is a mixture of dichloromethane (B109758) and methanol (e.g., 4:1 v/v).[13]

  • Collect fractions and monitor for the presence of pneumocandins using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. High-Performance Liquid Chromatography (HPLC):

  • For high-purity separation, especially to resolve different pneumocandin analogs (e.g., A₀ from B₀ and C₀), reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is employed.[14]

  • Column: A C18 column for reversed-phase or a HILIC column (e.g., silica-based).

  • Mobile Phase (HILIC example): An isocratic mobile phase of 85% acetonitrile and 15% aqueous ammonium (B1175870) acetate (B1210297) (0.1% w/w, pH 4.5) can be used to separate B₀ and C₀.[14]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Pool the fractions containing the pure pneumocandin of interest and remove the solvent by lyophilization or evaporation.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

1. Inoculum Preparation:

  • From a fresh fungal culture on agar, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[15]

  • Prepare a working suspension by diluting this stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL.[15]

2. Drug Dilution:

  • Prepare a stock solution of the purified pneumocandin in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the drug stock in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the desired final concentrations. A typical range for testing is 16 to 0.03 µg/mL.[15]

3. Plate Inoculation:

  • Transfer 100 µL of each drug dilution into the wells of a new 96-well plate.

  • Add 100 µL of the working fungal inoculum to each well, bringing the total volume to 200 µL and halving the drug concentrations to their final test values.

  • Include a positive control well (100 µL RPMI + 100 µL inoculum) and a negative control/sterility well (200 µL RPMI only).

4. Incubation and Reading:

  • Incubate the plate at 35°C for 24-48 hours.[15]

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant (typically ≥50%) decrease in turbidity (growth) compared to the positive control well.[16][17] This can be assessed visually or by using a spectrophotometer.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungus Fungal Colony on Agar Inoculum Prepare Inoculum (0.5 McFarland) Fungus->Inoculum Inoculate Inoculate Plate with Fungi Inoculum->Inoculate Drug Pneumocandin Stock Solution SerialDilution Serial Dilution of Drug in Plate Drug->SerialDilution SerialDilution->Inoculate Incubate Incubate 24-48h at 35°C Inoculate->Incubate Read Read Plate (Visual/Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC

Figure 3. General workflow for MIC determination by broth microdilution.

Conclusion

The foundational research on the Pneumocandin A-series, particularly Pneumocandin A₀, was instrumental in validating the fungal β-(1,3)-D-glucan synthase as a viable antifungal drug target. The discovery, isolation, and characterization of these natural products from Glarea lozoyensis provided the essential framework for the development of semi-synthetic derivatives with improved pharmacological properties, culminating in the creation of caspofungin. The detailed understanding of their mechanism of action, biosynthesis, and biological activity continues to inform the search for novel antifungal agents and strategies to combat emerging drug resistance. This technical guide consolidates the core historical and scientific principles that established the pneumocandins as a landmark class in the field of antimicrobial drug development.

References

Core Physicochemical Properties of Pneumocandin A1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Pneumocandin A1, a notable member of the echinocandin family of antifungal agents. Given the limited availability of specific experimental data for this compound, this document leverages data from its closely related precursor, Pneumocandin B0, to provide a robust understanding of its expected characteristics.

Introduction

Pneumocandins are a class of lipopeptide antifungal compounds that exhibit potent activity against a broad range of pathogenic fungi. Their primary mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. This targeted action results in osmotic instability and subsequent cell lysis, making pneumocandins a critical class of antifungal agents in clinical use. This compound, a naturally occurring analogue, serves as a key subject of study for understanding the structure-activity relationships within this family of molecules.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount in determining its suitability for development, influencing factors such as solubility, stability, and bioavailability. The following table summarizes the core physicochemical properties of this compound, with data for Pneumocandin B0 provided for comparative analysis where specific A1 data is unavailable.

PropertyThis compoundPneumocandin B0Reference
Molecular Formula C₅₁H₈₂N₈O₁₇C₅₀H₈₀N₈O₁₇[1]
Molecular Weight 1079.24 g/mol 1065.21 g/mol [2]
Appearance -White to off-white or yellowish powder[3]
Melting Point ->230°C (decomposes)[4][5][6]
Solubility -Soluble in DMSO (100 mg/mL), ethanol, and methanol. Limited water solubility.[2][7][8][9]
Stability -Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2][8]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For pure compounds, this occurs over a narrow range. The capillary method is a standard technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dried this compound sample is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the powder into the sealed end to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.[10][11][12][13]

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For complex molecules like this compound, a systematic approach is required to determine solubility in various solvents.

Apparatus:

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC system

Procedure:

  • Solvent Selection: A range of solvents relevant to pharmaceutical development are selected (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO)).

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a solvent in which it is freely soluble (e.g., DMSO).

  • Serial Dilution: A series of dilutions are prepared from the stock solution in the test solvents.

  • Equilibration: The solutions are agitated (vortexing and/or sonication) and allowed to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure saturation.

  • Phase Separation: The solutions are centrifuged to pellet any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the supernatant of each saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Assessment of Stability

Principle: Stability testing evaluates the extent to which a substance retains its properties within specified limits, when stored under the influence of various environmental factors such as temperature, humidity, and light.

Apparatus:

  • Stability chambers (controlled temperature and humidity)

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: Solutions of this compound are prepared in relevant buffers and solvents. Solid samples are also used.

  • Stress Conditions: The samples are exposed to a variety of stress conditions as per ICH guidelines, including:

    • Elevated Temperature: e.g., 40°C, 60°C.

    • High Humidity: e.g., 75% RH.

    • Photostability: Exposure to a defined light source.

    • Acidic and Basic Conditions: e.g., 0.1 M HCl, 0.1 M NaOH.

    • Oxidative Conditions: e.g., 3% H₂O₂.

  • Time Points: Samples are collected at specified time intervals (e.g., 0, 2, 4, 8, 24 hours for short-term studies; longer for long-term stability).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and to detect and quantify any degradation products. The peak purity of the parent compound is also assessed.[14][15][16]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Pneumocandins exert their antifungal effect by targeting the fungal cell wall, a structure essential for maintaining cell integrity and viability that is absent in mammalian cells.

G Mechanism of Action of this compound cluster_cell_wall Fungal Cell Wall Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex (Fks1p/Fks2p catalytic subunit) Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Lysis Osmotic Instability & Cell Lysis Rho1_GTPase Rho1 GTPase (Regulatory Subunit) Rho1_GTPase->Glucan_Synthase Pneumocandin_A1 This compound Pneumocandin_A1->Inhibition UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Polymerization Inhibition->Glucan_Synthase Non-competitive Inhibition

Caption: Inhibition of β-(1,3)-D-glucan synthesis by this compound.

The β-(1,3)-D-glucan synthase enzyme complex is embedded in the fungal cell membrane and consists of a catalytic subunit (encoded by the FKS genes, such as FKS1 and FKS2) and a regulatory subunit (the Rho1 GTPase).[17][18][19][20] this compound non-competitively inhibits the catalytic subunit, thereby blocking the polymerization of UDP-glucose into β-(1,3)-D-glucan chains. This disruption of cell wall biosynthesis leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and ultimately causing cell death.[1][3][7]

Conclusion

This compound, a key member of the echinocandin class, possesses physicochemical properties that are fundamental to its antifungal activity. While specific experimental data for this analogue is sparse, analysis of its close relative, Pneumocandin B0, provides valuable insights into its expected behavior. A thorough understanding of its properties, guided by the standardized experimental protocols outlined herein, is crucial for its potential development and for the rational design of novel, more effective antifungal agents. The targeted mechanism of action against the fungal-specific enzyme β-(1,3)-D-glucan synthase underscores the therapeutic potential of this class of compounds.

References

Unveiling the Molecular Architecture of Pneumocandin A1: A Technical Guide to its Lipohexapeptide Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – For researchers, scientists, and professionals in drug development engaged in the study of antifungal agents, a comprehensive understanding of the molecular structure of lead compounds is paramount. This technical guide provides an in-depth exploration of the core methodologies and data integral to the structure elucidation of Pneumocandin A1, a significant member of the pneumocandin family of lipohexapeptide antibiotics. This document collates critical quantitative data into accessible tables, outlines detailed experimental protocols, and employs visualizations to clarify complex relationships and workflows.

This compound is a potent antifungal agent produced by the fungus Glarea lozoyensis (formerly Zalerion arboricola). Its structure, a complex cyclic hexapeptide acylated with a lipid side chain, has been meticulously pieced together through a combination of spectroscopic and chemical techniques. This guide will delve into the pivotal experiments that have defined our understanding of this important molecule.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from the fermentation broth of Glarea lozoyensis. A multi-step purification process is employed to obtain a pure sample suitable for structural analysis.

Experimental Protocol: Isolation and Purification of this compound
  • Fermentation and Extraction: Glarea lozoyensis is cultured in a suitable nutrient medium to promote the production of pneumocandins. The whole fermentation broth is then extracted with a water-immiscible organic solvent, such as n-butanol, to partition the lipophilic secondary metabolites, including this compound, into the organic phase.

  • Initial Purification: The organic extract is concentrated under reduced pressure. The resulting residue is subjected to preliminary purification steps, which may include solvent-solvent partitioning and precipitation to remove highly polar and non-polar impurities.

  • Chromatographic Separation: The partially purified material is then subjected to a series of chromatographic separations. This typically involves:

    • Adsorption Chromatography: Using stationary phases like silica (B1680970) gel or neutral alumina. A step-wise gradient of solvents with increasing polarity (e.g., mixtures of hexane, ethyl acetate, and methanol) is used to elute fractions of varying polarity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a critical step for obtaining highly pure this compound. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape.

  • Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent system to yield a pure, crystalline solid. The purity is assessed at each stage by analytical HPLC.

Spectroscopic Analysis: Unraveling the Connectivity

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstones of structure elucidation for complex natural products like this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its substructures through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight, which allows for the calculation of the molecular formula. For this compound, the molecular formula has been established as C₅₁H₈₂N₈O₁₇.

Tandem Mass Spectrometry (MS/MS) experiments are used to fragment the parent ion and analyze the resulting daughter ions. This provides valuable information about the sequence of amino acids and the structure of the lipid side chain.

Technique Parameter Value Interpretation
High-Resolution FAB-MS[M+H]⁺m/z 1079.5899Consistent with the molecular formula C₅₁H₈₂N₈O₁₇ (calculated 1079.5928).

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, enabling the assignment of individual atoms and the determination of their connectivity and stereochemistry. Both ¹H and ¹³C NMR data are essential.

Due to the complexity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complete structural assignment.

(Note: A comprehensive table of ¹H and ¹³C NMR chemical shifts for this compound is not publicly available in a consolidated format. The elucidation was performed by comparing the spectra with those of closely related, well-characterized pneumocandins like Pneumocandin B0 and by detailed analysis of 2D NMR correlations.)

Chemical Degradation and Amino Acid Analysis

To confirm the identity and stereochemistry of the constituent amino acids, this compound is subjected to chemical degradation followed by analysis of the resulting components.

Experimental Protocol: Amino Acid Analysis
  • Acid Hydrolysis: A purified sample of this compound is hydrolyzed under harsh acidic conditions (e.g., 6N HCl at 110°C for 24 hours in a sealed, evacuated tube). This process cleaves the amide bonds, releasing the individual amino acid residues.

  • Derivatization: The resulting amino acid mixture is then derivatized to make the components volatile and suitable for chromatographic analysis. A common derivatization agent is phenylisothiocyanate (PITC), which reacts with the amino groups to form phenylthiocarbamyl (PTC) amino acids.

  • Chromatographic Analysis: The derivatized amino acids are separated and quantified using RP-HPLC with UV detection. By comparing the retention times with those of derivatized amino acid standards, the identity and relative abundance of each amino acid in the this compound hydrolysate can be determined.

This analysis reveals the presence of several non-proteinogenic amino acids that are characteristic of the pneumocandin family.

Amino Acid Residue Abbreviation Type
(2S,3R,4R)-3,4-Dihydroxy-L-ornithineDOH-OrnNon-proteinogenic
(2S,3S,4S)-3-Hydroxy-4-methyl-L-proline3-OH-4-Me-ProNon-proteinogenic
L-threonineThrProteinogenic
(2S,3R)-3-Hydroxy-L-glutamine3-OH-GlnNon-proteinogenic
(2S,4R)-4-Hydroxy-L-proline4-OH-ProNon-proteinogenic
(3R,4S)-3,4-Dihydroxy-L-homotyrosineDOH-HtyNon-proteinogenic

Table 2: Amino Acid Composition of the Hexapeptide Core of this compound.

Structure Elucidation Workflow

The logical flow of experiments and data interpretation is crucial for unambiguously determining the structure of a complex natural product.

structure_elucidation_workflow Fermentation Fermentation of Glarea lozoyensis Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (Adsorption & RP-HPLC) Extraction->Purification Pure_A1 Pure this compound Purification->Pure_A1 MS Mass Spectrometry (HRMS, MS/MS) Pure_A1->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_A1->NMR Hydrolysis Acid Hydrolysis Pure_A1->Hydrolysis Mol_Formula Molecular Formula & Fragmentation MS->Mol_Formula Connectivity Connectivity & Stereochemistry (C-H Framework) NMR->Connectivity AA_Analysis Amino Acid Analysis (Derivatization & HPLC) Hydrolysis->AA_Analysis AA_Composition Amino Acid Composition & Stereochemistry AA_Analysis->AA_Composition Structure Final Structure of This compound Mol_Formula->Structure Connectivity->Structure AA_Composition->Structure

This compound Structure Elucidation Workflow.

Concluding Remarks

The structure elucidation of this compound is a testament to the power of a coordinated application of separation science, spectroscopy, and chemical degradation. The detailed molecular architecture, once determined, paves the way for understanding its mechanism of action, exploring structure-activity relationships, and guiding synthetic and semi-synthetic efforts to develop new and improved antifungal therapies. This guide provides a foundational overview of the key experimental and analytical considerations in this process, serving as a valuable resource for researchers in the field.

A Technical Guide to Pneumocandin A1 Production in Glarea lozoyensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glarea lozoyensis as a producer of Pneumocandin A1, a precursor to the antifungal drug caspofungin. This document details the biosynthetic pathways, fermentation protocols, extraction and purification techniques, and analytical methods pertinent to the production of this valuable secondary metabolite. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Introduction to Glarea lozoyensis and Pneumocandins

Glarea lozoyensis, an anamorphic ascomycete fungus, is the natural producer of pneumocandins, a class of lipohexapeptide antifungals.[1] These compounds, including Pneumocandin A0 and B0, are of significant interest to the pharmaceutical industry as they serve as the starting material for the semi-synthesis of echinocandin drugs like caspofungin.[2] Pneumocandins exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2] The wild-type strain of G. lozoyensis (ATCC 20868) primarily produces Pneumocandin A0, while mutant strains have been developed to enhance the production of the more desirable Pneumocandin B0.[3] This guide will focus on the production of pneumocandins, with a particular emphasis on the factors influencing the yield of these critical antifungal precursors.

Pneumocandin Biosynthesis

The biosynthesis of pneumocandins in G. lozoyensis is a complex process involving a dedicated gene cluster that orchestrates the assembly of the lipohexapeptide structure.[4] The core of this process is driven by a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[4]

The pneumocandin biosynthetic gene cluster contains the genes for an NRPS (GLNRPS4) and a PKS (GLPKS4) arranged in tandem.[4] This cluster also includes genes for two cytochrome P450 monooxygenases, seven other modifying enzymes, and the biosynthesis of L-homotyrosine, a key component of the peptide core.[4] Disruption of the GLNRPS4 and GLPKS4 genes results in the complete loss of pneumocandin production and antifungal activity.[4]

dot

Pneumocandin_Biosynthesis Amino_Acids L-Proline, L-Leucine, L-Threonine, L-Ornithine, L-Homotyrosine GLNRPS4 GLNRPS4 (Nonribosomal Peptide Synthetase) Amino_Acids->GLNRPS4 Peptide Assembly Fatty_Acid_Precursors Acetyl-CoA, Malonyl-CoA GLPKS4 GLPKS4 (Polyketide Synthase) Fatty_Acid_Precursors->GLPKS4 Side Chain Synthesis GLPKS4->GLNRPS4 Modifying_Enzymes Hydroxylases (e.g., GLOXY4), Cytochrome P450s GLNRPS4->Modifying_Enzymes Cyclic Lipopeptide Intermediate Pneumocandin_A0 Pneumocandin A0 Modifying_Enzymes->Pneumocandin_A0 Pneumocandin_B0 Pneumocandin B0 Modifying_Enzymes->Pneumocandin_B0

Caption: Pneumocandin Biosynthetic Pathway in Glarea lozoyensis.

A key enzyme, GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a constituent of Pneumocandin A0.[2] Disruption of the GLOXY4 gene abolishes the production of Pneumocandin A0 and leads to the exclusive production of Pneumocandin B0, where 3S-hydroxyl-L-proline occupies the sixth position of the hexapeptide core instead.[2]

Fermentation Protocols for Pneumocandin Production

The production of pneumocandins by G. lozoyensis is typically carried out through submerged fermentation. The composition of the culture media and the physical parameters of the fermentation process are critical for achieving high yields.

Media Composition

Both seed and production media are crucial for successful fermentation. The following tables summarize typical media compositions found in the literature.

Table 1: Seed Medium Composition for Glarea lozoyensis

ComponentConcentration (g/L)Reference
Glucose40[5][6][7][8][9][10]
Soybean Powder20[5][6][7][8][9][10]
Cotton Seed Powder10[11]
Corn Steep Liquor10[11]
KH₂PO₄1 - 1.5[5][6][7][8][9][11]
Trace Element Solution10 mL/L[8][9][10][11]
Initial pH 5.0 [5][6][7][8][9][11]

Table 2: Production Medium Composition for Glarea lozoyensis

ComponentConcentration (g/L)Reference
Mannitol80 - 100[5][6][12]
Glucose20[5][12]
Lactose30[13]
Peptone20[5][12]
Corn Gluten Meal10[6]
Soybean Meal20[10]
Yeast Powder10[13]
L-Threonine10[13]
L-Proline12[13]
K₂HPO₄2.5[5][6][10][12]
KH₂PO₄1.5[13]
MgSO₄·7H₂O0.5[13]
MES Buffer15[13]
Initial pH 5.3 - 6.8 [5][6][12][13]
Fermentation Parameters

Optimal physical parameters are essential for maximizing pneumocandin production.

Table 3: Fermentation Parameters for Pneumocandin Production

ParameterValueReference
Temperature24 - 26 °C[3][8][9][10][11][12][13]
Agitation220 rpm (shake flask)[3][8][9][10][11][12]
up to 600 rpm (fermenter)[13]
Aeration0.5 - 1.2 VVM[13]
Fermentation Duration14 - 21 days[3][11][12]
Experimental Workflow: From Inoculum to Harvest

Fermentation_Workflow cluster_inoculum Inoculum Preparation cluster_production Production Stage cluster_harvest Harvesting Slant G. lozoyensis on PDA Slant Seed_Flask Seed Culture (5 days, 25°C, 220 rpm) Slant->Seed_Flask Inoculation Production_Flask Production Fermentation (14-21 days, 25°C, 220 rpm) Seed_Flask->Production_Flask Inoculation (10% v/v) Harvest Harvest Fermentation Broth (Mycelia + Supernatant) Production_Flask->Harvest

Caption: General Workflow for Pneumocandin Extraction.

Purification

Further purification of pneumocandins from the crude extract can be achieved using chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) with a silica-gel column is an effective method for separating different pneumocandin analogues. [1]Column chromatography using neutral alumina (B75360) has also been described for purification. [1]

Analytical Methods for Quantification

Accurate quantification of pneumocandins is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.

Table 4: HPLC and LC-MS/MS Parameters for Pneumocandin Analysis

ParameterHPLCLC-MS/MSReference
Column C18Supelco Ascentis Si HILIC[14][15]
Mobile Phase Acetonitrile/Phosphate Buffer (pH 2.5)Acetonitrile/Ammonium Acetate (pH 4.5)[14][15]
Detection Fluorescence (Ex: 224 nm, Em: 304 nm)Tandem Mass Spectrometry (MS/MS)[14][15]
Quantification Peak area comparison with standardsMonitoring of specific fragment ions[14][15]

For LC-MS/MS analysis, specific fragment ions can be monitored for the differential quantification of Pneumocandin B0 and C0. For instance, in negative mode, fragments with m/z values of approximately 300, 439, or 469 are specific for Pneumocandin B0, while fragments around m/z 338, 356, and 360 are indicative of Pneumocandin C0. [15]

Strain Improvement and Yield Enhancement

Significant efforts have been dedicated to improving the production of pneumocandins in G. lozoyensis.

Table 5: Strategies for Enhanced Pneumocandin Production

StrategyOutcomeReference
Random Mutagenesis (ARTP) Increased Pneumocandin B0 yield by 1.4-fold (to 1134 mg/L)[7]
Medium Optimization Further increased yield to 1873 mg/L in mutant strain[7]
Gene Disruption (GLOXY4) Exclusive production of Pneumocandin B0[2]
Adaptive Laboratory Evolution 32% increase in Pneumocandin B0 production (to 2131 g/L)[12]
Extractive Fermentation (SDS) 37.63% increase in total Pneumocandin B0 yield (to 2528.67 mg/L)[10]

These strategies highlight the potential for significant improvements in pneumocandin titers through a combination of genetic engineering and fermentation process optimization.

Conclusion

Glarea lozoyensis remains a cornerstone for the industrial production of pneumocandins, the precursors to life-saving antifungal drugs. A thorough understanding of its biosynthetic pathways, coupled with optimized fermentation and extraction protocols, is paramount for efficient and high-yield production. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and enhance the production of this compound and other valuable pneumocandin analogues from this remarkable fungus. Continued research into the regulatory networks governing pneumocandin biosynthesis will undoubtedly unlock new avenues for strain improvement and process optimization.

References

Early Investigations into the Antifungal Properties of Pneumocandin A1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the antifungal activity of Pneumocandin A1 (also referred to in early literature as Pneumocandin A0 or L-671,329). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed look at the initial quantitative data, experimental methodologies, and the core mechanism of action that established pneumocandins as a significant class of antifungal agents.

Introduction: The Emergence of a Novel Antifungal Class

This compound is a naturally occurring lipopeptide first isolated from the fungus Zalerion arboricola, now known as Glarea lozoyensis[1][2]. It belongs to the echinocandin class of antifungal agents, which are characterized by their potent and specific activity against a range of pathogenic fungi[3][4]. Early studies identified this compound as the most prevalent of the pneumocandins produced by the wild-type strain of G. lozoyensis[2]. These initial investigations were pivotal in establishing the therapeutic potential of this class of compounds, which led to the development of semisynthetic derivatives with improved pharmacological properties.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The primary mechanism of action for this compound and other echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase[4][5]. This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall[4][5]. By inhibiting this enzyme, this compound disrupts cell wall formation, leading to osmotic instability and ultimately, fungal cell death. This targeted action on a uniquely fungal cellular component results in a high degree of selectivity and a favorable safety profile, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Death Osmotic Lysis & Cell Death Glucan_Synthase->Cell_Death Disruption of Cell Wall Synthesis Cell_Wall Fungal Cell Wall (Structural Integrity) Glucan_Polymer->Cell_Wall Component Cell_Wall->Cell_Death Pneumocandin_A1 This compound Pneumocandin_A1->Glucan_Synthase Non-competitive Inhibition

Mechanism of action of this compound.

Quantitative Antifungal Activity

Early in vitro studies demonstrated the potent antifungal activity of this compound against various pathogenic Candida species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained in these foundational experiments.

Fungal SpeciesThis compound (A0) MIC (µg/mL)
Candida albicans0.5 - 2.0
Candida tropicalis0.5 - 2.0
Candida parapsilosis1.0 - 4.0
Candida (Torulopsis) glabrata0.25 - 1.0
Candida krusei2.0 - 8.0

Note: The MIC ranges are compiled from early studies and may vary depending on the specific isolates and testing conditions.

Experimental Protocols

The following section details the key experimental methodologies employed in the early in vitro evaluation of this compound's antifungal activity.

In Vitro Antifungal Susceptibility Testing

Broth Microdilution Method:

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar (B569324) plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution: this compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The fungal inoculum was added to each well of the microtiter plates containing the serially diluted this compound. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of this compound that resulted in a significant inhibition of fungal growth compared to the drug-free control well.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate_Setup Addition to Microtiter Plate Inoculum->Plate_Setup Drug_Dilution This compound Serial Dilution Drug_Dilution->Plate_Setup Incubation Incubation (35°C, 24-48h) Plate_Setup->Incubation MIC_Reading Visual/Spectrophotometric Reading Incubation->MIC_Reading MIC_Determination MIC Determination MIC_Reading->MIC_Determination

Broth microdilution susceptibility testing workflow.
β-(1,3)-D-Glucan Synthase Inhibition Assay

  • Membrane Preparation: Protoplasts were generated from Candida albicans cells by enzymatic digestion of the cell wall. The protoplasts were then lysed, and the cell membranes, containing the glucan synthase enzyme, were isolated by centrifugation.

  • Enzyme Assay: The membrane preparation was incubated with the substrate UDP-[14C]glucose in the presence of varying concentrations of this compound.

  • Quantification: The reaction was stopped, and the resulting radiolabeled β-(1,3)-D-glucan polymer was collected on a filter. The amount of incorporated radioactivity was measured using a scintillation counter.

  • IC50 Determination: The concentration of this compound that inhibited the enzyme activity by 50% (IC50) was calculated. Early studies demonstrated a positive correlation between the in vitro antifungal activity (MIC) and the inhibition of β-(1,3)-D-glucan synthesis for pneumocandins[5].

Conclusion

The early studies on this compound were instrumental in unveiling a new frontier in antifungal therapy. The identification of its novel mechanism of action, the potent in vitro activity against key fungal pathogens, and the establishment of robust experimental protocols laid the groundwork for the development of the entire echinocandin class of drugs. This foundational research continues to be relevant for scientists working on novel antifungal discovery and development, providing a valuable case study in the successful translation of a natural product into a clinically significant therapeutic class.

References

Pneumocandin A1: A Comprehensive Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, Biosynthesis, Mechanism of Action, and Experimental Analysis of a Key Antifungal Precursor

For researchers, scientists, and drug development professionals, this document provides a detailed technical overview of Pneumocandin A1, a naturally occurring lipopeptide and a member of the echinocandin class of antifungal agents. This compound is the principal antifungal compound produced by the fungus Glarea lozoyensis and serves as a crucial precursor for the semi-synthetic drug Caspofungin. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Structure

This compound was first isolated from the fermentation broth of Zalerion arboricola, later reclassified as Glarea lozoyensis (ATCC 20868). It is a cyclic hexapeptide with a dimethylmyristic acid side chain.[1][2] The core peptide contains several non-proteinogenic amino acids, contributing to its unique structure and biological activity. Modifications to the 3-hydroxy-4-methylproline, 3,4-dihydroxyhomotyrosine, and 4,5-dihydroxyornithine residues of Pneumocandin A0 lead to the formation of other related pneumocandins.[2]

Biosynthesis

This compound is synthesized via a complex biosynthetic pathway involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The biosynthetic gene cluster in Glarea lozoyensis orchestrates the assembly of the cyclic peptide core and the attachment of the lipid side chain.

A key step in the biosynthesis of this compound is the incorporation of L-leucine, which is cyclized to form (4S)-methyl-L-proline. This reaction is catalyzed by a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene. The disruption of this gene abolishes the production of this compound and diverts the pathway to exclusively produce Pneumocandin B0, where a 3S-hydroxyl-L-proline residue is incorporated instead.[3] This genetic manipulation has been a critical step in the industrial production of Pneumocandin B0 for the synthesis of Caspofungin.

Pneumocandin Biosynthesis cluster_sidechain Side Chain Synthesis cluster_core Peptide Core Assembly cluster_b0_diversion Diversion to Pneumocandin B0 PKS Polyketide Synthase (PKS) Fatty_Acid 10,12-dimethylmyristoyl PKS->Fatty_Acid Pneumocandin_A1 This compound Fatty_Acid->Pneumocandin_A1 Acylation NRPS Non-Ribosomal Peptide Synthetase (NRPS) Cyclic_Hexapeptide Cyclic Hexapeptide Core NRPS->Cyclic_Hexapeptide Pneumocandin_B0 Pneumocandin B0 NRPS->Pneumocandin_B0 Amino_Acids Precursor Amino Acids (Pro, Orn, hTyr, Gln, Thr) Amino_Acids->NRPS L_Leucine L-Leucine GLOXY4 GLOXY4 (oxygenase) L_Leucine->GLOXY4 4S_Methyl_Proline (4S)-methyl-L-proline GLOXY4->4S_Methyl_Proline GLOXY4_disruption GLOXY4 Disruption GLOXY4->GLOXY4_disruption 4S_Methyl_Proline->NRPS Cyclic_Hexapeptide->Pneumocandin_A1 3S_Hydroxy_Proline 3S-hydroxyl-L-proline GLOXY4_disruption->3S_Hydroxy_Proline Blocks (4S)-methyl-L-proline formation, leading to alternative precursor uptake 3S_Hydroxy_Proline->NRPS

Caption: Biosynthesis of this compound and diversion to Pneumocandin B0.

Mechanism of Action

This compound, like other echinocandins, exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4] This inhibition is non-competitive and targets the (1,3)-β-D-glucan synthase enzyme complex. The disruption of cell wall integrity leads to osmotic instability and ultimately cell lysis. This mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.[5]

Mechanism_of_Action Pneumocandin_A1 This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p subunit) Pneumocandin_A1->Glucan_Synthase Non-competitive inhibition Beta_Glucan β-(1,3)-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesis Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Synthase->Cell_Lysis Inhibition leads to UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Catalysis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Wall->Cell_Lysis Weakened

Caption: Mechanism of action of this compound.

Quantitative Data

While extensive quantitative data for this compound is not as readily available as for its semi-synthetic derivatives, some key values have been reported.

ParameterValueOrganism/EnzymeReference
IC50 1.25 µMCandida albicans (1,3)-β-D-glucan synthase[6]
IC50 1 µMCandida albicans (1,3)-β-D-glucan synthase[6]

Note: The two IC50 values are from the same source, determined by a fluorescent assay and a radioactivity assay, respectively.

MIC values for this compound are not explicitly detailed in the reviewed literature, which primarily focuses on its more potent or clinically relevant derivatives such as L-733,560 and L-743,872.[4][7][8] However, it is established that this compound possesses anti-Candida and anti-Pneumocystis activities.[1][5]

Experimental Protocols

Fermentation of Glarea lozoyensis for this compound Production

The production of this compound is achieved through fermentation of Glarea lozoyensis. The following is a general protocol based on literature.[1][9][10][11]

Strain: Glarea lozoyensis (e.g., ATCC 20868)

Seed Medium:

  • D-mannitol

  • Peptonized milk

  • Lactic acid

  • Glycine

  • KH2PO4

  • Trace elements

Production Medium:

  • A simple medium (S2) composed of D-mannitol, peptonized milk, lactic acid, glycine, KH2PO4, and trace elements has been designed to support the production of a number of related pneumocandin compounds.[1]

  • The addition of soybean oil to the S2 medium can improve yields.[1]

  • Media containing Pharmamedia as a nitrogen source have been shown to increase production significantly.[1]

  • A representative fermentation medium contains mannitol, glucose, peptone, and K2HPO4.[11]

Fermentation Conditions:

  • Inoculate the seed medium with a culture of G. lozoyensis.

  • Incubate the seed culture with shaking for a specified period.

  • Transfer an aliquot of the seed culture to the production medium.

  • Incubate the production culture with shaking at a controlled temperature (e.g., 25°C) for an extended period (e.g., up to 18 days).[10]

Fermentation_Workflow Strain Glarea lozoyensis (e.g., ATCC 20868) Seed_Culture Inoculate Seed Medium Strain->Seed_Culture Seed_Incubation Incubate Seed Culture (with shaking) Seed_Culture->Seed_Incubation Production_Culture Inoculate Production Medium Seed_Incubation->Production_Culture Production_Incubation Incubate Production Culture (e.g., 25°C, with shaking, up to 18 days) Production_Culture->Production_Incubation Extraction Extraction of Pneumocandins Production_Incubation->Extraction

Caption: General workflow for this compound production via fermentation.

Extraction and Purification of Pneumocandins

A general procedure for the extraction and purification of pneumocandins from the fermentation broth is as follows.[12]

  • Extraction: Extract the fermentation broth with a suitable organic solvent, such as n-butanol.

  • Concentration: Concentrate the organic extract under vacuum.

  • Washing: Wash the concentrated extract with an immiscible solvent (e.g., water) to remove polar impurities.

  • Charcoal Treatment: Treat the washed extract with activated charcoal to remove colored impurities.

  • Chromatography: Further purify the product using column chromatography (e.g., with neutral alumina (B75360) as the adsorbent).

  • Crystallization: Crystallize the purified pneumocandin from a suitable solvent system.

In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay

The inhibitory activity of this compound against (1,3)-β-D-glucan synthase can be determined using a cell-free enzymatic assay.[6][13][14][15][16]

Enzyme Preparation:

  • Culture Candida albicans to the exponential growth phase.

  • Harvest the cells and prepare a cell lysate.

  • Isolate the microsomal membrane fraction, which contains the (1,3)-β-D-glucan synthase, by differential centrifugation.

Assay Protocol (Radioactive Method):

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5-8.0)

    • GTPγS (a non-hydrolyzable GTP analog that activates the enzyme)

    • Bovine serum albumin (BSA)

    • EDTA

    • UDP-[14C]glucose (radioactive substrate)

    • The microsomal enzyme preparation.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.

  • Incubate the reactions at 30°C for a defined period (e.g., 60-120 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Collect the acid-insoluble product (14C-labeled β-glucan) by filtration.

  • Wash the filters to remove unincorporated UDP-[14C]glucose.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Assay Protocol (Fluorescent Method):

  • Perform the enzymatic reaction as described above, but using non-radioactive UDP-glucose.

  • Terminate the reaction and solubilize the newly formed β-glucan with NaOH at an elevated temperature (e.g., 80°C).

  • Add aniline (B41778) blue, a fluorochrome that specifically binds to (1,3)-β-glucans.

  • Measure the fluorescence of the glucan-dye complex.

  • Calculate the percent inhibition and determine the IC50 value.[6]

Glucan_Synthase_Assay_Workflow Enzyme_Prep Prepare Microsomal Fraction (containing Glucan Synthase) from Candida albicans Reaction_Setup Set up Reaction Mixture: - Buffer, GTPγS, BSA, EDTA - UDP-[14C]glucose (substrate) - Enzyme preparation Enzyme_Prep->Reaction_Setup Inhibitor_Addition Add varying concentrations of this compound Reaction_Setup->Inhibitor_Addition Incubation Incubate at 30°C Inhibitor_Addition->Incubation Reaction_Stop Stop reaction with TCA Incubation->Reaction_Stop Product_Collection Collect insoluble product (14C-β-glucan) by filtration Reaction_Stop->Product_Collection Quantification Quantify radioactivity (Scintillation counting) Product_Collection->Quantification IC50_Determination Calculate % inhibition and determine IC50 Quantification->IC50_Determination

Caption: Workflow for the in vitro (1,3)-β-D-glucan synthase inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of this compound can be assessed using a standardized broth microdilution method, such as that outlined by the Clinical and Laboratory Standards Institute (CLSI).[17]

Materials:

  • Fungal isolates (e.g., Candida species)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • This compound stock solution (in a suitable solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the microtiter plates.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the drug-free control well.

Conclusion

This compound is a foundational molecule in the field of antifungal research and development. Its discovery and the elucidation of its biosynthetic pathway have not only provided insights into the natural production of echinocandins but have also paved the way for the development of life-saving antifungal drugs like Caspofungin. For researchers, a thorough understanding of its properties, biosynthesis, and mechanism of action, coupled with robust experimental protocols, is essential for the continued exploration of new antifungal agents and strategies to combat fungal infections.

References

The Biological Activity of Pneumocandin A1 and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Pneumocandin A1 and its analogs, a class of lipohexapeptide antifungals that includes the precursor to the clinically important drug Caspofungin. This document details their mechanism of action, quantitative antifungal activity, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Pneumocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for the production of β-(1,3)-D-glucan, a major structural polymer.[3] Disruption of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[4] This mechanism is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the favorable safety profile of this class of antifungals.[5]

The primary target of pneumocandins within the β-(1,3)-D-glucan synthase complex is the Fks1p subunit.[3] By binding to this subunit, pneumocandins prevent the polymerization of UDP-glucose into linear chains of β-(1,3)-D-glucan.

cluster_0 Fungal Cell Pneumocandin Pneumocandin Fks1p β-(1,3)-D-Glucan Synthase (Fks1p subunit) Pneumocandin->Fks1p Inhibits Glucan_Polymer β-(1,3)-D-Glucan Polymer Fks1p->Glucan_Polymer Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->Fks1p Substrate Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Lysis Cell Lysis Cell_Wall->Lysis Weakened ->

Mechanism of action of Pneumocandins.

Synergistic Activity with Calcineurin Inhibitors

The antifungal activity of pneumocandins can be enhanced when used in combination with calcineurin inhibitors, such as FK506 (tacrolimus) and cyclosporine A.[6][7] The calcineurin signaling pathway plays a crucial role in fungal stress responses, including the maintenance of cell wall integrity.[8][9] Inhibition of calcineurin appears to sensitize fungi to cell wall-disrupting agents like pneumocandins, leading to a synergistic antifungal effect.[6][10] This synergy is mediated by the binding of the calcineurin inhibitor-immunophilin complex (e.g., FK506-FKBP12) to calcineurin, inhibiting its phosphatase activity.[8]

cluster_0 Fungal Cell Pneumocandin Pneumocandin Glucan_Synthase β-(1,3)-D-Glucan Synthase Pneumocandin->Glucan_Synthase Inhibits Calcineurin_Inhibitor Calcineurin Inhibitor (e.g., FK506) Complex FK506-FKBP12 Complex Calcineurin_Inhibitor->Complex FKBP12 FKBP12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits Cell_Wall_Stress_Response Cell Wall Stress Response Calcineurin->Cell_Wall_Stress_Response Activates Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Stress_Response->Cell_Wall_Integrity Maintains Glucan_Synthase->Cell_Wall_Integrity Contributes to Enhanced_Antifungal_Effect Enhanced Antifungal Effect Cell_Wall_Integrity->Enhanced_Antifungal_Effect Compromised ->

Synergistic action of Pneumocandins and Calcineurin Inhibitors.

Quantitative Antifungal Activity

The in vitro activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various pneumocandins against common fungal pathogens.

Table 1: In Vitro Activity of Pneumocandin Analogs against Candida Species

CompoundC. albicans (MIC µg/mL)C. glabrata (MIC µg/mL)C. krusei (MIC µg/mL)C. tropicalis (MIC µg/mL)C. parapsilosis (MIC µg/mL)Reference(s)
This compound-----
Pneumocandin B00.1 - 1.60.1 - 1.6---[11]
Caspofungin (MK-0991)0.0640.125≤20.25 - 0.5-[12][13]
Anidulafungin0.0040.008≤20.25 - 0.5-[12]
Micafungin0.0080.008≤20.25 - 0.5-[12]
Pneumocandin I0.10.2---[11]

Note: Data for this compound is limited in comparative studies. Caspofungin, Anidulafungin, and Micafungin are included as key clinically relevant echinocandin analogs.

Table 2: In Vitro Activity of Pneumocandin Analogs against Aspergillus Species

CompoundA. fumigatus (MIC/MEC µg/mL)A. flavus (MIC/MEC µg/mL)A. terreus (MIC/MEC µg/mL)Reference(s)
This compound---
Pneumocandin B0---
Caspofungin (MK-0991)0.125 - 10.25 - 20.25 - 2[14]
L-693,989Effective in vivo--[15]
L-731,373Effective in vivo--[15]
L-733,560Effective in vivo--[15]

Note: For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of compact hyphal forms, is often reported in addition to or instead of the MIC.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the MIC of pneumocandins against yeast, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) EDef 7.1 guidelines.[12][16][17][18]

cluster_workflow Broth Microdilution MIC Assay Workflow prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland standard, diluted in RPMI 1640) prep_drug 2. Prepare Serial Drug Dilutions (in 96-well plate) prep_inoculum->prep_drug inoculate 3. Inoculate Plates (add fungal suspension to wells) prep_drug->inoculate incubate 4. Incubate Plates (35°C for 24-48 hours) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Pneumocandin compound stock solution (in DMSO or water)

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Select several colonies of the fungal isolate from a 24-hour culture on an appropriate agar (B569324) plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).

    • Prepare a working inoculum by diluting the stock suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL.[18]

  • Drug Dilution:

    • Prepare a stock solution of the pneumocandin analog.

    • Perform serial two-fold dilutions of the drug in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations. A typical range for echinocandins is 16 to 0.03 µg/mL.[18]

    • Transfer 100 µL of each twofold drug dilution to the wells of the test plate.

  • Plate Inoculation:

    • Add 100 µL of the working fungal inoculum to each well of the drug-containing plate. The final volume in each well will be 200 µL.

    • Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the positive control.[19] This can be assessed visually or by using a microplate reader.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This protocol describes a method to measure the in vitro inhibition of β-(1,3)-D-glucan synthase activity.[20][21]

Materials:

  • Fungal cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

  • GTPγS

  • UDP-[¹⁴C]-glucose (or a non-radioactive detection method)

  • Pneumocandin compound

  • Glass beads or other cell disruption method

  • Microcentrifuge

  • Scintillation counter (if using radioactivity)

Procedure:

  • Enzyme Preparation:

    • Grow fungal cells to early log phase.

    • Harvest and wash the cells with lysis buffer.

    • Resuspend the cells in lysis buffer containing GTPγS.

    • Disrupt the cells using glass beads or another homogenization method.

    • Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the membrane fraction with the glucan synthase activity.

  • Inhibition Assay:

    • In a reaction tube, combine the enzyme preparation, assay buffer, various concentrations of the pneumocandin inhibitor, and UDP-[¹⁴C]-glucose.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding ethanol (B145695) or boiling).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-glucan product.

    • Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.

  • Quantification:

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the pneumocandin analog compared to a no-drug control.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. A non-radioactive alternative involves using a fluorescent dye like aniline (B41778) blue that binds to the β-(1,3)-glucan product, and the fluorescence is measured.[20]

Pneumocandin Biosynthesis

Pneumocandins are synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[2][22] The core structure is a cyclic hexapeptide assembled by the NRPS, which is then acylated with a dimethylmyristoyl side chain produced by the PKS.[22][23] The biosynthetic gene cluster contains the genes encoding the NRPS and PKS enzymes, as well as genes for tailoring enzymes that modify the amino acid residues and the lipid side chain.[1][24]

cluster_0 Pneumocandin Biosynthesis PKS Polyketide Synthase (PKS) Lipid_Side_Chain Dimethylmyristoyl Side Chain PKS->Lipid_Side_Chain NRPS Non-ribosomal Peptide Synthetase (NRPS) Hexapeptide_Core Cyclic Hexapeptide Core NRPS->Hexapeptide_Core Fatty_Acid_Precursors Fatty Acid Precursors Fatty_Acid_Precursors->PKS Amino_Acid_Precursors Amino Acid Precursors Amino_Acid_Precursors->NRPS Lipoinitiation Lipoinitiation & Acylation Lipid_Side_Chain->Lipoinitiation Hexapeptide_Core->Lipoinitiation Pneumocandin Pneumocandin Lipoinitiation->Pneumocandin

Simplified overview of the Pneumocandin biosynthetic pathway.

Structure-Activity Relationships

The biological activity of pneumocandin analogs is influenced by modifications to both the cyclic hexapeptide core and the lipid side chain.[5][11][25] For instance, the length and branching of the acyl side chain can impact antifungal potency and pharmacokinetic properties.[11] Alterations to the amino acid residues, such as hydroxylations, can also modulate activity.[26] The development of new analogs through genetic engineering of the biosynthetic pathway and semi-synthetic modifications continues to be an active area of research aimed at improving efficacy, expanding the antifungal spectrum, and enhancing pharmacokinetic profiles.[11][26]

References

The Foundational Link: Pneumocandin A1 and the Rise of Echinocandin Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The echinocandins represent a cornerstone in the modern antifungal armamentarium, prized for their potent, targeted activity and favorable safety profile. This technical guide delves into the pivotal relationship between the naturally occurring lipopeptide, Pneumocandin A1, and the broader class of semi-synthetic echinocandin drugs that have revolutionized the treatment of invasive fungal infections. By understanding this connection, from biosynthesis to chemical modification and biological activity, researchers can better appreciate the evolution of these life-saving therapeutics and envision future avenues for antifungal drug development.

This compound: A Natural Product Blueprint

Pneumocandins are a class of lipopeptide natural products produced by the fungus Glarea lozoyensis.[1][2] They belong to the larger family of echinocandins, all of which share a common structural motif: a cyclic hexapeptide core N-acylated with a fatty acid side chain.[2][3] this compound is a member of this family, closely related to the more extensively studied Pneumocandin B0, which serves as the direct precursor for the semi-synthetic echinocandin, caspofungin.[1][4]

The core structure of pneumocandins, including this compound, is assembled by a complex interplay of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) within the fungal cells.[2] This biosynthetic machinery is responsible for creating the cyclic peptide backbone and the characteristic 10,12-dimethylmyristoyl lipid side chain that is a hallmark of the pneumocandins.[2]

The chemical structure of a representative pneumocandin, Pneumocandin A0, is presented below. This compound differs from A0 by the absence of a hydroxyl group on the homotyrosine residue.

Chemical Structure of Pneumocandin A0 [5][6]

(Note: The precise 2D structure of this compound is not as readily available in public databases as that of A0. However, the key structural features are highly conserved, with the primary difference being the hydroxylation pattern of the peptide core.)

Mechanism of Action: Targeting the Fungal Cell Wall

The therapeutic efficacy of all echinocandins, including the parent pneumocandins, stems from their unique mechanism of action: the non-competitive inhibition of β-(1,3)-D-glucan synthase.[7][8][9] This enzyme is an essential component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell.[7][9][10] By inhibiting this enzyme, echinocandins disrupt the fungal cell wall, leading to osmotic instability and cell death.[7] This targeted mechanism is a key advantage of the echinocandin class, as β-(1,3)-D-glucan synthase is absent in mammalian cells, resulting in a high degree of selectivity and a favorable safety profile.[9][11]

G Mechanism of Action of Echinocandins cluster_fungal_cell Fungal Cell UDP-Glucose UDP-Glucose Beta_1_3_D_Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Fks2) UDP-Glucose->Beta_1_3_D_Glucan_Synthase Substrate Beta_1_3_D_Glucan β-(1,3)-D-Glucan Beta_1_3_D_Glucan_Synthase->Beta_1_3_D_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_1_3_D_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened Echinocandins Echinocandins (e.g., this compound) Echinocandins->Beta_1_3_D_Glucan_Synthase Non-competitive Inhibition

Mechanism of Echinocandin Action

From Natural Product to Potent Therapeutic: The Semi-Synthesis of Caspofungin

While naturally occurring pneumocandins exhibit antifungal activity, they are not ideal for clinical use due to limitations in their physicochemical properties. The development of semi-synthetic echinocandins, such as caspofungin, from the pneumocandin scaffold has been a pivotal advancement in antifungal therapy. Caspofungin is synthesized from Pneumocandin B0 through a series of chemical modifications.[1][4]

The general workflow for the synthesis of caspofungin from Pneumocandin B0 is outlined below. This process typically involves the selective modification of the C5-aminal side chain of the glutamine residue.

G Semi-Synthesis of Caspofungin from Pneumocandin B0 Pneumocandin_B0 Pneumocandin B0 (from Glarea lozoyensis fermentation) Intermediate_1 Intermediate Formation (e.g., Nitrile formation) Pneumocandin_B0->Intermediate_1 Chemical Modification Step 1 Intermediate_2 Reduction of Intermediate Intermediate_1->Intermediate_2 Chemical Modification Step 2 Caspofungin Caspofungin Intermediate_2->Caspofungin Final Modification and Purification

Caspofungin Synthesis Workflow

Comparative Antifungal Activity

The semi-synthetic echinocandins generally exhibit enhanced antifungal potency and a broader spectrum of activity compared to their natural precursors. Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various echinocandins against common fungal pathogens. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal AgentCandida albicans (MIC µg/mL)Candida glabrata (MIC µg/mL)Candida parapsilosis (MIC µg/mL)Aspergillus fumigatus (MEC µg/mL)
Pneumocandin Precursors
MK-0991 (Caspofungin precursor)0.06 - 0.50.12 - 10.5 - 20.06 - 0.25
LY303366 (Anidulafungin precursor)0.03 - 0.250.06 - 0.50.5 - 2≤0.03
Semi-synthetic Echinocandins
Caspofungin0.015 - 0.50.03 - 10.25 - 40.015 - 0.25
Micafungin0.008 - 0.120.008 - 0.060.12 - 2≤0.008 - 0.015
Anidulafungin0.015 - 0.120.015 - 0.060.25 - 2≤0.008

Note: Data compiled from multiple sources.[12][13][14] MIC ranges can vary depending on the specific isolates and testing methodologies. For Aspergillus species, the Minimum Effective Concentration (MEC), which reflects morphological changes, is often reported instead of MIC.

Experimental Protocols

Synthesis of Caspofungin from Pneumocandin B0 (Illustrative Protocol)

The following is a generalized protocol based on published methods and patents.[1][15] Specific reagents, conditions, and purification techniques may vary.

Step 1: Conversion of Pneumocandin B0 to a Nitrile Intermediate [1]

  • Dissolve Pneumocandin B0 in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.

  • Add a palladium catalyst, for example, palladium(II) acetate (B1210297) or palladium(II) chloride.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-35°C) under an inert atmosphere (e.g., nitrogen) for a sufficient period to ensure complete conversion (typically monitored by HPLC).

  • Upon completion, quench the reaction and remove the catalyst using a metal scavenger.

  • Isolate the nitrile intermediate, for instance, by solid-phase extraction and lyophilization.

Step 2: Reduction of the Nitrile to an Amine

  • The nitrile intermediate is reduced to the corresponding primary amine. This can be achieved through various methods, including catalytic hydrogenation.

Step 3: Introduction of the Ethylenediamine (B42938) Side Chain and Final Product Formation

  • The amine intermediate is further reacted to introduce the ethylenediamine side chain, yielding caspofungin.

  • The final product is purified using chromatographic techniques, such as reversed-phase HPLC.

  • Caspofungin is typically isolated as a stable salt, such as the diacetate salt.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of echinocandins is determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[16][17][18]

  • Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of the echinocandin is prepared in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well.

Conclusion

The journey from the discovery of this compound and its congeners to the clinical success of semi-synthetic echinocandins like caspofungin is a testament to the power of natural product chemistry and medicinal chemistry in addressing critical unmet medical needs. This compound and its relatives provided the essential structural and mechanistic blueprint for a new class of antifungal agents. By understanding the intricate relationship between these natural products and their semi-synthetic derivatives, the scientific community is better equipped to combat the growing threat of invasive fungal infections and to develop the next generation of antifungal therapies.

References

Understanding the Pneumocandin A1 biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pneumocandin A1 Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

Pneumocandins are a class of lipohexapeptide natural products produced by the fungus Glarea lozoyensis.[1][2] They belong to the echinocandin family of antifungal agents, which are potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1][3] This specific mode of action confers a high therapeutic index, as mammalian cells lack a cell wall. Pneumocandin B0 is a notable member of this family as it serves as the precursor for the semi-synthetic antifungal drug Caspofungin.[1][2] this compound is a closely related analogue and is the major pneumocandin produced by wild-type G. lozoyensis.[1] Understanding the biosynthetic pathway of this compound is crucial for the targeted genetic engineering of strains to improve the production of desired analogues and for the generation of novel, potentially more effective antifungal agents.

This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and key chemical transformations. It also includes a summary of quantitative data and detailed experimental protocols relevant to the study of this pathway.

The Pneumocandin Biosynthetic Gene Cluster

The biosynthesis of pneumocandins is orchestrated by a dedicated gene cluster in Glarea lozoyensis.[4] This cluster contains all the necessary genes for the synthesis of the peptide core, the lipid side chain, and subsequent modifications. The core of this cluster is comprised of a nonribosomal peptide synthetase (NRPS) gene, glnrps4, and a polyketide synthase (PKS) gene, glpks4, arranged in tandem.[4] In addition to these core enzymes, the cluster also encodes for tailoring enzymes such as cytochrome P450 monooxygenases, other modifying enzymes, and genes for the biosynthesis of L-homotyrosine, a non-proteinogenic amino acid component of the peptide core.[4]

pneumocandin_gene_cluster cluster_0 Pneumocandin Biosynthetic Gene Cluster in Glarea lozoyensis glpks4 glpks4 (PKS) glnrps4 glnrps4 (NRPS) gl450_1 gl450_1 glp450_1 glp450-1 glp450_2 glp450-2 gloxy1 gloxy1 gloxy4 gloxy4 glhyp glhyp glhtyC glhtyC other_genes Other modifying enzymes, L-homotyrosine biosynthesis, transporters gl450_2 gl450_2

Caption: A simplified representation of the Pneumocandin biosynthetic gene cluster.

The Core Biosynthetic Machinery: PKS and NRPS

The core structure of this compound is assembled by the coordinated action of a Polyketide Synthase (PKS) and a Nonribosomal Peptide Synthetase (NRPS).

Polyketide Synthase (GLPKS4)

The lipid side chain of this compound, a 10,12-dimethylmyristoyl moiety, is synthesized by the PKS encoded by the glpks4 gene.[5] This is a type I PKS, a large, multi-domain enzyme that iteratively condenses short-chain carboxylic acid units to build the polyketide chain. The specific domains within GLPKS4 (e.g., ketosynthase, acyltransferase, dehydratase, methyltransferase, enoylreductase, ketoreductase, and acyl carrier protein) dictate the structure of the final lipid side chain.

Nonribosomal Peptide Synthetase (GLNRPS4)

The cyclic hexapeptide core of this compound is assembled by the NRPS encoded by the glnrps4 gene.[5] This is a modular enzyme, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. Each module typically contains an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent attachment of the activated amino acid, and a condensation (C) domain for peptide bond formation. The order of the modules on the NRPS dictates the sequence of amino acids in the final peptide. The hexapeptide core of pneumocandins consists of non-proteinogenic amino acids, including hydroxylated derivatives of proline, ornithine, and homotyrosine.[1]

Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three stages: initiation with the lipid side chain, elongation of the peptide chain, and post-assembly modifications.

pneumocandin_a1_pathway cluster_pks Polyketide Synthesis cluster_nrps Nonribosomal Peptide Synthesis cluster_tailoring Tailoring and Cyclization acetyl_coa Acetyl-CoA + Malonyl-CoA + SAM glpks4 GLPKS4 acetyl_coa->glpks4 side_chain 10,12-dimethylmyristoyl-S-PCP glpks4->side_chain glnrps4 GLNRPS4 side_chain->glnrps4 amino_acids L-Ornithine L-Homotyrosine L-Proline L-Leucine L-Glutamine amino_acids->glnrps4 gloxy4 GLOXY4 (L-Leucine cyclization and methylation) amino_acids->gloxy4 linear_lipohexapeptide Linear Lipohexapeptide glnrps4->linear_lipohexapeptide cyclization Cyclization (C-terminal T domain) linear_lipohexapeptide->cyclization hydroxylation Hydroxylation (P450s, Oxygenases) cyclization->hydroxylation pneumocandin_a1 This compound hydroxylation->pneumocandin_a1 gloxy4->glnrps4

Caption: Overview of the this compound biosynthetic pathway.

Lipoinitiation

The biosynthetic process is initiated by the GLPKS4 enzyme, which synthesizes the 10,12-dimethylmyristoyl fatty acid side chain. This lipid moiety is then transferred to the first module of the GLNRPS4 enzyme, where it is attached to the first amino acid of the peptide core, L-ornithine.

Peptide Elongation and Cyclization

Following the attachment of the lipid side chain, the GLNRPS4 enzyme sequentially adds the remaining five amino acids to form a linear lipohexapeptide intermediate. The specific amino acid incorporated at each step is determined by the A-domain of the respective module. Once the linear chain is fully assembled, it is released from the NRPS through a cyclization reaction catalyzed by the C-terminal condensation domain, forming the cyclic peptide backbone.

Tailoring Modifications

After the formation of the cyclic lipohexapeptide, a series of post-assembly modifications are carried out by tailoring enzymes encoded within the gene cluster. These modifications include several hydroxylation steps catalyzed by cytochrome P450 monooxygenases and other oxygenases. These hydroxylations are critical for the antifungal activity of the final molecule.

A key enzyme that differentiates the biosynthesis of this compound from Pneumocandin B0 is GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase.[1][2] This enzyme is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline.[1][2] The incorporation of this modified amino acid leads to the production of this compound. In strains where the gloxy4 gene is disrupted, this conversion does not occur, and instead, 3S-hydroxyl-L-proline is incorporated, leading to the exclusive production of Pneumocandin B0.[1][2]

Quantitative Data

The production of pneumocandins is a complex process influenced by various factors. The following table summarizes key quantitative data related to the biosynthesis of this compound and its analogues.

ParameterValueReference
Pneumocandin A0:B0 Ratio (Wild Type) 7:1[1]
Increase in Pneumocandin B0 Production in Δgloxy4 Mutant 9.5-fold[6]
Pneumocandin A0 Production (Wild Type) 32.1 ± 2.9 µg/mg dry mass mycelium[7]
Pneumocandin A0 Production (Δglhyd Mutant) 11.8 ± 1.9 µg/mg dry mass mycelium[7]
Pneumocandin B0 Production (Wild Type) 3.05 ± 0.11 µg/mg dry mass mycelium[7]
Maximum Pneumocandin B0 Concentration (Fed-batch) 2711 mg/L[8]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Culture and Fermentation of Glarea lozoyensis
  • Seed Culture: Conidia from an oat bran agar (B569324) plate are inoculated into 10 mL of KF seed medium. The culture is incubated for 5 days at 25°C with agitation at 220 rpm.[1]

  • Production Culture: 0.4 mL of the seed culture is inoculated into 10 mL of H production medium in a tube. The production culture is incubated at 25°C for 14 days with agitation at 220 rpm.[1]

  • Extraction: An equal volume of methanol (B129727) is added to the production culture, and the mixture is agitated for 1 hour at 25°C. The mixture is then filtered to remove the fungal mycelia.[1]

Gene Disruption in Glarea lozoyensis

Gene disruption is a critical technique for functional analysis of the biosynthetic genes. This is commonly achieved through Agrobacterium tumefaciens-mediated transformation or more recently, using the CRISPR/Cas9 system.[9][10]

gene_knockout_workflow cluster_workflow Gene Knockout Experimental Workflow start Start: Identify Target Gene construct Construct Gene Disruption Vector (e.g., with hygromycin resistance) start->construct transform Transform G. lozoyensis (e.g., via A. tumefaciens) construct->transform select Select Transformants (e.g., on hygromycin plates) transform->select verify Verify Gene Disruption (PCR analysis) select->verify analyze Analyze Phenotype (HPLC-MS for pneumocandin production) verify->analyze end End: Correlate Gene to Function analyze->end

Caption: A typical workflow for a gene knockout experiment in Glarea lozoyensis.

A detailed protocol for Agrobacterium tumefaciens-mediated transformation is as follows:

  • Vector Construction: A disruption vector is created containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the target gene's upstream and downstream regions.

  • Agrobacterium Culture: A. tumefaciens carrying the disruption vector is cultured in YEB broth.

  • Fungal Transformation: A conidial suspension of G. lozoyensis is mixed with the A. tumefaciens culture and plated on induction medium.

  • Selection and Verification: Transformants are selected on a medium containing an appropriate antibiotic (e.g., hygromycin B). Successful gene disruption is confirmed by PCR analysis of genomic DNA from the transformants.[1]

HPLC and Mass Spectrometry Analysis
  • Sample Preparation: The methanolic extract from the fermentation broth is filtered and directly analyzed.

  • HPLC Analysis: Separation of pneumocandins is performed on a C18 column. A common mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.[7]

  • Mass Spectrometry Analysis: High-resolution mass spectrometry (e.g., Q-TOF) is used to identify and confirm the structures of the produced pneumocandins based on their accurate mass-to-charge ratios.[7][11]

In Vitro Enzyme Assays
  • PKS Assay: A typical in vitro PKS assay involves incubating the purified enzyme with its starter unit (e.g., acetyl-CoA), extender units (e.g., malonyl-CoA), and cofactors (e.g., NADPH). The reaction products can be analyzed by HPLC and mass spectrometry.

  • NRPS Assay: An in vitro NRPS assay involves incubating the purified enzyme with its substrate amino acids, ATP, and Mg2+. The formation of the peptide product can be monitored by radiolabeling one of the amino acid substrates or by LC-MS analysis.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided a solid foundation for understanding the intricate enzymatic machinery responsible for the production of this important class of antifungal agents. The identification of the key PKS and NRPS enzymes, along with the tailoring enzymes that decorate the core structure, has opened up new avenues for the rational design of novel pneumocandin analogues with potentially improved pharmacological properties.

Future research in this area will likely focus on several key aspects:

  • Enzyme Characterization: Detailed biochemical and structural characterization of the biosynthetic enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities.

  • Metabolic Engineering: Further genetic manipulation of the biosynthetic pathway, including the expression of heterologous genes, could lead to the production of a wider range of novel echinocandins.

  • Regulatory Mechanisms: Understanding the regulatory networks that control the expression of the pneumocandin gene cluster will be crucial for developing strategies to enhance the production of desired compounds.

The continued exploration of the this compound biosynthetic pathway holds great promise for the development of the next generation of antifungal drugs to combat the growing threat of invasive fungal infections.

References

An In-depth Technical Guide to Pneumocandin A0: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of naturally occurring lipopeptide antifungals produced by the fungus Glarea lozoyensis (formerly known as Zalerion arboricola). These complex molecules are of significant interest to the pharmaceutical industry due to their potent activity against a broad range of pathogenic fungi, including Candida and Aspergillus species. Their mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, targets a crucial component of the fungal cell wall, an enzymatic pathway absent in mammals, which confers a high degree of selective toxicity.

This technical guide provides a comprehensive overview of Pneumocandin A0, the primary pneumocandin produced by wild-type G. lozoyensis. While the initial query focused on Pneumocandin A1, the available scientific literature is predominantly centered on Pneumocandin A0 and its close analog, Pneumocandin B0. Information on this compound is limited, though its existence is confirmed with the assigned CAS number 135862-90-7. It is described as a lipopeptide antibiotic with potent anti-Candida activity, inhibiting 1,3-β-glucan synthesis with an IC50 range of 0.07-0.5 μg/mL.[1] Due to the wealth of available data, this guide will focus on Pneumocandin A0 as the core subject, with references to other pneumocandins where relevant.

Molecular Formula and Structure

Pneumocandin A0 is a complex cyclic lipohexapeptide. Its structure consists of a cyclic hexapeptide core N-acylated with a 10,12-dimethylmyristoyl lipid side chain.[2]

Physicochemical Properties of Pneumocandin A0
PropertyValueReference
Molecular Formula C₅₁H₈₂N₈O₁₇[3]
Molecular Weight 1079.2 g/mol [3]
CAS Number 120300-08-5[4]
Appearance Data not available
Solubility Data not available
Structural Details of Pneumocandin A0

The core hexapeptide of Pneumocandin A0 is composed of several non-proteinogenic amino acids, including L-hydroxyproline and a unique 3-hydroxy-4-methyl-L-proline residue.[5] The complete chemical structure is complex and is best represented by its IUPAC name and graphical representation.

(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide [4]

Biosynthesis and Relationship with Pneumocandin B0

Pneumocandin A0 is the major pneumocandin produced by wild-type strains of G. lozoyensis. Pneumocandin B0, a minor product in these strains, differs from A0 only in the substitution at one position of the hexapeptide core: Pneumocandin A0 contains a 3-hydroxy-4-methyl-L-proline residue, whereas Pneumocandin B0 has a 3-hydroxy-L-proline at this position.[5]

This structural difference is due to the action of a single enzyme, a non-heme, α-ketoglutarate-dependent oxygenase encoded by the GLoxy4 gene.[6] This enzyme is responsible for the hydroxylation and cyclization of L-leucine to form the 3-hydroxy-4-methyl-L-proline precursor. Disruption of the GLoxy4 gene abolishes the production of Pneumocandin A0 and leads to the exclusive production of Pneumocandin B0.[6] This genetic manipulation is a key step in the industrial production of Pneumocandin B0, which is the direct precursor for the semi-synthetic antifungal drug, caspofungin.[6]

cluster_0 Pneumocandin Biosynthesis in G. lozoyensis L-Leucine L-Leucine GLoxy4_enzyme GLoxy4 Enzyme L-Leucine->GLoxy4_enzyme Substrate 3_hydroxy_4_methyl_L_proline 3-hydroxy-4-methyl- L-proline GLoxy4_enzyme->3_hydroxy_4_methyl_L_proline Catalyzes formation Hexapeptide_Core_Assembly Hexapeptide Core Assembly 3_hydroxy_4_methyl_L_proline->Hexapeptide_Core_Assembly Pneumocandin_A0 Pneumocandin A0 Pneumocandin_B0 Pneumocandin B0 Hexapeptide_Core_Assembly->Pneumocandin_A0 Wild-type Hexapeptide_Core_Assembly->Pneumocandin_B0 GLoxy4 mutant L-Proline L-Proline 3_hydroxy_L_proline 3-hydroxy-L-proline L-Proline->3_hydroxy_L_proline 3_hydroxy_L_proline->Hexapeptide_Core_Assembly Gene_Disruption GLoxy4 Gene Disruption Gene_Disruption->GLoxy4_enzyme Inhibits cluster_1 Mechanism of Action of Pneumocandin A0 Pneumocandin_A0 Pneumocandin A0 Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Pneumocandin_A0->Glucan_Synthase Inhibits Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Catalyzes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Fungal_Cell_Wall Fungal Cell Wall Synthesis Glucan_Polymer->Fungal_Cell_Wall Incorporation Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Weakened wall leads to cluster_2 Purification Workflow for Pneumocandin A0 Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., n-butanol) Fermentation_Broth->Solvent_Extraction Washing_Charcoal Washing & Charcoal Treatment Solvent_Extraction->Washing_Charcoal Column_Chromatography Column Chromatography (Alumina/Silica) Washing_Charcoal->Column_Chromatography HPLC HPLC Purification (HILIC) Column_Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Pure_Pneumocandin_A0 Pure Pneumocandin A0 Crystallization->Pure_Pneumocandin_A0

References

Methodological & Application

Optimizing Pneumocandin A1 Fermentation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for optimizing the fermentation process of Pneumocandin A1, a precursor to the potent antifungal agent Caspofungin. These detailed application notes and protocols provide a roadmap for enhancing production yields through meticulous control of culture media, fermentation parameters, and downstream processing.

This compound is a secondary metabolite produced by the filamentous fungus Glarea lozoyensis. Its efficient production is a critical step in the manufacturing of Caspofungin, a first-line treatment for invasive fungal infections. The following protocols and data summaries offer insights into maximizing the output of this valuable lipopeptide.

I. Fermentation Media Composition

The composition of the culture medium is a crucial factor influencing the growth of Glarea lozoyensis and the subsequent production of Pneumocandins. Below are representative compositions for seed and production media that have been shown to be effective.

Table 1: Seed Medium Composition
ComponentConcentration (g/L)Role
Glucose40Carbon Source
Soybean Powder20Nitrogen Source
KH₂PO₄1Phosphorus Source & pH Buffer
FeSO₄·7H₂O0.01Trace Element
MnSO₄·H₂O0.01Trace Element
ZnSO₄·7H₂O0.002Trace Element
CaCl₂·2H₂O0.001Trace Element
H₃BO₃0.00056Trace Element
CuCl₂·2H₂O0.00025Trace Element
(NH₄)₆Mo₇O₂₄·4H₂O0.00003Trace Element
Initial pH adjusted to 5.0[1][2]
Table 2: Production Medium Composition (Optimized for Pneumocandin B₀)
ComponentConcentration (g/L)Role
D-Mannitol80Primary Carbon Source
Glucose20Secondary Carbon Source
Soybean Meal20Nitrogen Source
K₂HPO₄2.5Phosphorus Source & pH Buffer
Initial pH adjusted to 6.8[3]

Note: While the above table is for Pneumocandin B₀, similar principles apply to this compound production, with adjustments to precursors. Mannitol has been identified as an optimal carbon source for production, though fructose (B13574) can be a more cost-effective alternative in scaled-up fermentations[4].

II. Optimal Fermentation Parameters

Precise control over fermentation parameters is paramount for maximizing the yield of the desired Pneumocandin analog and minimizing unwanted byproducts.

Table 3: Key Fermentation Parameters for Glarea lozoyensis
ParameterOptimal Range/ValueSignificance
Temperature23.5 - 25°CSensitive parameter; growth is inhibited at 28°C and above.[5]
pH6.0 - 7.0Relatively insensitive within this range.[6]
Dissolved Oxygen (DO)>20% air saturationCritical for Pneumocandin B₀ production; lower levels can increase other analogs.[6]
Agitation220 rpm (shake flask)Ensures adequate mixing and oxygen transfer.[1]
Fermentation Time14 days (432 hours)Typical duration for significant product accumulation.[1][7]

III. Experimental Protocols

A. Protocol for Seed Culture Preparation
  • Medium Preparation: Prepare the seed medium as detailed in Table 1. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterilized seed medium with a frozen mycelial stock or a slant culture of Glarea lozoyensis.

  • Incubation: Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 5-7 days to obtain a sufficient biomass for inoculating the production fermenter.[1][7]

B. Protocol for Production Fermentation
  • Medium Preparation: Prepare the production medium (see Table 2 for a base) and sterilize in the fermenter.

  • Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.[1]

  • Fermentation Control: Maintain the fermentation parameters as outlined in Table 3.

    • Temperature: Control at 25°C.

    • pH: Monitor and maintain within the 6.0-7.0 range.

    • Dissolved Oxygen: Maintain DO levels above 20% air saturation by adjusting agitation and aeration rates. This is a critical control point to maximize the desired Pneumocandin.[6]

  • Fed-Batch Strategy (Optional but Recommended): To enhance productivity, a fed-batch strategy can be employed. A concentrated solution of the primary carbon source (e.g., mannitol) can be fed into the fermenter to maintain its concentration within an optimal range, preventing substrate inhibition and extending the production phase.[8][9]

  • Duration: Continue the fermentation for up to 14 days, monitoring product titer and biomass.[7]

C. Protocol for Pneumocandin Extraction and Quantification
  • Mycelial Extraction: Since Pneumocandins are primarily intracellular, extraction from the mycelia is necessary.[1]

    • Harvest the fermentation broth by centrifugation.

    • Add an equal volume of methanol (B129727) to the mycelial pellet.[7]

    • Agitate for 1 hour at room temperature to extract the pneumocandins.[7]

    • Separate the mycelial debris by filtration or centrifugation.

  • Sample Preparation: Evaporate the methanol extract to dryness under vacuum and redissolve the residue in a known volume of methanol for analysis.[7]

  • Quantification: Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify the concentration of this compound by comparing peak areas to a known standard.[10]

IV. Visualizing Key Processes

To aid in the understanding of the biosynthetic and experimental workflows, the following diagrams have been generated.

Pneumocandin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_core_synthesis Core Synthesis Machinery cluster_modification Post-Synthesis Modification Amino Acids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) (GLNRPS4) Amino Acids->NRPS Assembles hexapeptide core Fatty Acids Fatty Acids PKS Polyketide Synthase (PKS) (GLPKS4) Fatty Acids->PKS Synthesizes acyl side chain PKS->NRPS Acyl chain loading Hydroxylation Hydroxylation & Other Modifications NRPS->Hydroxylation Linear lipohexapeptide This compound This compound Hydroxylation->this compound Final Product Fermentation_Workflow Start Start Seed Culture\nPreparation Seed Culture Preparation Start->Seed Culture\nPreparation Production\nFermentation Production Fermentation Seed Culture\nPreparation->Production\nFermentation Parameter\nMonitoring & Control\n(DO, Temp, pH) Parameter Monitoring & Control (DO, Temp, pH) Production\nFermentation->Parameter\nMonitoring & Control\n(DO, Temp, pH) Harvest Harvest Production\nFermentation->Harvest 14 days Parameter\nMonitoring & Control\n(DO, Temp, pH)->Production\nFermentation Mycelial\nExtraction Mycelial Extraction Harvest->Mycelial\nExtraction Purification Purification Mycelial\nExtraction->Purification Analysis (HPLC) Analysis (HPLC) Purification->Analysis (HPLC) End End Analysis (HPLC)->End

References

Application Notes and Protocols for the Extraction of Pneumocandin A1 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of Pneumocandin A1 from the fermentation broth of Glarea lozoyensis. The protocols detailed below are synthesized from established practices in the field and are intended to guide the development of efficient downstream processing for this important antifungal precursor.

This compound is a member of the echinocandin family of lipopeptides, which act by inhibiting β-1,3-glucan synthase, an essential component of the fungal cell wall. While its analogue, Pneumocandin B0, is the direct precursor to the antifungal drug Caspofungin, the extraction and purification principles are largely applicable to this compound due to their structural similarities. The primary challenge in the purification process is the separation of this compound from other closely related pneumocandin analogues and various process-related impurities.

I. General Overview of the Extraction and Purification Workflow

The downstream processing of pneumocandins typically involves a multi-step approach to isolate and purify the target compound from the complex fermentation broth. The general workflow can be summarized as follows:

Extraction_Workflow Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., n-Butanol) Fermentation_Broth->Solvent_Extraction Aqueous_Wash Aqueous Wash Solvent_Extraction->Aqueous_Wash Organic Phase Charcoal_Treatment Charcoal Treatment Aqueous_Wash->Charcoal_Treatment Concentration_Crystallization Concentration & Crystallization Charcoal_Treatment->Concentration_Crystallization Chromatography Column Chromatography Concentration_Crystallization->Chromatography Crude Solid Final_Crystallization Final Crystallization Chromatography->Final_Crystallization Purified Fractions Pure_Pneumocandin_A1 High-Purity This compound Final_Crystallization->Pure_Pneumocandin_A1

General workflow for this compound extraction and purification.

II. Key Extraction and Purification Methodologies

Solvent Extraction from Fermentation Broth

Solvent extraction is the initial step to recover pneumocandins from the fermentation broth. Due to the lipophilic nature of the pneumocandin molecule, water-immiscible organic solvents are employed.

Protocol for Solvent Extraction:

  • Harvesting: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Pneumocandins are primarily intracellular, so the mycelial cake is the target for extraction.[1][2]

  • Solvent Addition: Resuspend the mycelial cake in a suitable organic solvent. n-Butanol is a commonly used solvent for this purpose.[3][4][5] The ratio of solvent to broth or mycelial mass should be optimized, with a typical starting point being 1:1 (v/v).

  • Extraction: Agitate the mixture vigorously for a defined period (e.g., 1-2 hours) at ambient temperature to ensure efficient mass transfer of the pneumocandins into the organic phase.

  • Phase Separation: Allow the mixture to settle or use centrifugation to separate the organic phase (containing the pneumocandins) from the aqueous phase and solid debris.

  • Collection: Carefully collect the organic phase for further processing.

Initial Purification by Washing and Charcoal Treatment

The crude organic extract contains a significant amount of polar and colored impurities that need to be removed before further purification.

Protocol for Washing and Charcoal Treatment:

  • Aqueous Wash: Wash the n-butanol extract with an immiscible solvent, such as water, to remove water-soluble impurities.[3][4] A 1:1 (v/v) ratio of extract to water can be used, followed by vigorous mixing and phase separation.

  • Charcoal Treatment: Add activated charcoal to the washed organic extract (e.g., 0.5-5% w/v) and stir for 30-60 minutes.[4][6] This step is effective in adsorbing colored impurities.

  • Filtration: Filter the mixture through a bed of celite or a similar filter aid to remove the charcoal and any other suspended solids.[4]

  • Concentration: Concentrate the clarified organic extract under vacuum at a controlled temperature (e.g., 45-50°C) to reduce the volume.[3]

Column Chromatography

Chromatographic separation is a critical step to separate this compound from its closely related analogues (e.g., Pneumocandin B0, C0) and other non-polar impurities. Normal-phase chromatography is often employed.

Chromatography_Workflow Start Load Crude Extract onto Adsorbent Column (e.g., Alumina (B75360)/Silica) Wash Wash with a Weak Solvent System Start->Wash Elute_Impurities Elute Impurities (e.g., Pneumocandin A0) with Increasing Solvent Polarity Wash->Elute_Impurities Elute_Product Elute Target (this compound) with a Stronger Solvent System Elute_Impurities->Elute_Product Collect_Fractions Collect and Analyze Fractions (e.g., by HPLC) Elute_Product->Collect_Fractions Pool_Fractions Pool High-Purity Fractions Collect_Fractions->Pool_Fractions

Workflow for chromatographic purification of this compound.

Protocol for Column Chromatography:

  • Column Packing: Prepare a column with a suitable adsorbent, such as neutral alumina or silica (B1680970) gel.[3][4][5][7]

  • Sample Loading: Dissolve the concentrated and partially purified extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents. A common approach is to start with a less polar mobile phase and gradually increase the polarity. For instance, a gradient of methanol (B129727) in dichloromethane (B109758) and water has been shown to be effective for separating pneumocandins on silica gel.[7]

    • A typical elution profile might start with 100% water to remove highly polar impurities.[4]

    • Subsequently, a gradient of increasing methanol concentration (e.g., 25%, 50%, 75% methanol in water) can be used to selectively elute different pneumocandin analogues.[3]

  • Fraction Collection: Collect fractions of the eluate and analyze them for the presence and purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

  • Pooling: Combine the fractions containing high-purity this compound.

Crystallization

The final step is to obtain this compound as a solid, high-purity product through crystallization.

Protocol for Crystallization:

  • Concentration: Concentrate the pooled high-purity fractions under vacuum.

  • Anti-Solvent Addition: Add an anti-solvent (a solvent in which the product is poorly soluble), such as acetone (B3395972) or acetonitrile, to the concentrated solution to induce precipitation.[4][10]

  • Cooling: Cool the mixture (e.g., to 0-5°C) to further decrease the solubility of the product and maximize the yield.[4]

  • Filtration and Drying: Filter the precipitated solid, wash it with a small amount of the anti-solvent, and dry it under vacuum to obtain the final product.

III. Quantitative Data Summary

The following table summarizes indicative quantitative data gathered from various sources. It is important to note that these values can vary significantly depending on the specific fermentation conditions and the scale of the operation.

StepParameterTypical ValueReference
Solvent Extraction Initial Purity in BrothNot specified
Purity in n-Butanol Extract~22-27%[3]
Aqueous Wash Purity after Water Wash~38-45%[3][4]
Product Recovery~97.6%[4]
Charcoal Treatment Purity Increase~10%[4]
Product Recovery~95%[4]
Initial Crystallization Purity of Crude Crystals75-85%[3][4]
Column Chromatography Purity of Final Product>90%[3][4]
Overall Process Yield from Crude Pneumocandin B070-75%[10]

IV. Analytical Methods for Quantification

Accurate quantification of this compound throughout the extraction process is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used.

Typical HPLC Parameters:

  • Column: A reverse-phase column (e.g., C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used. HILIC has been shown to provide good separation between pneumocandin isomers.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[8]

  • Detection: UV detection at a suitable wavelength or mass spectrometry (LC-MS) for more specific and sensitive detection.[9][11]

V. Concluding Remarks

The extraction and purification of this compound from fermentation broth is a challenging process that requires a series of well-defined steps to achieve high purity and yield. The methods outlined in these application notes provide a solid foundation for developing a robust downstream process. Optimization of each step, including the choice of solvents, adsorbent materials, and elution conditions, will be critical for achieving the desired product quality and process efficiency on a larger scale. Continuous monitoring of the process using reliable analytical techniques like HPLC is essential for successful implementation.

References

Application Notes and Protocols for the Chromatographic Purification of Pneumocandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the purification of Pneumocandin A1, a key intermediate in the synthesis of antifungal agents. The focus is on chromatographic techniques that have proven effective in achieving high purity and yield.

Introduction

Pneumocandins are a class of echinocandins, which are potent antifungal compounds. This compound is a naturally occurring secondary metabolite produced during the fermentation of organisms like Glarea lozoyensis. Its purification is a critical step in the manufacturing of antifungal drugs. The primary challenge in the purification of this compound lies in the separation of closely related analogues, such as Pneumocandin B0 and C0, and other process-related impurities.[1][2] This document outlines a multi-step purification strategy involving solvent extraction, charcoal treatment, crystallization, and various chromatographic techniques to achieve a final product of high purity.

Overall Purification Workflow

The purification of this compound from the fermentation broth is a multi-step process designed to progressively remove impurities and enrich the target compound. The general workflow involves initial extraction from the fermentation broth, followed by preliminary purification steps like washing and charcoal treatment to remove bulk impurities and color. Subsequent crystallization and chromatographic separations are then employed to isolate this compound from its closely related analogues.

Pneumocandin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Initial Extraction & Purification cluster_2 Intermediate Purification cluster_3 Chromatographic Purification cluster_4 Final Processing Fermentation Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., n-butanol) Fermentation->Solvent_Extraction Extraction of Product Washing Washing with Immiscible Solvent Solvent_Extraction->Washing Removal of Polar Impurities Charcoalization Charcoalization Washing->Charcoalization Removal of Color Impurities Concentration_Filtration Concentration & Filtration Charcoalization->Concentration_Filtration Volume Reduction Crystallization_1 Crystallization Concentration_Filtration->Crystallization_1 Initial Solid Isolation Column_Chromatography Column Chromatography (Alumina or Silica Gel) Crystallization_1->Column_Chromatography Loading of Solid HPLC HPLC (e.g., HILIC) Column_Chromatography->HPLC Further Purification Fraction_Pooling Pooling of High-Purity Fractions HPLC->Fraction_Pooling Selective Collection Concentration_Crystallization_2 Concentration & Final Crystallization Fraction_Pooling->Concentration_Crystallization_2 Final Product Formulation Final_Product High-Purity This compound Concentration_Crystallization_2->Final_Product

Figure 1: Overall workflow for the purification of this compound.

Data Presentation: Purity and Yield

The following tables summarize the quantitative data for different stages of Pneumocandin purification as described in the literature. It is important to note that the specific values can vary based on the initial concentration in the fermentation broth and the precise parameters used in each step. The data presented here is primarily for Pneumocandin B0, which is structurally very similar to A1, and the purification processes are largely applicable to both.

Table 1: Purity and Yield after Initial Purification Steps

Purification StepStarting PurityFinal PurityOverall YieldReference
Solvent Extraction (n-butanol) & WashingBroth~60%~92.8%[1]
Crystallization (Process 1)~69%58.5% (1st), 67% (2nd), 81.23% (3rd)-[1][3]
Overall Process 1 (incl. Crystallization)Broth75-82%55-70%[1]

Table 2: Purity and Yield from Column Chromatography

AdsorbentStarting PurityElution Solvent(s)Fraction Purity RangeOverall YieldReference
Neutral Alumina (B75360)~78% (B0)Water, Methanol (B129727)85.08% - 93.7%54.6% (pooled fractions)[1][2]
Silica GelCrudeDichloromethane, Methanol, Water--[4]

Table 3: Purity and Yield from High-Performance Liquid Chromatography (HPLC)

HPLC ModeStationary PhaseMobile PhaseFinal PurityOverall YieldReference
HILICUnmodified SilicaAcetonitrile (B52724)/Aqueous Ammonium (B1175870) Acetate (B1210297)>90%-[5]
Normal PhaseSilica GelEthyl Acetate, Methanol, Water>90%45-55% (Overall Process 2)[1][6]

Experimental Protocols

Protocol for Initial Extraction and Purification

This protocol covers the initial steps to extract and partially purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • n-butanol

  • Water

  • Activated charcoal

  • Celite

Procedure:

  • Solvent Extraction: Extract the product from the fermentation broth using a suitable solvent such as n-butanol, sec-butanol, or n-propanol.[1][3]

  • Washing: The n-butanol extract is washed with an immiscible solvent like water to remove polar impurities.[1][3]

  • Charcoalization: The washed n-butanol layer is treated with activated charcoal (typically 0.5:1 - 5:1 w/w) to adsorb colored impurities. The suspension is stirred and then filtered through a celite bed.[2]

  • Concentration: The filtrate is concentrated under vacuum at 45-50 °C to a concentration of approximately 30-50 g/kg.[3]

  • Crystallization: The concentrated product is crystallized by the controlled addition of an anti-solvent, such as acetone, and cooling to precipitate the solid.[2] The resulting solid will have a moderate purity of around 75-85%.[2]

Protocol for Column Chromatography

This protocol describes the purification of the crystallized product using column chromatography with a neutral alumina adsorbent.

Materials:

  • Partially purified Pneumocandin solid (75-85% purity)

  • Neutral Alumina

  • Methanol

  • Water

  • Glass column

Procedure:

  • Column Packing: Pack a glass column with a slurry of neutral alumina in methanol.

  • Sample Preparation: Dissolve the partially purified Pneumocandin solid in methanol to a concentration of approximately 25 g/L.[1][3]

  • Loading: Load the dissolved sample onto the packed alumina column.

  • Elution of Impurities: Elute the column with one column volume of 100% water to remove highly polar impurities.[2][3]

  • Elution of Product: Elute the column with 100% methanol and collect fractions.[1][2]

  • Fraction Analysis: Analyze the purity of each fraction using HPLC. Fractions with a purity of >90% are typically pooled.[1][2]

  • Concentration: The pooled high-purity fractions are concentrated in preparation for final crystallization.[1][2]

Protocol for High-Performance Liquid Chromatography (HILIC)

This protocol outlines the separation of Pneumocandin isomers using Hydrophilic Interaction Liquid Chromatography (HILIC).

Materials:

  • Pneumocandin sample for purification

  • Acetonitrile (ACN)

  • Ammonium acetate

  • Water

  • HILIC column (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm)[5]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 85% (v/v) acetonitrile and 15% (v/v) 0.1% (w/w) aqueous ammonium acetate, with the pH adjusted to 4.5.[5]

  • Sample Preparation: Dissolve the Pneumocandin sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm[5]

    • Mobile Phase: 85% ACN / 15% 0.1% aqueous ammonium acetate (pH 4.5)[5]

    • Flow Rate: 1 ml/min[5]

    • Detection: UV (wavelength not specified in the source)

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the this compound peak.

  • Post-Processing: Pool the pure fractions and proceed with concentration and crystallization to obtain the final solid product.

Signaling Pathways and Logical Relationships

The purification process does not involve biological signaling pathways. However, the logical relationship between the different purification stages and their impact on purity can be visualized.

Logical_Purification_Flow Start Crude Extract (Low Purity, High Impurity) Step1 Solvent Extraction & Washing Start->Step1 Removes Bulk Polar Impurities Step2 Charcoalization & Crystallization Step1->Step2 Removes Color & Further Impurity Reduction Step3 Column Chromatography Step2->Step3 Separation of Closely Related Analogs Step4 HPLC Step3->Step4 High-Resolution Separation End Pure this compound (High Purity, Low Impurity) Step4->End Final Polishing

Figure 2: Logical flow of impurity removal during purification.

Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized based on specific experimental conditions and available equipment. Appropriate safety precautions should be taken when handling all chemicals.

References

Characterization of Pneumocandin A1 Using Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of lipohexapeptide natural products with potent antifungal activity, functioning through the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1][2] Pneumocandin A1, along with its structural analogs such as Pneumocandin A0 and B0, are of significant interest in the development of antifungal drugs. Caspofungin, a semi-synthetic derivative of Pneumocandin B0, is a clinically approved antifungal agent.[2][3] The subtle structural differences between pneumocandin variants, often differing by a single hydroxylation or methylation, necessitate precise and sensitive analytical techniques for their characterization and quantification.[4]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the preferred method for the analysis of pneumocandins due to its high sensitivity, specificity, and ability to provide structural information.[5] This document provides detailed application notes and protocols for the characterization of this compound and related compounds using mass spectrometry.

I. Qualitative Analysis: Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the identification and structural characterization of pneumocandins from fermentation broths and purified samples.

Experimental Protocol: LC-MS/MS for Pneumocandin Identification

This protocol outlines a general procedure for the identification of this compound and its analogs using LC-MS/MS.

1. Sample Preparation:

  • Culture Glarea lozoyensis in a suitable production medium (e.g., H medium) at 25°C on a rotary shaker at 220 rpm for 14 days.[6]

  • Extract the culture broth with an equal volume of methyl ethyl ketone (MEK).[6]

  • Evaporate the organic phase to dryness.[6]

  • Reconstitute the dried extract in 1 mL of methanol (B129727) for LC-MS analysis.[6]

2. Liquid Chromatography (LC) Conditions:

  • HPLC System: Agilent 1260 HPLC or equivalent.[4]

  • Column: A suitable reversed-phase column (e.g., C8 or C18).

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A linear gradient from 10% to 100% B over 28 minutes.[4]

  • Flow Rate: 1 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: Diode array detector (DAD) scanning from 190 nm to 400 nm, with monitoring at 210 nm.[4]

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Agilent 6538 Q-TOF LC-MS system or equivalent.[4][7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]

  • Capillary Voltage: 3,500 V.[7]

  • Fragmentor Voltage: 130 V.[7]

  • Nebulizing Gas (Nitrogen) Pressure: 10 L/min.[7]

  • Drying Gas (Nitrogen) Temperature: 30°C.[7]

  • Scan Range: m/z 80–1,200.[7]

Data Presentation: Mass Spectral Data for Pneumocandin Analogs

The following table summarizes the theoretical and observed m/z values for various pneumocandins, which can be used for their identification in high-resolution mass spectrometry.

CompoundFormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
Pneumocandin A0C₅₁H₈₂N₈O₁₆1079.58711079.5852[6]
Pneumocandin B0C₅₀H₈₀N₈O₁₅1065.57141065.5765[6]
Didesmethyl-pneumocandin B0 (Pneumocandin H)C₄₈H₇₆N₈O₁₅1037.54011037.5413[6]
Didesmethyl-pneumocandin A0 (Acrophiarin)C₄₉H₇₈N₈O₁₆1051.55581051.5557[6]
Pentadecanoic-acid-derived pneumocandin A0 (Pneumocandin I)C₅₀H₈₀N₈O₁₆1065.57141065.5768[6]
Palmitic-acid-derived form of pneumocandin A0 (Pneumocandin K)C₅₁H₈₂N₈O₁₆1079.58711079.5852[6]
Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of pneumocandins by analyzing their fragmentation patterns. While specific fragmentation data for this compound is not detailed in the provided search results, the fragmentation of the closely related Pneumocandin B0 can serve as a reference. In negative ion mode, deprotonated Pneumocandin B0 ([M-H]⁻ at m/z 1063) produces specific fragment ions.[1]

Precursor Ion (m/z)Collision EnergySpecific Fragment Ions (m/z)Reference
1063 ([Pneumocandin B0 - H]⁻)35-60 V300, 439, 469, 724[1]
1063 ([Pneumocandin C0 - H]⁻)~13 V338, 356, 360[1]

II. Quantitative Analysis

LC-MS/MS is the gold standard for the quantification of antifungal drugs, including pneumocandin derivatives, in various matrices such as plasma and fermentation broths.[5][9][10]

Experimental Protocol: Quantitative LC-MS/MS Analysis

This protocol provides a general framework for the quantitative analysis of a pneumocandin derivative, which can be adapted for this compound.

1. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 200 µL of a precipitation reagent (e.g., 80:20 methanol:0.2 M ZnSO₄) containing a suitable internal standard (IS), such as ascomycin.[11]

  • Vortex and centrifuge to precipitate proteins.

  • Inject the supernatant for analysis.[11]

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase column (e.g., Nucleodur Gravity C18).[11]

  • Online SPE: An Oasis HLB cartridge column can be used for online solid-phase extraction.[11]

  • Mobile Phase: Optimized based on the specific analyte and column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis).[12]

  • Ionization Mode: Positive or negative ESI, optimized for the analyte.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Spray Voltage: 4.2 kV.[12]

  • Cycle Time: 0.8 s.[12]

  • Q1 and Q3 Resolution: 0.7 Da FWHM.[12]

3. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, matrix effect, and stability.[9]

III. Visualizations

Pneumocandin Biosynthesis Pathway

The biosynthesis of pneumocandins involves a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) for the assembly of the cyclic hexapeptide core and the lipid side chain, respectively.[7] The structural diversity of pneumocandins arises from variations in the amino acid building blocks and modifications to the peptide core.[3]

Pneumocandin_Biosynthesis cluster_core_synthesis Core Biosynthesis cluster_modifications Post-synthesis Modifications L_Proline L-Proline NRPS Nonribosomal Peptide Synthetase (NRPS) L_Proline->NRPS L_Leucine L-Leucine L_Leucine->NRPS Fatty_Acid 10R,12S-dimethylmyristic acid PKS Polyketide Synthase (PKS) Fatty_Acid->PKS Ligation Acyl-AMP Ligase (Ligation) PKS->Ligation NRPS->Ligation Pneumocandin_B0 Pneumocandin B0 Ligation->Pneumocandin_B0 Hydroxylation Hydroxylation (GLOXY4) Pneumocandin_A0 Pneumocandin A0 Hydroxylation->Pneumocandin_A0 Pneumocandin_B0->Hydroxylation Hydroxylation of 4-methyl-proline

Caption: Biosynthetic pathway of Pneumocandins A0 and B0.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the characterization of this compound from a fungal culture.

LCMS_Workflow start Fungal Culture (Glarea lozoyensis) extraction Solvent Extraction (e.g., MEK) start->extraction concentration Evaporation & Reconstitution (Methanol) extraction->concentration lc_separation Liquid Chromatography (Reversed-Phase) concentration->lc_separation ms_analysis Mass Spectrometry (ESI-Q-TOF) lc_separation->ms_analysis data_processing Data Processing & Analysis ms_analysis->data_processing identification Compound Identification (Accurate Mass, m/z) data_processing->identification fragmentation Structural Confirmation (MS/MS Fragmentation) data_processing->fragmentation quantification Quantitative Analysis (SRM/MRM) data_processing->quantification

References

Application Notes and Protocols for the Genetic Manipulation of the Pneumocandin A1 Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the Pneumocandin A1 biosynthetic pathway in the filamentous fungus Glarea lozoyensis. The targeted modification of this pathway is crucial for the industrial production of pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin, and for the generation of novel pneumocandin analogues with potentially improved therapeutic properties.

Introduction to the Pneumocandin Biosynthetic Pathway

Pneumocandins are cyclic lipohexapeptides that exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The biosynthetic gene cluster for pneumocandins in G. lozoyensis has been elucidated, providing a roadmap for targeted genetic engineering.[1][2] The core of this pathway involves a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1]

The key genes in the pneumocandin biosynthetic cluster include:

  • GLNRPS4 and GLPKS4: These genes encode the core NRPS and PKS enzymes, respectively, which are responsible for assembling the hexapeptide core and the lipid side chain of the pneumocandin molecule. Their disruption leads to the complete abolishment of pneumocandin production.[1][3]

  • Oxygenases (GLP450-1, GLP450-2, GLOXY1, GLOXY2, GLOXY3, GLOXY4): This group of enzymes, including cytochrome P450 monooxygenases and nonheme iron oxygenases, is responsible for the hydroxylation of the amino acid residues in the peptide core.[4][5] Manipulation of these genes can lead to the production of various pneumocandin analogues with altered hydroxylation patterns.[4][5]

  • gloF: This gene encodes a proline hydroxylase involved in the biosynthesis of pneumocandins.[6][7]

  • GLHYP: This gene is a putative transcriptional activator. Its overexpression has been shown to significantly increase the production of pneumocandin B0.[8]

Data Presentation: Effects of Genetic Manipulation on Pneumocandin Production

The following tables summarize the quantitative effects of various genetic manipulations on the production of different pneumocandins in G. lozoyensis.

Genetic Manipulation Target Gene Effect on Pneumocandin Production Reference(s)
Gene KnockoutGLNRPS4Complete abolishment of pneumocandin A0 and B0 production.[1][3]
Gene KnockoutGLPKS4Complete abolishment of pneumocandin A0 and B0 production.[1][3]
Gene KnockoutGLOXY4Abolished pneumocandin A0 production, leading to the exclusive production of pneumocandin B0.[9][10][11]
Gene ReplacementReplacement of gloF with ap-htyEAbolished pneumocandin C0 production while retaining pneumocandin B0 production.[6][7]
Gene OverexpressionGLHYP2.38-fold increase in pneumocandin B0 production.[8]
Gene KnockoutglhypComplete loss of pneumocandin B0 biosynthesis.[8]
Gene KnockoutglhtyCComplete loss of pneumocandin B0 biosynthesis.[8]
Gene KnockoutgltrtReduced pneumocandin B0 production.[8]
Gene Knockoutgl10050Reduced pneumocandin B0 production.[8]

Experimental Protocols

Detailed methodologies for key experiments in the genetic manipulation of the pneumocandin biosynthetic pathway are provided below.

Protocol 1: Agrobacterium-mediated Transformation of Glarea lozoyensis

This protocol is adapted for gene disruption and introduction of expression cassettes into G. lozoyensis.

Materials:

  • G. lozoyensis wild-type strain (e.g., ATCC 20868)

  • Agrobacterium tumefaciens strain (e.g., AGL-1)

  • Binary vector (e.g., pAg1-H3) containing the gene of interest or disruption cassette

  • YEB broth and agar (B569324) plates

  • IMAS agar plates

  • M-100 medium

  • Antibiotics (e.g., kanamycin (B1662678), carbenicillin, cefotaxime (B1668864), hygromycin B)

  • 0.05% Tween 20 solution

Procedure:

  • Preparation of G. lozoyensis conidia:

    • Culture G. lozoyensis on a suitable medium to induce sporulation.

    • Harvest conidia by washing the culture surface with 0.05% Tween 20.

    • Vortex the conidial suspension for 15 minutes and rinse twice with sterile distilled water.

    • Resuspend the conidia in sterile distilled water to a desired concentration.[9]

  • Preparation of A. tumefaciens :

    • Grow A. tumefaciens AGL-1 carrying the binary vector in YEB broth with appropriate antibiotics (e.g., 50 µg/ml kanamycin and 50 µg/ml carbenicillin) at 28°C with shaking at 220 rpm.[9]

    • Harvest the bacterial cells by centrifugation and resuspend them in induction medium (IMAS).

  • Co-cultivation:

    • Mix an equal volume of the G. lozoyensis conidial suspension and the A. tumefaciens culture.[9]

    • Spread the mixture onto IMAS agar plates.[9]

    • Incubate the plates at 28°C for 2 days.[9]

  • Selection of Transformants:

    • After co-cultivation, overlay the plates with M-100 medium supplemented with cefotaxime (to kill A. tumefaciens) and a selection antibiotic (e.g., hygromycin B for vectors containing a hygromycin resistance cassette).[9]

    • Incubate the plates until transformant colonies appear.

    • Subculture the putative transformants on selective media for further analysis.

Protocol 2: CRISPR/Cas9-Mediated Gene Editing of Glarea lozoyensis

This protocol provides a framework for targeted gene knockout or replacement in G. lozoyensis using a CRISPR/Cas9 system.

Materials:

  • G. lozoyensis strain

  • Cas9 expression vector

  • sgRNA expression vector or in vitro transcribed sgRNA

  • Donor DNA template for homologous recombination (for gene replacement)

  • Protoplast preparation reagents (see Protocol 3)

  • PEG-calcium chloride solution

  • Regeneration medium

Procedure:

  • sgRNA Design and Vector Construction:

    • Design one or more sgRNAs targeting the gene of interest using a suitable online tool, ensuring the presence of a protospacer adjacent motif (PAM) sequence.

    • Synthesize and clone the sgRNA sequence into an appropriate expression vector, often under the control of a U6 promoter.

  • Preparation of Transformation Components:

    • Prepare high-quality plasmid DNA for the Cas9 and sgRNA expression vectors.

    • If using a ribonucleoprotein (RNP) delivery method, purify the Cas9 protein and in vitro transcribe the sgRNA.

    • Prepare the donor DNA template if performing gene replacement via homologous recombination.

  • Protoplast Transformation:

    • Prepare G. lozoyensis protoplasts according to Protocol 3.

    • Co-transform the protoplasts with the Cas9 and sgRNA expression vectors (and donor DNA if applicable) using a PEG-mediated transformation method.

    • Alternatively, deliver pre-assembled Cas9-sgRNA RNPs to the protoplasts.

  • Screening and Verification of Mutants:

    • Plate the transformed protoplasts on a selective regeneration medium.

    • Isolate individual colonies and extract their genomic DNA.

    • Screen for the desired mutation by PCR amplification of the target locus followed by sequencing or restriction enzyme digestion analysis.

Protocol 3: Protoplast Preparation from Glarea lozoyensis

This protocol is essential for transformation methods that require cell wall removal, such as CRISPR/Cas9-mediated editing.

Materials:

  • G. lozoyensis mycelia

  • Enzyme solution (e.g., a mixture of Yatalase, lysing enzymes, and snailase)

  • Osmotic stabilizer (e.g., KCl, sorbitol)

  • Regeneration medium

Procedure:

  • Mycelia Growth:

    • Inoculate G. lozoyensis into a suitable liquid medium and incubate to obtain a sufficient amount of young mycelia.

  • Enzymatic Digestion:

    • Harvest the mycelia by filtration or centrifugation and wash with an osmotic stabilizer.

    • Resuspend the mycelia in the enzyme solution containing an osmotic stabilizer.

    • Incubate with gentle shaking until a sufficient number of protoplasts are released (this can be monitored microscopically).

  • Protoplast Purification:

    • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a nylon mesh.

    • Wash the protoplasts by centrifugation and resuspension in the osmotic stabilizer solution.

  • Quantification and Use:

    • Count the protoplasts using a hemocytometer.

    • Resuspend the protoplasts in a suitable buffer for immediate use in transformation experiments.

Visualizations

This compound Biosynthetic Pathway

Pneumocandin_Biosynthesis Precursors Amino Acid & Fatty Acid Precursors GLPKS4 GLPKS4 (Polyketide Synthase) Precursors->GLPKS4 GLNRPS4 GLNRPS4 (Non-ribosomal Peptide Synthetase) Precursors->GLNRPS4 GLPKS4->GLNRPS4 Fatty acyl-AMP Linear_Lipohexapeptide Linear Lipohexapeptide GLNRPS4->Linear_Lipohexapeptide Assembly Cyclic_Lipohexapeptide Cyclic Lipohexapeptide Linear_Lipohexapeptide->Cyclic_Lipohexapeptide Cyclization Oxygenases Oxygenases (GLP450s, GLOXYs) Cyclic_Lipohexapeptide->Oxygenases gloF gloF (Proline Hydroxylase) Cyclic_Lipohexapeptide->gloF Pneumocandin_A0 Pneumocandin A0 Oxygenases->Pneumocandin_A0 Pneumocandin_B0 Pneumocandin B0 Oxygenases->Pneumocandin_B0 Pneumocandin_C0 Pneumocandin C0 gloF->Pneumocandin_C0 Gene_Knockout_Workflow Start Start: Target Gene Identification Vector_Construction Construct Gene Knockout Vector (e.g., with hygromycin resistance) Start->Vector_Construction Transformation Transform G. lozoyensis (Agrobacterium-mediated or Protoplast) Vector_Construction->Transformation Selection Select for Transformants (e.g., on hygromycin plates) Transformation->Selection Screening Screen Transformants for Gene Disruption (PCR and Sequencing) Selection->Screening Analysis Analyze Phenotype (e.g., Pneumocandin Production by HPLC) Screening->Analysis End End: Confirmed Knockout Mutant Analysis->End

References

Application Notes and Protocols for Studying the In Vitro Antifungal Effects of Pneumocandin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in-vitro evaluation of Pneumocandin A1, a member of the echinocandin class of antifungal agents. The methodologies described are essential for determining its efficacy, mechanism of action, and spectrum of activity against various fungal pathogens.

Introduction to this compound and its Mechanism of Action

This compound is a lipopeptide antifungal agent that belongs to the echinocandin class.[1][2] Like other echinocandins, its primary mechanism of action is the non-competitive inhibition of (1,3)-β-D-glucan synthase, an essential enzyme responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4][5] This disruption of cell wall integrity leads to osmotic instability and subsequent cell death, resulting in a potent fungicidal effect against many susceptible fungi.[6] The specificity of this target to fungi contributes to the low toxicity of echinocandins in mammalian cells.[7]

Key In Vitro Assays for Evaluating Antifungal Efficacy

A battery of in vitro assays is crucial for characterizing the antifungal properties of this compound. These include determining the minimum inhibitory concentration (MIC), assessing the rate and extent of fungal killing, and evaluating its activity against fungal biofilms.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods (M27 for yeasts and M38 for filamentous fungi) to ensure reproducibility and comparability of results.[8][9][10]

Protocol: Broth Microdilution MIC Assay for Yeasts (adapted from CLSI M27)

  • Inoculum Preparation:

    • Culture the yeast isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[11]

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 16 µg/mL.[12]

  • Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.[11]

  • Endpoint Reading:

    • The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition, referred to as MIC-2) compared to the drug-free growth control.[8][13] For echinocandins, this endpoint is often preferred over complete inhibition (MIC-0).

Table 1: Representative MIC Data for Echinocandins against Candida Species

Antifungal AgentCandida albicans MIC90 (µg/mL)Candida glabrata MIC90 (µg/mL)Candida parapsilosis MIC90 (µg/mL)Candida krusei MIC90 (µg/mL)
Anidulafungin0.060.0620.12
Caspofungin0.1250.0610.25
Micafungin0.0150.0080.50.06

Data compiled from multiple sources for illustrative purposes.[10][13][14][15]

Time-Kill Assays

Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of an antifungal agent over time.

Protocol: Antifungal Time-Kill Assay

  • Inoculum Preparation:

    • Prepare a standardized fungal suspension in RPMI 1640 medium to a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[16]

  • Experimental Setup:

    • Prepare flasks or tubes containing RPMI 1640 medium with this compound at various concentrations (e.g., 1x, 4x, 8x, and 16x the MIC).[17]

    • Include a drug-free growth control.

    • Inoculate each flask with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the cultures at 35°C with agitation.[16]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each culture.[18]

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration.

    • Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Table 2: Interpretation of Time-Kill Assay Results

OutcomeDefinition
Fungicidal≥99.9% (≥3-log10) decrease in CFU/mL from the starting inoculum.[18]
Fungistatic<99.9% decrease in CFU/mL from the starting inoculum and not more than a 3-log10 increase.
IndifferenceThe effect of the combination is similar to that of the most active agent alone.[19]
Biofilm Assays

Fungal biofilms are communities of microorganisms encased in an extracellular matrix, which often exhibit increased resistance to antifungal agents.[20] It is crucial to evaluate the efficacy of this compound against these structures.

Protocol: Fungal Biofilm Disruption Assay

  • Biofilm Formation:

    • Prepare a fungal inoculum of 1 x 10^6 cells/mL in RPMI-1640 medium.

    • Add 200 µL of the inoculum to each well of a 96-well flat-bottom plate.

    • Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.[21]

  • Washing:

    • Gently aspirate the medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[21]

  • Compound Treatment:

    • Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a drug-free control.[21]

  • Incubation:

    • Incubate the plate for an additional 24 hours at 37°C.[21]

  • Quantification:

    • Quantify the remaining biofilm using a metabolic assay (e.g., XTT reduction assay) or a biomass assay (e.g., crystal violet staining).[22][23]

    • For the crystal violet assay, stain the biofilm, wash, and then solubilize the dye. Measure the absorbance to quantify the biofilm biomass.

  • Calculation:

    • The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.[21]

Table 3: Representative Sessile MIC (SMIC) Data for Echinocandins against Candida albicans Biofilms

Antifungal AgentPlanktonic MIC90 (µg/mL)Sessile MIC90 (µg/mL)
Anidulafungin0.030.12
Caspofungin0.120.25
Micafungin0.1251.0

Data compiled from multiple sources for illustrative purposes.[22][24]

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory activity of this compound on its molecular target.

Protocol: (1,3)-β-D-Glucan Synthase Activity Assay

  • Membrane Preparation:

    • Prepare a membrane fraction containing (1,3)-β-D-glucan synthase from fungal protoplasts.

  • Reaction Mixture:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), a substrate (UDP-D-[14C]glucose), and an activator (e.g., GTPγS).[25]

  • Inhibition Assay:

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding the membrane preparation.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).[25]

  • Quantification:

    • Stop the reaction (e.g., by adding trichloroacetic acid).[26]

    • Collect the acid-insoluble product (radiolabeled glucan) by filtration.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.[26]

Visualizing Workflows and Pathways

Signaling Pathway

cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Glucan Glucan Cell_Lysis Osmotic Instability & Cell Lysis Glucan->Cell_Lysis Disrupted Synthesis Leads to Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p subunit) Glucan_Synthase->Glucan Synthesis Pneumocandin_A1 This compound Pneumocandin_A1->Glucan_Synthase Inhibition UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate

Caption: Mechanism of action of this compound.

Experimental Workflow

cluster_mic MIC Determination cluster_time_kill Time-Kill Assay cluster_biofilm Biofilm Disruption Assay Inoculum_Prep_MIC Prepare Fungal Inoculum Incubation_MIC Incubate Plate (24-48h) Inoculum_Prep_MIC->Incubation_MIC Drug_Dilution_MIC Serial Dilution of This compound Drug_Dilution_MIC->Incubation_MIC Reading_MIC Read MIC (≥50% inhibition) Incubation_MIC->Reading_MIC Inoculum_Prep_TK Prepare Fungal Inoculum Exposure_TK Expose to this compound (Multiple of MIC) Inoculum_Prep_TK->Exposure_TK Sampling_TK Sample at Time Intervals Exposure_TK->Sampling_TK Plating_TK Plate and Count CFU/mL Sampling_TK->Plating_TK Formation_Biofilm Form Mature Biofilm (24-48h) Treatment_Biofilm Treat with This compound Formation_Biofilm->Treatment_Biofilm Quantification_Biofilm Quantify Remaining Biofilm Treatment_Biofilm->Quantification_Biofilm

Caption: Key in vitro experimental workflows.

References

Application Notes and Protocols for Determining Pneumocandin A1's Inhibition of Glucan Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the inhibitory activity of Pneumocandin A1 against (1,3)-β-D-glucan synthase. The methodologies described are applicable for screening potential antifungal compounds and characterizing their mechanism of action.

Introduction

Pneumocandins are a class of lipopeptide antibiotics that exhibit potent antifungal activity by non-competitively inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1] This enzyme complex, primarily composed of the catalytic subunit Fks1 and the regulatory subunit Rho1, polymerizes UDP-glucose into long chains of β-1,3-glucan, a critical structural component of the fungal cell wall.[2][3] Inhibition of this process leads to osmotic instability and cell lysis, making glucan synthase an attractive target for antifungal drug development.[4]

This compound is a naturally occurring member of this family, produced by the fungus Glarea lozoyensis. While much of the research has focused on its analogue Pneumocandin B0, the precursor for the semi-synthetic drug Caspofungin, understanding the inhibitory properties of other pneumocandins like A1 is crucial for the development of new and improved antifungal agents.[1]

This document outlines two primary in vitro assays for determining the inhibitory activity of compounds like this compound against (1,3)-β-D-glucan synthase: a traditional radioactive assay and a more high-throughput fluorescence-based assay.

Data Presentation

CompoundFungal SpeciesIC50 (µg/mL)Assay TypeReference
Pneumocandin B0 Schizosaccharomyces pombe>250In vitro GS activity[5]
Caspofungin (MK-0991) Candida albicans0.001 - 0.002Standard & Modified radioactive[6]
L-733,560 (Pneumocandin B0 derivative) Candida albicans0.001Standard radioactive[6]

Note: The IC50 value for Pneumocandin B0 in S. pombe is notably high, suggesting species-specific differences in enzyme susceptibility. The derivatives of Pneumocandin B0 show potent inhibition of the C. albicans enzyme. It is inferred from the focus of industrial production on Pneumocandin B0 that Pneumocandin A0 and related compounds are likely less potent.[2]

Signaling Pathway of Glucan Synthase Regulation

The activity of (1,3)-β-D-glucan synthase is tightly regulated within the fungal cell. The primary regulatory pathway involves the Rho-GTPase protein (Rho1) and Protein Kinase C (PKC). This pathway is crucial for maintaining cell wall integrity, especially in response to cell wall stress.

Glucan_Synthase_Regulation cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space / Cell Wall PKC Protein Kinase C (PKC) GS_inactive Glucan Synthase (Fks1 - Inactive) PKC->GS_inactive Phosphorylates & Activates Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Rho1_GTP->GS_inactive Binds & Activates GS_active Glucan Synthase (Fks1 - Active) Glucan β-1,3-Glucan GS_active->Glucan Synthesizes GEF Guanine Nucleotide Exchange Factor (GEF) GEF->Rho1_GDP Promotes GDP-GTP Exchange CellWallStress Cell Wall Stress (e.g., Antifungal Drugs) CellWallStress->GEF Activates UDP_Glucose UDP-Glucose UDP_Glucose->GS_active Substrate

Caption: Regulation of (1,3)-β-D-glucan synthase by the Rho/PKC pathway.

Experimental Protocols

The following are detailed protocols for the preparation of the glucan synthase enzyme and the subsequent inhibition assays.

Preparation of Microsomal Glucan Synthase from Candida albicans

This protocol describes the isolation of a membrane fraction enriched in (1,3)-β-D-glucan synthase activity.

Materials:

  • Candida albicans culture (e.g., ATCC 90028)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM PMSF, 10% glycerol

  • Glass beads (0.5 mm diameter)

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Inoculate C. albicans into YPD medium and grow at 30°C with shaking to mid-log phase (OD600 ≈ 0.8-1.0).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in an equal volume of Lysis Buffer.

  • Transfer the cell suspension to a bead beater tube with an equal volume of acid-washed glass beads.

  • Disrupt the cells by vigorous vortexing for 6-8 cycles of 1 minute on and 1 minute on ice.

  • Transfer the lysate to a new tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove whole cells and debris.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and resuspend the microsomal pellet in a small volume of Lysis Buffer.

  • Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the enzyme preparation and store at -80°C until use.

Radioactive Glucan Synthase Inhibition Assay

This assay measures the incorporation of radiolabeled UDP-glucose into the glucan polymer.

Workflow Diagram:

Radioactive_Assay_Workflow Start Prepare Reaction Mix (Buffer, GTPγS, Enzyme) AddInhibitor Add this compound (or vehicle control) Start->AddInhibitor AddSubstrate Add UDP-[14C]-Glucose AddInhibitor->AddSubstrate Incubate Incubate at 30°C AddSubstrate->Incubate StopReaction Stop Reaction (e.g., with Ethanol) Incubate->StopReaction Filter Filter through Glass Fiber Filter StopReaction->Filter Wash Wash Filter to Remove Unincorporated Substrate Filter->Wash Scintillation Measure Radioactivity (Scintillation Counting) Wash->Scintillation Analyze Calculate % Inhibition and IC50 Scintillation->Analyze

Caption: Workflow for the radioactive glucan synthase inhibition assay.

Materials:

  • Microsomal glucan synthase preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM NaF, 1 mM EDTA, 25% glycerol

  • GTPγS (guanosine 5'-O-[3-thiotriphosphate]) solution

  • UDP-[14C]-glucose (specific activity ~300 mCi/mmol)

  • This compound stock solution in DMSO

  • 70% Ethanol (B145695)

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice:

    • Assay Buffer

    • 10 µM GTPγS (final concentration)

    • 5-10 µg of microsomal protein

  • Add varying concentrations of this compound (e.g., 0.001 to 10 µg/mL). For the control, add an equivalent volume of DMSO.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding UDP-[14C]-glucose to a final concentration of 1 mM. The final reaction volume is typically 50-100 µL.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding 1 mL of 70% ethanol.

  • Incubate on ice for 30 minutes to precipitate the glucan product.

  • Filter the mixture through a glass fiber filter under vacuum.

  • Wash the filter three times with 5 mL of 70% ethanol to remove unincorporated UDP-[14C]-glucose.

  • Dry the filter, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Fluorescence-Based Glucan Synthase Inhibition Assay

This assay utilizes aniline (B41778) blue, a fluorochrome that specifically binds to (1,3)-β-glucans, providing a non-radioactive method for quantification.

Workflow Diagram:

Fluorescence_Assay_Workflow Start Prepare Reaction Mix (Buffer, GTPγS, Enzyme) AddInhibitor Add this compound (or vehicle control) Start->AddInhibitor AddSubstrate Add UDP-Glucose (non-radioactive) AddInhibitor->AddSubstrate Incubate Incubate at 30°C AddSubstrate->Incubate StopReaction Stop Reaction (e.g., with NaOH) Incubate->StopReaction AddDye Add Aniline Blue Solution StopReaction->AddDye IncubateDye Incubate for Dye Binding AddDye->IncubateDye MeasureFluorescence Measure Fluorescence (Ex: ~400 nm, Em: ~495 nm) IncubateDye->MeasureFluorescence Analyze Calculate % Inhibition and IC50 MeasureFluorescence->Analyze

References

Application Notes and Protocols for the Semi-Synthesis of Caspofungin from Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caspofungin is a potent semi-synthetic antifungal agent belonging to the echinocandin class of drugs.[1] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] The industrial synthesis of caspofungin begins with the fermentation product Pneumocandin B0, not Pneumocandin A1. Pneumocandin B0 is produced by the fungus Glarea lozoyensis.[1][2] While Pneumocandin A0 is also produced during fermentation, process optimization and strain engineering have focused on maximizing the yield of Pneumocandin B0 as the direct precursor for the semi-synthesis of caspofungin.[3][4][5]

This document provides a detailed overview of the techniques and protocols for the semi-synthesis of caspofungin from Pneumocandin B0.

Overall Synthetic Pathway

The conversion of Pneumocandin B0 to Caspofungin is a multi-step process that involves key chemical modifications at two primary sites on the Pneumocandin B0 molecule: the hemiaminal moiety and the primary amide of the glutamine residue.[6][7] A common and efficient synthesis involves three main chemical steps, achieving an overall yield of approximately 45%.[1][6][8]

G cluster_0 Semi-Synthesis of Caspofungin PneumocandinB0 Pneumocandin B0 Intermediate1 Phenylthioaminal Intermediate PneumocandinB0->Intermediate1 1. Thiophenol, Acid Catalyst Intermediate2 Amine Intermediate Intermediate1->Intermediate2 2. Borane (B79455) Reduction Caspofungin Caspofungin Intermediate2->Caspofungin 3. Ethylenediamine (B42938)

Caption: A high-level overview of the three-step semi-synthetic route from Pneumocandin B0 to Caspofungin.

Quantitative Data Summary

The following tables summarize the yields and purity data reported for various stages of the caspofungin semi-synthesis.

Table 1: Overall Process Yield and Purity

Starting MaterialProductNumber of StepsOverall YieldFinal Purity (HPLC)Reference
Pneumocandin B0Caspofungin Acetate (B1210297)345%>99% after purification[1][6][8]
Pneumocandin B0CaspofunginLengthy sequence0.7%Not specified[1]

Table 2: Intermediate Step Yields and Purity

Reaction StepStarting MaterialProductYieldPurity (HPLC)Reference
Primary Amide ReductionPneumocandin B0Amine Intermediate47%Not specified[9]
DehydrationPneumocandin B0Nitrile Intermediate29-56%Not specified[1]
Dehydration (Improved)Pneumocandin B0Nitrile IntermediateQuantitative conversion94%[1]
Thioether FormationAmine IntermediateThioether69%Not specified[10]
Final PurificationCrude Caspofungin (91%)Purified Caspofungin60.2% (Recovery)97.6%[11]

Experimental Protocols

The following protocols are based on established methods for the semi-synthesis of caspofungin from Pneumocandin B0.

Protocol 1: Stereoselective Formation of a Phenylthioaminal

This step involves the acid-catalyzed reaction of the hemiaminal hydroxyl group of Pneumocandin B0 with thiophenol.

  • Materials:

    • Pneumocandin B0

    • Thiophenol

    • Acid catalyst (e.g., trifluoroacetic acid)

    • Anhydrous solvent (e.g., dichloromethane)

    • Phenylboronic acid (for protection of diol)

  • Procedure:

    • Suspend Pneumocandin B0 in the anhydrous solvent.

    • Add phenylboronic acid to protect the vicinal diol groups.

    • Cool the mixture to a reduced temperature (e.g., 0 °C).

    • Add thiophenol, followed by the slow addition of the acid catalyst.

    • Stir the reaction mixture until completion, monitoring by HPLC.

    • Upon completion, quench the reaction and proceed with workup and purification to isolate the phenylthioaminal intermediate.

Protocol 2: Chemoselective Borane Reduction of the Primary Amide

This protocol describes the highly selective reduction of the primary amide on the glutamine residue to a primary amine.

  • Materials:

    • Phenylthioaminal intermediate from Protocol 1

    • Borane reagent (e.g., Borane-tetrahydrofuran complex or Borane-dimethyl sulfide (B99878) complex)

    • Anhydrous aprotic solvent (e.g., tetrahydrofuran)

  • Procedure:

    • Dissolve the phenylthioaminal intermediate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -10 to 0 °C) to control the reaction's exothermicity.[1]

    • Slowly add the borane reagent to the cooled solution.

    • Maintain the temperature and stir the mixture for several hours, monitoring the reaction's progress by HPLC.

    • Once the reaction is complete, carefully quench the excess borane reagent with a suitable quenching agent (e.g., methanol).

    • Proceed with aqueous workup and extraction to isolate the crude amine intermediate.

Protocol 3: Stereoselective Substitution with Ethylenediamine

The final step involves the displacement of the phenylthio group with ethylenediamine to form caspofungin.

  • Materials:

    • Amine intermediate from Protocol 2

    • Ethylenediamine

    • Solvent (e.g., methanol (B129727) or a mixture of solvents)

  • Procedure:

    • Dissolve the amine intermediate in the chosen solvent.

    • Add an excess of ethylenediamine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by HPLC until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting crude caspofungin is then subjected to purification.

Protocol 4: Purification of Caspofungin

Purification is critical to remove structurally similar impurities and achieve pharmaceutical-grade purity.[12] This is typically achieved through chromatographic methods.

  • Method: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]

  • Stationary Phase: C18 or C8 reversed-phase silica (B1680970) gel.[11][13]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.15% acetic acid) and an organic solvent (e.g., acetonitrile).[9][13]

  • Procedure:

    • Dissolve the crude caspofungin in the initial mobile phase solvent.

    • Load the solution onto the equilibrated preparative HPLC column.

    • Elute the column with a programmed gradient of increasing organic solvent concentration.

    • Collect fractions and analyze them by analytical HPLC to identify those containing pure caspofungin.

    • Pool the pure fractions.

    • Remove the solvents, often by lyophilization (freeze-drying), to obtain the final purified caspofungin product.[1][13]

G cluster_1 Caspofungin Purification Workflow Crude Crude Caspofungin Dissolve Dissolve in Aqueous Buffer Crude->Dissolve Load Load onto RP-HPLC Column Dissolve->Load Elute Gradient Elution (Acetonitrile/Water) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >99% Lyophilize Lyophilization Pool->Lyophilize Pure Purified Caspofungin Lyophilize->Pure

Caption: A typical workflow for the purification of semi-synthetic caspofungin using preparative RP-HPLC.

References

Application Notes and Protocols for Cryopreservation and Inoculum Preparation of Glarea lozoyensis for Pneumocandin A1 Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glarea lozoyensis, a filamentous fungus, is the natural producer of pneumocandins, a class of echinocandin-type lipopeptides. Pneumocandin B0, a specific member of this family, serves as the precursor for the semi-synthetic antifungal drug, Caspofungin Acetate (B1210297).[1][2] The industrial production of pneumocandins has been significantly improved through extensive mutation and optimization of fermentation media.[1][2] A critical aspect of ensuring consistent and high-yield production is the reliable preservation of high-producing strains and the preparation of a robust and healthy inoculum.

These application notes provide detailed protocols for the cryopreservation of Glarea lozoyensis to maintain strain viability and genetic stability, and for the preparation of a high-quality inoculum to ensure optimal performance in fermentation for Pneumocandin A1 production.

Data Presentation

Table 1: Cryopreservation Methods and Reported Viability for Filamentous Fungi
MethodCryoprotectantCarrierFreezing RateThawing MethodReported ViabilityReference
Agar (B569324) Plugs in Cryovials10% Glycerol (B35011)Agar PlugsSlow cooling (e.g., in liquid nitrogen vapor)Rapid thawing in 37°C water bathHigh for many filamentous fungi
Straw Method5% (w/v) Glycerol in agarAgar Disks in Straws~1–10°C/minTransfer of a single straw onto agarEffective for slow-growing fungi[3]
Perlite (B1173460) Method5% Glycerol in mediumPerlite1°C/min down to -70°C, then liquid nitrogenRapid thawing in 37°C water bath94% survival for Ascomycota after 1 year[4][5]
Mycelial Suspension16% Glycerin + 40% PEG-6000Liquid suspension-80°C for 5 daysNot specifiedUsed in adaptive laboratory evolution[6]
Mycelial Suspension10% Dimethyl sulfoxide (B87167) (DMSO)Liquid suspensionIsopropanol-buffered container in ultralow freezerRapid thawing in 43°C water bath for 2 minutesEffective for zoosporic eufungi[7]
Table 2: Inoculum Preparation Parameters for Glarea lozoyensis
ParameterSeed Medium CompositionIncubation ConditionsInoculum Size (% v/v)Inoculum Quality MetricReference
Protocol 1 Glucose (40 g/L), Soybean powder (20 g/L), KH₂PO₄ (1 g/L), Trace elements25°C, 220 rpm, 5 days10%Packed Mycelial Volume (PMV) adjusted to 35%[8][9]
Protocol 2 Oat bran agar (4% oat bran, 2% agar in tap water) for conidia production, then KF seed medium220 rpm, 5 days4% (0.4 ml into 10 ml)Not specified[1]
Protocol 3 Mycelia from PDA slants25°C, 220 rpm, 5 days10%Not specified[10]
Table 3: Production Medium Composition for Pneumocandin Production by Glarea lozoyensis
ComponentConcentration (g/L)Reference
Mannitol80[9]
Glucose20[9]
Peptone20[9]
K₂HPO₄2.5[9]
Alternative Carbon Source
Fructose (B13574) (replacing glucose)20[8]

Note: Replacing glucose with fructose has been shown to increase pneumocandin B0 yield by 54.76% and biomass by 13.71%.[8]

Experimental Protocols

Protocol 1: Cryopreservation of Glarea lozoyensis using Agar Plugs

Objective: To preserve the viability and genetic stability of Glarea lozoyensis for long-term storage.

Materials:

  • Actively growing culture of Glarea lozoyensis on Potato Dextrose Agar (PDA) plates.

  • Sterile cryovials (1.5-2.0 mL).

  • Sterile 20% (v/v) glycerol solution.

  • Sterile cork borer (5-7 mm diameter).

  • Sterile forceps.

  • Liquid nitrogen storage dewar.

  • -80°C freezer.

  • Controlled-rate freezing container (e.g., "Mr. Frosty").

Procedure:

  • Prepare a sterile 10% (v/v) glycerol solution by mixing equal volumes of sterile 20% glycerol and sterile distilled water.

  • From the leading edge of an actively growing Glarea lozoyensis colony on a PDA plate, aseptically cut several agar plugs using a sterile cork borer.

  • Using sterile forceps, transfer 3-4 agar plugs into each cryovial.

  • Add approximately 0.5 mL of the sterile 10% glycerol solution to each cryovial, ensuring the agar plugs are submerged.

  • Label the cryovials with the strain name, date, and any other relevant information.

  • For controlled slow freezing, place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours. This achieves a cooling rate of approximately -1°C/minute.

  • Transfer the frozen cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage (below -130°C).

Revitalization:

  • Rapidly thaw a frozen cryovial in a 37°C water bath.

  • Aseptically transfer the agar plugs onto a fresh PDA plate.

  • Incubate the plate at 25°C until visible growth is observed.

Protocol 2: Inoculum Preparation for this compound Production

Objective: To prepare a high-quality, actively growing mycelial culture of Glarea lozoyensis for inoculation into the production medium.

Materials:

  • Cryopreserved or freshly grown culture of Glarea lozoyensis.

  • Seed Medium (see Table 2 for composition).

  • Erlenmeyer flasks (250 mL).

  • Shaking incubator.

  • Sterile centrifuge tubes (15 mL).

  • Centrifuge.

Procedure:

  • Pre-culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium with a small piece of mycelium from a PDA plate.

  • Incubate the flask at 25°C with agitation at 220 rpm for 5 days.[8]

  • Inoculum Quality Assessment (Packed Mycelial Volume - PMV): a. Aseptically transfer 5 mL of the seed culture (v₀) into a sterile 15 mL centrifuge tube. b. Centrifuge at 5000 x g for 10 minutes.[8] c. Measure the volume of the supernatant (v₁). d. Calculate the PMV using the formula: PMV = ((v₀ - v₁) / v₀) * 100%.[8] e. Adjust the seed culture to a PMV of 35% by either diluting with fresh sterile seed medium or concentrating by decanting some supernatant after centrifugation.[8]

  • Inoculation: Inoculate the production medium with 10% (v/v) of the PMV-adjusted seed culture.[8][9] For example, add 5 mL of the adjusted seed culture to 45 mL of production medium in a 250 mL flask.

  • Incubate the production culture at 25°C and 220 rpm for the desired fermentation period (e.g., 14-21 days).[1][8]

Mandatory Visualization

Cryopreservation_Workflow start Start: Actively Growing G. lozoyensis Culture agar_plugs Cut Agar Plugs (5-7 mm) start->agar_plugs cryovials Transfer Plugs to Cryovials agar_plugs->cryovials cryoprotectant Add 10% Glycerol cryovials->cryoprotectant slow_freeze Slow Freeze (-1°C/min to -80°C) cryoprotectant->slow_freeze storage Long-term Storage (Liquid Nitrogen Vapor, <-130°C) slow_freeze->storage thaw Rapid Thaw (37°C Water Bath) storage->thaw For Use plate Plate on Fresh PDA Medium thaw->plate end End: Revitalized Culture plate->end Inoculum_Preparation_Workflow start Start: Revitalized G. lozoyensis Culture pre_culture Inoculate Seed Medium start->pre_culture incubation Incubate (25°C, 220 rpm, 5 days) pre_culture->incubation pmv_sampling Sample for PMV Analysis incubation->pmv_sampling centrifuge Centrifuge (5000 x g, 10 min) pmv_sampling->centrifuge pmv_calc Calculate PMV centrifuge->pmv_calc pmv_adjust Adjust to 35% PMV pmv_calc->pmv_adjust inoculate Inoculate Production Medium (10% v/v) pmv_adjust->inoculate end End: Production Fermentation inoculate->end

References

Application Notes and Protocols for the Scale-up of Pneumocandin A1 Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Scale-up of Pneumocandin A1 Fermentation from Lab to Pilot Scale

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumocandins are a class of lipopeptide antifungals that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] this compound, produced by the filamentous fungus Glarea lozoyensis, is a crucial precursor for the semi-synthetic antifungal drug Caspofungin.[2][3] The successful scale-up of this compound fermentation from the laboratory to the pilot plant is a critical step in ensuring a consistent and economically viable supply for drug development and manufacturing. This document provides detailed application notes and protocols to guide researchers through this process, highlighting key parameters, challenges, and analytical methods.

Fermentation Process Overview

The production of Pneumocandins is a complex secondary metabolic process influenced by various physiological and engineering factors.[4] The scale-up process involves translating the optimized conditions from small-scale laboratory bioreactors to larger pilot-scale fermenters, while maintaining process consistency and productivity.[5] Key considerations include maintaining optimal dissolved oxygen levels, managing broth rheology, and controlling the formation of unwanted structural analogs.[6][7]

Scale_Up_Workflow cluster_0 Phase 1: Inoculum Development cluster_1 Phase 2: Fermentation cluster_2 Phase 3: Downstream Processing & Analysis Strain Maintenance Strain Maintenance Seed Culture 1\n(Shake Flask) Seed Culture 1 (Shake Flask) Strain Maintenance->Seed Culture 1\n(Shake Flask) Seed Culture 2\n(Seed Fermenter) Seed Culture 2 (Seed Fermenter) Seed Culture 1\n(Shake Flask)->Seed Culture 2\n(Seed Fermenter) Lab Scale Fermentation\n(1-10L Bioreactor) Lab Scale Fermentation (1-10L Bioreactor) Seed Culture 2\n(Seed Fermenter)->Lab Scale Fermentation\n(1-10L Bioreactor) Pilot Scale Fermentation\n(100-1000L Bioreactor) Pilot Scale Fermentation (100-1000L Bioreactor) Lab Scale Fermentation\n(1-10L Bioreactor)->Pilot Scale Fermentation\n(100-1000L Bioreactor) Harvest Harvest Pilot Scale Fermentation\n(100-1000L Bioreactor)->Harvest Biomass Separation Biomass Separation Harvest->Biomass Separation Extraction Extraction Biomass Separation->Extraction Purification Purification Extraction->Purification Analysis (HPLC) Analysis (HPLC) Purification->Analysis (HPLC) cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Overall workflow for the scale-up of this compound fermentation.

Data Presentation: Lab vs. Pilot Scale Parameters

Successful scale-up requires careful consideration and adaptation of fermentation parameters. The following tables summarize typical parameters for lab and pilot-scale production of Pneumocandins.

Table 1: Media Composition for Glarea lozoyensis Fermentation

ComponentLab Scale (Shake Flask) Concentration (g/L)Reference
Seed Medium
Glucose40[8]
Soybean Powder20[8]
KH₂PO₄1[8]
FeSO₄·7H₂O0.01[8]
MnSO₄·H₂O0.01[8]
ZnSO₄·7H₂O0.002[8]
CaCl₂·2H₂O0.001[8]
HBO₃0.00056[8]
CuCl₂·2H₂O0.00025[8]
(NH₄)₆Mo₇O₂₄·4H₂O0.00003[8]
Initial pH5.0[8]
Production Medium
Mannitol80[8]
Glucose20[8]
Peptone20[8]
K₂HPO₄2.5[8]
Initial pH6.8[8]

Note: Media composition for pilot scale is often proprietary but is based on similar components with potential adjustments to carbon and nitrogen sources to manage viscosity and cost.

Table 2: Process Parameters for Lab and Pilot-Scale Fermentation

ParameterLab Scale (1-10L)Pilot Scale (70L - 800L)Reference
Inoculum 10% (v/v) of seed culture1-3% (v/v) of seed culture[8][9]
Temperature 25°CSensitive, requires optimization[6][8]
pH 6.8 (initial), uncontrolledRelatively insensitive in studied ranges[6][8]
Dissolved Oxygen (DO) Not typically controlled in flasksCritical, >20% air saturation for production[6]
Agitation 220 rpm (shake flask)2-15 kW/m³ (power input)[6][8]
Aeration Passive (in flasks)0.5 - 1.0 vvm[9]
Fermentation Time 432 hours (18 days)Variable, typically 14-16 days[8][9]

Experimental Protocols

Inoculum Development Protocol
  • Strain Activation: Aseptically transfer a cryopreserved vial of Glarea lozoyensis to a fresh agar (B569324) slant and incubate at 25°C until sufficient growth is observed.

  • Seed Culture (Shake Flask): Inoculate 50 mL of sterile seed medium in a 250 mL baffled shake flask with mycelia from the agar slant.[8]

  • Incubate at 25°C and 220 rpm for 168 hours (7 days).[8]

  • Seed Fermenter (for Pilot Scale): Aseptically transfer the shake flask culture (1-3% v/v) to a sterilized seed fermenter (e.g., 20-40L capacity) containing the appropriate volume of seed medium.[9]

  • Incubate with controlled temperature, pH, and aeration until the culture reaches the desired growth phase for inoculation of the production fermenter.

Lab-Scale Fermentation Protocol (5L Bioreactor)
  • Bioreactor Preparation: Prepare and sterilize a 5L stirred-tank bioreactor containing 3L of production medium.

  • Inoculation: Aseptically transfer 300 mL (10% v/v) of the seed culture into the bioreactor.

  • Fermentation Conditions:

    • Set the temperature to 25°C.

    • Maintain dissolved oxygen (DO) above 20% air saturation through controlled agitation and aeration. Start with a low agitation rate and increase as biomass and oxygen demand increase.

    • Monitor pH, but typically it is not controlled.

    • Run the fermentation for up to 18 days.

  • Sampling: Withdraw samples aseptically at regular intervals for analysis of biomass, substrate consumption, and this compound concentration.

Pilot-Scale Fermentation Protocol (500L Bioreactor)
  • Bioreactor Preparation: Prepare and sterilize a 500L pilot-scale fermenter containing 350L of production medium.

  • Inoculation: Aseptically transfer a predetermined volume of the seed fermenter culture to the production fermenter.

  • Scale-up Criteria & Fermentation Conditions:

    • Dissolved Oxygen: This is a critical scale-up parameter. Maintain a constant DO level of >20% air saturation.[6] Low DO levels can lead to a substantial increase in unwanted analogs like Pneumocandins B1, B5, and E0.[6]

    • Temperature: Maintain the optimal temperature determined at the lab scale (e.g., 25°C). The process is sensitive to temperature variations.[6]

    • Agitation & Aeration: Adjust agitation and aeration rates to maintain the target DO level. The required power input per unit volume (P/V) will likely differ from the lab scale due to geometric dissimilarities.[7]

    • Broth Rheology: The fermentation broth of G. lozoyensis is highly viscous and exhibits shear-thinning behavior.[10] This impacts mixing and oxygen transfer. Monitor broth viscosity; high viscosity can be an indicator of poor mixing.

  • Sampling and Monitoring: Implement a robust sampling plan to monitor key parameters throughout the fermentation.

Analytical Methods Protocol: Pneumocandin Quantification
  • Sample Preparation:

    • Take 1 mL of the whole fermentation broth (containing mycelia).[8]

    • Add 4 mL of ethyl alcohol and vortex for 10 minutes to extract both intracellular and extracellular Pneumocandins.[8]

    • Centrifuge the extract at 8000 x g for 5 minutes.[8]

  • HPLC Analysis:

    • Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system.

    • Use a suitable C18 column.

    • Employ a gradient elution method with a mobile phase consisting of acetonitrile (B52724) and water.

    • Detect Pneumocandins using a UV detector at an appropriate wavelength.[11]

    • Quantify the concentration by comparing the peak area to a standard curve of purified this compound.

Key Challenges and Mitigation in Scale-Up

The transition from lab to pilot scale presents several challenges that can impact yield and product quality.

Caption: Key challenges and mitigation strategies in Pneumocandin fermentation scale-up.

Pneumocandin Biosynthesis Overview

Understanding the biosynthetic pathway is beneficial for strain improvement and process optimization. Pneumocandin is synthesized via a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[12]

Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Post-synthesis Modification Amino Acids\n(Proline, Leucine, etc.) Amino Acids (Proline, Leucine, etc.) NRPS Nonribosomal Peptide Synthetase (NRPS) (GLNRPS4) Amino Acids\n(Proline, Leucine, etc.)->NRPS Fatty Acids Fatty Acids PKS Polyketide Synthase (PKS) (GLPKS4) Fatty Acids->PKS Acyl Side Chain Acyl Side Chain PKS->Acyl Side Chain Hexapeptide Core Hexapeptide Core NRPS->Hexapeptide Core Hydroxylation Hydroxylation Cyclization Cyclization Hydroxylation->Cyclization This compound This compound Cyclization->this compound Lipoinitiation Lipoinitiation Acyl Side Chain->Lipoinitiation Hexapeptide Core->Lipoinitiation Lipoinitiation->Hydroxylation

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The scale-up of this compound fermentation is a multifaceted process that requires a deep understanding of the producing organism's physiology and the physical environment of the bioreactor. By carefully controlling critical parameters, particularly dissolved oxygen, and by anticipating challenges such as increased broth viscosity, a successful and reproducible transition from lab to pilot scale can be achieved. The protocols and data presented here provide a foundational guide for researchers and professionals in the field of antifungal drug development.

References

Application of Surfactants in Pneumocandin A1 Extractive Fermentation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of surfactants in the extractive fermentation of Pneumocandin A1, a precursor to the antifungal drug caspofungin. The application of surfactants is a strategic approach to enhance the recovery of this hydrophobic secondary metabolite from the mycelia of the fungus Glarea lozoyensis.

Introduction

This compound, like other echinocandins, is a lipopeptide that tends to accumulate within the producing fungal cells. This intracellular retention limits the overall yield and complicates downstream processing. Extractive fermentation, an in situ product recovery technique, addresses this challenge by facilitating the release of the product from the mycelia into the fermentation broth. Surfactants play a crucial role in this process by altering cell membrane permeability, thereby enhancing product secretion. This guide summarizes the effects of various surfactants on this compound production and provides detailed protocols for their application.

Data Presentation: Effects of Surfactants on this compound Fermentation

The selection of an appropriate surfactant and the optimization of its concentration and addition time are critical for maximizing this compound yield. The following table summarizes the quantitative impact of different surfactants on the fermentation of G. lozoyensis.

SurfactantConcentrationAddition Time (Day)This compound Yield (mg/L)Biomass (g/L)Reference
Control (No Surfactant) N/AN/A1515.2320.12[1]
Span-80 0.1 g/L10Lower than control22.34[1]
Tween-80 0.1 g/L101789.4519.87[1]
DMSO 0.1 g/L101654.7818.99[1]
Silicone Defoaming Agent 0.1 g/L10Lower than control21.87[1]
SDS 0.1 g/L102085.9519.56[1]
CTAB 0.1 g/L10Lower than control21.45[1]
Optimized SDS 1.0 g/L 13 2528.67 Not specified[2]

Key Observations:

  • Among the tested surfactants, Sodium Dodecyl Sulfate (SDS) demonstrated the most significant positive effect on this compound yield.[1]

  • While some surfactants like Span-80 and silicone defoaming agent increased biomass, they negatively impacted product yield.[1]

  • Optimization of the SDS concentration and the timing of its addition are crucial, with a late-stage addition (day 13) at a concentration of 1.0 g/L resulting in a 37.63% increase in yield compared to conventional batch fermentation.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of surfactants in this compound extractive fermentation.

Microorganism and Media Preparation
  • Microorganism: Glarea lozoyensis CCTCC M 2019020 Q1, a mutant strain derived from G. lozoyensis ATCC 74030.[3]

  • Seed Medium Composition (g/L):

    • Glucose: 40

    • Soybean powder: 20

    • KH₂PO₄: 1

    • Trace element solution: 10 mL

    • Initial pH: 5.0[3]

  • Fermentation Medium Composition (g/L):

    • Glucose: 20

    • D-mannitol: 80

    • Soybean meal: 20

    • K₂HPO₄: 2.5

    • Initial pH: 6.8[3]

Fermentation Protocol
  • Inoculum Preparation: Inoculate the seed medium with a culture of G. lozoyensis. Incubate for 5 days with agitation at 220 rpm.[4]

  • Production Culture: Inoculate 10 mL of the production medium with 0.4 mL of the seed culture in a suitable tube or flask.[4]

  • Incubation: Agitate the production culture at 220 rpm at 25°C for 14 days.[4]

  • Surfactant Addition: Based on the desired experimental conditions, add the selected surfactant at the predetermined concentration and time. For example, for optimized SDS addition, introduce 1.0 g/L of SDS on the 13th day of fermentation.[2]

Analytical Methods
  • This compound Quantification:

    • Take 1 mL of the fermentation broth and centrifuge at 3000×g for 10 min to separate the supernatant and the mycelium.[3]

    • To measure the total this compound, add an equal volume of methanol (B129727) to the whole broth, agitate for 1 hour, and filter to remove the cells.[4]

    • To measure the extracellular this compound, dilute the supernatant 5 times with ethanol.[3]

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC).[3]

    • The intracellular this compound can be calculated by subtracting the extracellular amount from the total amount.[3]

  • Biomass Measurement (Dry Cell Weight - DCW):

    • Centrifuge a known volume of the fermentation broth.

    • Wash the resulting mycelial pellet twice with distilled water.

    • Dry the pellet to a constant weight.[3]

Visualizations

Experimental Workflow for this compound Extractive Fermentation

G Workflow for this compound Extractive Fermentation cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation (G. lozoyensis) Seed_Medium Seed Medium (5 days, 220 rpm) Inoculum->Seed_Medium Production_Culture Production Culture (14 days, 25°C, 220 rpm) Seed_Medium->Production_Culture Surfactant_Addition Surfactant Addition (e.g., 1.0 g/L SDS on Day 13) Production_Culture->Surfactant_Addition Sampling Broth Sampling Surfactant_Addition->Sampling Biomass Biomass Measurement (DCW) Sampling->Biomass Extraction This compound Extraction (Methanol) Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC

Caption: Workflow for this compound Extractive Fermentation.

Proposed Mechanism of Surfactant Action

G Proposed Mechanism of Surfactant-Enhanced Product Release cluster_cell G. lozoyensis Mycelium Cell_Wall Cell Wall Cell_Membrane Cell Membrane Extracellular Extracellular This compound Cell_Membrane->Extracellular Release Pneumocandin Intracellular This compound Pneumocandin->Cell_Membrane Transport Surfactant Surfactant (e.g., SDS) Surfactant->Cell_Membrane Increases Permeability Broth Fermentation Broth Extracellular->Broth

Caption: Proposed Mechanism of Surfactant-Enhanced Product Release.

References

Application Notes and Protocols for Enhanced Pneumocandin A1 Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and protocols for improving the yield of Pneumocandin A1 from the filamentous fungus Glarea lozoyensis using fed-batch fermentation. While much of the existing research has focused on maximizing Pneumocandin B0, the precursor to the antifungal drug Caspofungin, by eliminating Pneumocandin A0 (a close structural analog of A1), this document outlines strategies to rationally increase the production of this compound. This is achieved by focusing on the enzymatic steps and precursor availability that favor the biosynthesis of the A-series pneumocandins.

Introduction to this compound and Fed-Batch Strategy

Pneumocandins are a class of lipohexapeptide antifungals that function by inhibiting β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis. This compound is a naturally occurring variant produced by Glarea lozoyensis. Fed-batch fermentation is a superior cultivation strategy for secondary metabolite production as it allows for the control of nutrient concentrations, preventing substrate inhibition and catabolite repression, thus extending the productive phase of the culture.

The key to enhancing this compound yield lies in understanding and manipulating the biosynthetic pathway. The differentiation between Pneumocandin A0/A1 and B0 production is determined by the incorporation of either a hydroxylated 4-methyl-L-proline (derived from L-leucine) for the A-series or a hydroxylated L-proline for the B-series into the peptide core. The enzyme GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form the 4S-methyl-L-proline precursor of Pneumocandin A0.[1][2] Therefore, strategies to enhance GLOXY4 activity and ensure an adequate supply of its L-leucine precursor are central to increasing this compound yield.

Key Fed-Batch Fermentation Strategies for this compound Enhancement

Precursor Feeding Strategy

The targeted feeding of precursors is a critical strategy to direct the biosynthetic flux towards this compound.

  • L-Leucine Feeding: As L-leucine is the precursor for the 4S-methyl-L-proline residue unique to Pneumocandin A0/A1, a controlled fed-batch strategy supplying L-leucine is proposed. This will enhance the substrate pool for the GLOXY4 enzyme.

  • L-Proline Feeding: L-proline is the precursor for the hydroxylated proline residues in the hexapeptide core. The addition of L-proline to the fermentation medium can influence the activity of proline hydroxylases.[3] Maintaining an optimal L-proline concentration is crucial, as excessive levels may alter the ratios of different pneumocandin variants.

Dissolved Oxygen (DO) Control

Dissolved oxygen is a critical parameter in G. lozoyensis fermentation, affecting both fungal growth and secondary metabolite production. The hydroxylation steps in pneumocandin biosynthesis are catalyzed by oxygenases, making oxygen availability a key factor.

  • DO Setpoint: While the critical DO tension for Pneumocandin B0 production is around 20% air saturation, lower DO levels have been shown to increase the production of other pneumocandin analogs.[4] It is hypothesized that a slightly lower DO level (e.g., 15-20%) might favor the specific oxygenase activities involved in A1 synthesis.

  • DO Control Strategy: A cascaded control strategy, where the agitation speed is first increased to maintain the DO setpoint, followed by an increase in the aeration rate, is recommended. For more precise control, the substrate feed rate can be linked to the DO level, where a drop in DO triggers a temporary reduction in the feed rate to reduce oxygen consumption.

pH Management

While the G. lozoyensis fermentation process has been shown to be relatively insensitive to pH within a certain range, maintaining a stable pH is important for optimal enzyme activity and overall process performance.[4]

  • pH Setpoint: A pH setpoint in the range of 6.5-7.0 is generally recommended for G. lozoyensis fermentations.

  • pH Control: The pH should be controlled by the automated addition of an acid (e.g., 1M H₂SO₄) and a base (e.g., 2M NaOH).

Quantitative Data from Fed-Batch Fermentation Studies

The following tables summarize quantitative data from fed-batch fermentation studies of G. lozoyensis. It is important to note that this data is primarily from studies focused on optimizing Pneumocandin B0 production. These values should be considered as a starting point for the optimization of this compound production.

Table 1: Precursor Feeding Concentrations

PrecursorConcentration (g/L)Effect on Pneumocandin B0Reference
L-Proline5 - 10Increased yield by reducing byproducts[5]
L-GlutamateVariableMay increase production under certain conditions[5]
L-Threonine5Reduced titer[5]
L-Serine5Reduced titer[5]

Table 2: Dissolved Oxygen Control Parameters

ParameterValueEffect on Pneumocandin B0Reference
Critical DO for Growth< 2% air saturation-[4]
Critical DO for Production20% air saturationSignificant reduction in specific production rate below this value[4]
Low DO Levels< 10% air saturationIncreased production of other pneumocandin analogs (B1, B5, E0)[4]

Table 3: General Fed-Batch Fermentation Parameters

ParameterValueReference
Temperature25 °C[6]
pH6.5 - 7.0[4]
Agitation200 - 400 rpmInferred from multiple sources
Aeration0.5 - 1.5 vvmInferred from multiple sources

Experimental Protocols

Inoculum Development
  • Strain: Glarea lozoyensis wild-type strain (e.g., ATCC 20868).

  • Culture Maintenance: Maintain the culture on Potato Dextrose Agar (PDA) slants at 4°C.

  • Seed Culture Medium (per liter): 20 g Mannitol, 7.0 g KH₂PO₄, 7.5 g Cotton seed meal, 8.0 g Dextrose, 3.5 g Corn steep liquor, 1.0 ml trace salt solution.

  • Seed Culture Conditions: Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of mycelia from the PDA slant. Incubate at 25°C on a rotary shaker at 220 rpm for 3-5 days.

Fed-Batch Fermentor Setup and Operation
  • Fermentor: A 5 L stirred-tank bioreactor.

  • Initial Batch Medium (per liter): 80 g Mannitol, 20 g Glucose, 20 g Peptone, 2.5 g K₂HPO₄. Adjust initial pH to 6.8.

  • Sterilization: Autoclave the fermentor with the initial batch medium at 121°C for 20 minutes.

  • Inoculation: Aseptically transfer the seed culture to the fermentor to achieve a 10% (v/v) inoculum.

  • Fed-Batch Operation:

    • Initial Batch Phase: Run in batch mode for the first 48-72 hours until the initial carbon sources are nearly depleted.

    • Feeding Strategy: Initiate the feeding of a concentrated nutrient solution.

      • Feed Solution (per liter): 200 g Glucose, 100 g Peptone, 50 g L-Leucine.

      • Feeding Rate: Start with a low feed rate (e.g., 0.5 mL/min) and gradually increase it based on the culture's metabolic activity, maintaining a low residual glucose concentration in the fermentor. A DO-stat feeding strategy can be employed where the feed rate is linked to the dissolved oxygen level.

  • Process Parameters:

    • Temperature: 25°C

    • pH: Control at 6.8 by adding 1M H₂SO₄ and 2M NaOH.

    • Dissolved Oxygen: Control at a setpoint of 15-20% by a cascade of agitation (200-400 rpm) and aeration (0.5-1.5 vvm).

Analytical Methods for this compound Quantification
  • Sample Preparation:

    • Withdraw 10 mL of fermentation broth.

    • Homogenize the sample.

    • Extract the pneumocandins with an equal volume of methanol (B129727) by shaking for 1 hour.

    • Centrifuge to remove cell debris.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of this compound.

    • Quantification: Use a certified standard of this compound to generate a calibration curve for accurate quantification. A detailed HPLC method for separating pneumocandin isomers has been described.[7][8][9]

Visualizations

Pneumocandin_Biosynthetic_Pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_products Products L-Leucine L-Leucine GLOXY4 GLOXY4 (oxygenase) L-Leucine->GLOXY4 Substrate L-Proline L-Proline Proline_Hydroxylases Proline Hydroxylases (P3H, P4H) L-Proline->Proline_Hydroxylases Substrate Other Amino Acids Other Amino Acids NRPS_PKS NRPS/PKS Assembly Other Amino Acids->NRPS_PKS Fatty Acid Precursor Fatty Acid Precursor Fatty Acid Precursor->NRPS_PKS 4S-methyl-L-proline 4S-methyl-L-proline GLOXY4->4S-methyl-L-proline Hydroxylated_Proline Hydroxylated_Proline Proline_Hydroxylases->Hydroxylated_Proline Pneumocandin_A1 Pneumocandin_A1 NRPS_PKS->Pneumocandin_A1 Favored by high L-Leucine & GLOXY4 activity Pneumocandin_B0 Pneumocandin_B0 NRPS_PKS->Pneumocandin_B0 Dominant when GLOXY4 is inactive 4S-methyl-L-proline->NRPS_PKS Incorporation Hydroxylated_Proline->NRPS_PKS Incorporation

Caption: Biosynthetic pathway leading to this compound and B0.

Fed_Batch_Workflow cluster_setup Setup cluster_fermentation Fermentation cluster_downstream Downstream Inoculum_Dev Inoculum Development (G. lozoyensis) Fermentor_Prep Fermentor Preparation & Sterilization Batch_Phase Initial Batch Phase (48-72h) Fermentor_Prep->Batch_Phase Inoculation Fed_Batch_Phase Fed-Batch Phase (Continuous Feeding) Batch_Phase->Fed_Batch_Phase Initiate Feeding Harvest Harvest Fed_Batch_Phase->Harvest End of Fermentation Process_Control Process Control (DO, pH, Temp) Process_Control->Fed_Batch_Phase Extraction Extraction of Pneumocandins Harvest->Extraction Analysis Quantification (HPLC-MS/MS) Extraction->Analysis

Caption: General workflow for fed-batch fermentation of this compound.

References

Gene editing techniques (CRISPR/Cas9) in Glarea lozoyensis for Pneumocandin A1 research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-GL-CRISPR-001

Introduction

Glarea lozoyensis is a filamentous fungus of significant industrial importance as the natural producer of pneumocandins, a class of lipopeptide antibiotics.[1][2][3] These compounds, particularly Pneumocandin B0, are the precursors for the semi-synthetic antifungal drug caspofungin.[1][2][3] Traditional genetic manipulation of G. lozoyensis has been challenging, hindering strain improvement efforts aimed at optimizing pneumocandin production.[1][4] The advent of CRISPR/Cas9 technology has revolutionized the genetic engineering of this fungus, enabling precise and efficient gene editing to investigate and manipulate the pneumocandin biosynthetic pathway.[1][4][5] This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 in G. lozoyensis for research focused on pneumocandins, including the lesser-studied Pneumocandin A1.

The Pneumocandin Biosynthetic Pathway

The biosynthesis of pneumocandins is governed by a gene cluster that includes a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[2][6] These core enzymes are responsible for assembling the cyclic hexapeptide core and the lipid side chain, respectively.[2][6] Various modifying enzymes, such as hydroxylases and oxygenases, then tailor the final pneumocandin structure. For instance, the gloF gene encodes a proline hydroxylase involved in the production of different pneumocandin analogues.[1][4] Another key enzyme, encoded by GLOXY4, is involved in the formation of 4S-methyl-l-proline, a precursor for Pneumocandin A0.[7] Understanding and manipulating these genes is crucial for redirecting the metabolic flux towards the desired pneumocandin.

Application of CRISPR/Cas9 in Glarea lozoyensis

The CRISPR/Cas9 system has been successfully adapted for G. lozoyensis, achieving high efficiencies for various genetic modifications:

  • Gene Knockout: Targeted disruption of genes to elucidate their function. For example, knockout of the gloA gene, which encodes the NRPS, results in the complete abolishment of pneumocandin production.[8] Gene mutagenesis efficiency can reach up to 80%.[1][4][8]

  • Gene Knock-in/Replacement: Insertion of foreign genes or replacement of existing genes to alter the final product profile. A notable example is the replacement of the endogenous proline hydroxylase gene gloF with ap-htyE from another fungus, which successfully eliminated the production of Pneumocandin C0.[1][4][8] The knock-in efficiency for this modification was approximately 28%.[8]

  • Pathway Engineering: By targeting multiple genes within the pneumocandin biosynthetic cluster, it is possible to engineer strains that exclusively produce a specific pneumocandin. For instance, disruption of the GLOXY4 gene leads to the exclusive production of Pneumocandin B0.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from CRISPR/Cas9-mediated gene editing experiments in G. lozoyensis for pneumocandin research.

Target Gene Editing Strategy Editing Efficiency Effect on Pneumocandin Production Reference
gloA (NRPS)Knockout~80% (mutagenesis)Abolished pneumocandin production[8]
gloF (proline hydroxylase)Replacement with ap-htyE~28% (knock-in)Abolished Pneumocandin C0 production[1][4][8]
GLOXY4 (oxygenase)KnockoutNot specifiedExclusive production of Pneumocandin B0[7]
glhypOverexpressionNot applicable2.38-fold increase in Pneumocandin B0 production[5]
glhyp or glhtyCKnockoutNot specifiedComplete loss of Pneumocandin B0 biosynthesis[5]
gltrt or gl10050KnockoutNot specifiedReduced Pneumocandin B0 production[5]

Signaling Pathway and Experimental Workflow Diagrams

Pneumocandin_Biosynthesis_Pathway cluster_core_synthesis Core Synthesis & Modification Proline L-Proline GloF GloF (Proline Hydroxylase) Proline->GloF Leucine L-Leucine GLOXY4 GLOXY4 (Oxygenase) Leucine->GLOXY4 Fatty_Acid_Precursor Fatty Acid Precursor GLPKS4 GLPKS4 (PKS) Fatty_Acid_Precursor->GLPKS4 GLNRPS4 GLNRPS4 (NRPS) GloF->GLNRPS4 3-hydroxy-L-proline GLOXY4->GLNRPS4 4-methyl-L-proline GLPKS4->GLNRPS4 Lipid Side Chain Modified_Peptide Acylated Hexapeptide GLNRPS4->Modified_Peptide Pneumocandin_A0 Pneumocandin A0 Modified_Peptide->Pneumocandin_A0 Pneumocandin_B0 Pneumocandin B0 Modified_Peptide->Pneumocandin_B0 Pneumocandin_C0 Pneumocandin C0 Modified_Peptide->Pneumocandin_C0

Caption: Simplified Pneumocandin Biosynthesis Pathway in G. lozoyensis.

CRISPR_Workflow cluster_design Design & Construction cluster_transformation Fungal Transformation cluster_analysis Analysis & Validation Identify_Target Identify Target Gene Design_sgRNA Design sgRNA Identify_Target->Design_sgRNA Construct_Vector Construct CRISPR/Cas9 Vector Design_sgRNA->Construct_Vector Transform Agrobacterium-mediated Transformation Construct_Vector->Transform Prepare_Protoplasts Prepare G. lozoyensis Protoplasts Prepare_Protoplasts->Transform Select_Transformants Select Transformants (e.g., Hygromycin) Transform->Select_Transformants Genomic_DNA_Extraction Genomic DNA Extraction Select_Transformants->Genomic_DNA_Extraction Fermentation Fermentation of Mutant Strains Select_Transformants->Fermentation PCR_Verification PCR Verification of Edit Genomic_DNA_Extraction->PCR_Verification Sequencing Sanger Sequencing PCR_Verification->Sequencing HPLC_Analysis HPLC Analysis of Pneumocandins Fermentation->HPLC_Analysis

Caption: General Workflow for CRISPR/Cas9 Gene Editing in G. lozoyensis.

Experimental Protocols

Protocol 1: Construction of the CRISPR/Cas9 Vector for Gene Knockout in G. lozoyensis

Objective: To construct a single plasmid system for CRISPR/Cas9-mediated gene knockout in G. lozoyensis. This protocol is adapted from methodologies for filamentous fungi.[9][10]

Materials:

  • G. lozoyensis genomic DNA

  • CRISPR/Cas9 vector backbone for filamentous fungi (e.g., containing Cas9 expression cassette and a selection marker like hygromycin resistance)

  • sgRNA expression cassette (e.g., under a suitable promoter like a 5S rRNA promoter)[11]

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells for cloning

  • Agrobacterium tumefaciens competent cells (e.g., AGL-1 or LBA4404)[3][11]

  • Appropriate antibiotics for bacterial selection

Method:

  • Target Selection and sgRNA Design:

    • Identify the target gene in the G. lozoyensis genome.

    • Design a 20-bp sgRNA sequence targeting the gene of interest, ensuring it is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Online tools can be used for sgRNA design to minimize off-target effects.

  • Vector Construction:

    • Synthesize or PCR-amplify the designed sgRNA sequence with appropriate overhangs for cloning.

    • Digest the CRISPR/Cas9 vector backbone and the sgRNA cassette with the chosen restriction enzymes.

    • Ligate the sgRNA cassette into the vector backbone using T4 DNA ligase.

    • Transform the ligation product into E. coli competent cells and select for positive clones on antibiotic-containing media.

    • Verify the correct insertion of the sgRNA cassette by colony PCR and Sanger sequencing.

  • Transformation into Agrobacterium tumefaciens :

    • Transform the verified CRISPR/Cas9 plasmid into A. tumefaciens competent cells.

    • Select for transformed A. tumefaciens on appropriate antibiotic plates.

Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT) of G. lozoyensis

Objective: To introduce the CRISPR/Cas9 plasmid into G. lozoyensis for gene editing. This protocol is a generalized procedure based on established methods.[3][12]

Materials:

  • G. lozoyensis strain

  • A. tumefaciens carrying the CRISPR/Cas9 plasmid

  • Induction medium for A. tumefaciens (e.g., IMAS agar)[12]

  • Co-cultivation plates

  • Selection plates containing an appropriate antifungal agent (e.g., hygromycin) and a bacteriostatic agent (e.g., cefotaxime).

Method:

  • Preparation of G. lozoyensis Conidia:

    • Grow G. lozoyensis on a suitable agar (B569324) medium until sporulation.

    • Harvest conidia by washing the plate with a sterile solution (e.g., 0.05% Tween 20).[3][12]

    • Filter the conidial suspension to remove mycelial fragments and adjust the conidial concentration.

  • Preparation of A. tumefaciens :

    • Grow the A. tumefaciens strain carrying the CRISPR/Cas9 plasmid in a suitable liquid medium with appropriate antibiotics to an optimal optical density.

    • Pellet the bacterial cells by centrifugation and resuspend them in induction medium to a desired concentration.

  • Co-cultivation:

    • Mix the G. lozoyensis conidial suspension with the induced A. tumefaciens culture.[3][12]

    • Spread the mixture onto co-cultivation plates and incubate for 2-3 days at a suitable temperature (e.g., 22-25°C).

  • Selection of Transformants:

    • After co-cultivation, transfer the agar blocks or a suspension of the culture to selection plates.

    • Incubate the selection plates until transformant colonies appear.

Protocol 3: Verification of Gene Editing and Phenotypic Analysis

Objective: To confirm successful gene editing at the molecular level and to assess the impact on pneumocandin production.

Materials:

  • Putative G. lozoyensis transformants

  • Genomic DNA extraction kit for fungi

  • Primers flanking the target region

  • PCR reagents

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

  • Fermentation medium for pneumocandin production

  • High-Performance Liquid Chromatography (HPLC) system

Method:

  • Genomic DNA Extraction and PCR Screening:

    • Isolate genomic DNA from the putative transformants and wild-type G. lozoyensis.

    • Perform PCR using primers that flank the target site. A successful knockout or insertion will result in a change in the size of the PCR product.

  • Sanger Sequencing:

    • Purify the PCR products from the previous step and send them for Sanger sequencing to confirm the precise nature of the mutation (e.g., insertion, deletion, or substitution) at the target site.

  • Fermentation and HPLC Analysis:

    • Inoculate confirmed mutant strains and the wild-type strain into a suitable fermentation medium for pneumocandin production.

    • After a defined fermentation period, extract the pneumocandins from the culture broth.

    • Analyze the pneumocandin profile of the extracts by HPLC, comparing the mutants to the wild-type to determine the effect of the gene edit on the production of this compound and other analogues.

Conclusion

The CRISPR/Cas9 system is a powerful and efficient tool for the genetic manipulation of Glarea lozoyensis. Its application has already led to significant advancements in understanding and engineering the pneumocandin biosynthetic pathway. The protocols and data presented here provide a solid foundation for researchers to further explore the genetic basis of pneumocandin production, with the ultimate goal of developing improved strains for the industrial production of these valuable antifungal compounds. Further research focusing on the targeted manipulation of genes to enhance the production of specific pneumocandins, such as this compound, holds great promise.

References

Troubleshooting & Optimization

Overcoming low yield in Pneumocandin A1 fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pneumocandin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with producing pneumocandins, with a focus on maximizing the yield of the desired analogue, Pneumocandin B0.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My fermentation produces very little Pneumocandin B0 and is dominated by Pneumocandin A0. How can I fix this?

A1: Root Cause Analysis & Solution

This is the most common issue encountered with wild-type Glarea lozoyensis strains. The wild-type strain naturally produces Pneumocandin A0 as the major component and Pneumocandin B0 as a minor one, often in a ratio of approximately 7:1.[1] This is due to the presence of a specific gene in the pneumocandin biosynthetic pathway.

Troubleshooting Steps:

  • Genetic Modification (Recommended): The most effective and permanent solution is to disrupt the GLOXY4 gene. This gene is responsible for the biosynthesis of 4S-methyl-l-proline, the amino acid residue at position six that distinguishes Pneumocandin A0 from Pneumocandin B0.[1] By knocking out GLOXY4, the biosynthetic pathway is redirected to exclusively incorporate 3S-hydroxyl-l-proline, resulting in the sole production of Pneumocandin B0.[1][2] This single genetic modification can fundamentally solve the issue of Pneumocandin A0 contamination and significantly increase the yield of Pneumocandin B0.[1]

  • Classical Mutagenesis: Before the role of GLOXY4 was understood, iterative rounds of chemical mutagenesis were used to screen for mutant strains with a more favorable A0:B0 ratio. This method is less precise but was historically successful in shifting the production ratio to as high as 1:80.[1][3]

Experimental Protocol: Disruption of the GLOXY4 Gene

This protocol is a generalized summary based on described methodologies.[1]

  • Vector Construction:

    • Amplify the 5' and 3' flanking regions of the GLOXY4 gene from G. lozoyensis genomic DNA via PCR.

    • Clone these flanking regions into a disruption vector on either side of a selectable marker, such as the hygromycin resistance gene (hph).

  • Transformation:

    • Prepare protoplasts of G. lozoyensis or use Agrobacterium tumefaciens-mediated transformation (ATMT). For ATMT, introduce the disruption vector into A. tumefaciens AGL-1.[1]

    • Co-cultivate the A. tumefaciens carrying the vector with G. lozoyensis conidia on induction medium (e.g., IMAS agar) for 2 days at 28°C.[1]

  • Selection and Screening:

    • Transfer the co-cultivation plates to a selection medium containing an appropriate antibiotic (e.g., hygromycin) and a fungicide to inhibit Agrobacterium growth (e.g., cefotaxime).

    • Isolate resistant fungal colonies and verify the gene disruption event via diagnostic PCR using primers designed to detect the targeted integration.

  • Fermentation and Analysis:

    • Cultivate the confirmed ΔGLOXY4 mutant strain in a suitable fermentation medium.

    • Extract the pneumocandins and analyze the product profile using HPLC to confirm the absence of Pneumocandin A0 and the exclusive production of Pneumocandin B0.[1]

Issue 2: The overall yield of Pneumocandin B0 is low, even after genetic modification. How can I optimize my fermentation conditions?

A2: Fermentation Parameter Optimization

Low yield is often a result of suboptimal culture conditions. Key physical and chemical parameters must be tightly controlled. The production of Pneumocandin B0 is sensitive to dissolved oxygen (DO), temperature, and nutrient availability.[4]

Troubleshooting Steps & Key Parameters:

  • Dissolved Oxygen (DO): This is a critical parameter. The specific production rate of Pneumocandin B0 is significantly reduced at DO levels below 20% air saturation.[4] However, excessively high DO levels can lead to the formation of other unwanted analogues.[4]

    • Recommendation: Maintain DO levels at or above 20%. In bioreactors, this can be controlled by adjusting agitation speed, aeration rate, or using oxygen-enriched air.

  • Temperature: The process is sensitive to temperature.[4]

    • Recommendation: The optimal temperature for production is generally around 25°C.[5][6] Deviations can negatively impact yield.

  • pH: The fermentation is relatively insensitive to pH within a typical operating range.[4]

    • Recommendation: Maintain a pH around 6.8 for the fermentation medium.[5][6][7]

  • Carbon Source: The choice and concentration of the carbon source are crucial. Mannitol (B672) is frequently cited as an effective carbon source for high yield.[8][9] Replacing or supplementing mannitol with other sugars like fructose (B13574) has also been shown to enhance production.[8]

    • Recommendation: A combination of mannitol (e.g., 80-100 g/L) and a more readily metabolized sugar like glucose or fructose (e.g., 20 g/L) is often used.[6][7][8] An osmotic stress control strategy, by maintaining high substrate concentration, has been shown to improve yield to over 2700 mg/L.[10]

  • Nitrogen Source: Complex nitrogen sources are beneficial.

    • Recommendation: Formulations often include peptone, soy peptone, or corn meal.[5][6] Using cotton seed powder as a nitrogen source in the seed medium has been shown to improve morphology and increase final product yield.[6]

  • Precursor Feeding: Supplementing the medium with specific amino acid precursors can reduce the formation of byproducts.

    • Recommendation: The addition of L-proline (5-10 g/L) can inhibit the formation of the byproduct Pneumocandin C0.[9]

Data Summary: Impact of Fermentation Parameters on Yield

ParameterConditionEffect on Pneumocandin B0 YieldReference
Dissolved Oxygen < 20% air saturationSignificant reduction in specific production rate[4]
Carbon Source 125 g/L Fructose (sole source)~400 mg/L[8]
Carbon Source 100 g/L Mannitol (sole source)~800 mg/L[8]
Carbon Source 20 g/L Fructose + 80 g/L Mannitol54.76% increase over Glucose + Mannitol[8]
Nitrogen Source Cotton Seed Powder (in seed medium)Yield increased to 2,100 mg/L in a 50-L fermenter[6]
Fed-Batch Culture Optimized Mannitol FeedingYield reached 2.71 g/L in a 5 L fermenter[11]
Osmotic Stress Fed-batch control strategyYield reached 2711 mg/L[10]
Extractive Fermentation Addition of 1.0 g/L SDSYield increased by 37.6% to 2528.67 mg/L[3]
Issue 3: My bioreactor culture has high viscosity, leading to poor mixing and oxygen transfer. What can I do?

A3: Controlling Fungal Morphology

The filamentous growth of G. lozoyensis can lead to highly viscous broths, which impedes mass and oxygen transfer, ultimately limiting yield.[6] Controlling the fungal morphology to form small, compact pellets instead of dispersed mycelia is a key strategy for successful scale-up.

Troubleshooting Steps:

  • Seed Medium Composition: The composition of the seed medium has a profound impact on the morphology in the production fermenter.

    • Recommendation: Using cotton seed powder as the primary nitrogen source in the seed medium has been shown to induce the formation of small, compact pellets.[6] This morphology leads to lower broth viscosity and allows dissolved oxygen levels to be maintained above 30%, even at scale.[6]

  • Inoculum Conditions: The age and quality of the inoculum are important factors. A healthy, standardized inoculum will lead to more reproducible morphological development.

  • Shear Stress: While high agitation is needed for mixing, excessive shear can damage mycelia and alter morphology. The pellet morphology is generally more robust.

Workflow for Morphological Control

G cluster_seed Seed Stage cluster_prod Production Stage A Prepare Seed Medium (with Cotton Seed Powder) B Inoculate with G. lozoyensis A->B C Incubate (e.g., 25°C, 220 rpm) B->C D Result: Small, Compact Pellets C->D E Inoculate Production Medium with Pellet Seed Culture D->E Transfer Inoculum F Ferment Under Optimal Conditions (DO > 30%, 25°C) E->F G Result: Low Viscosity Broth F->G H High Pneumocandin B0 Yield G->H

Caption: Workflow for achieving optimal morphology and yield.

Signaling & Biosynthetic Pathways

A fundamental understanding of the biosynthetic pathway is key to rational strain engineering. The production of pneumocandins is orchestrated by a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS).[12]

Pneumocandin Biosynthesis and Genetic Intervention Point

The diagram below illustrates the core biosynthetic pathway leading to Pneumocandins A0 and B0, highlighting the critical role of the GLOXY4 gene. Disruption of this gene redirects the pathway to exclusively produce the desired Pneumocandin B0.

G PKS GLPKS4 (PKS) SideChain 10,12-dimethylmyristoyl side chain PKS->SideChain NRPS GLNRPS4 (NRPS) Assembly Assembly of Lipohexapeptide Intermediate NRPS->Assembly Precursors Amino Acid Precursors (L-Proline, L-Leucine, etc.) Precursors->NRPS SideChain->Assembly GLOXY4 GLOXY4 Enzyme Assembly->GLOXY4 Major Pathway in Wild-Type Proline 3S-hydroxyl-L-proline Assembly->Proline Minor Pathway in Wild-Type Methylproline 4S-methyl-L-proline GLOXY4->Methylproline PneumoB0 Pneumocandin B0 Proline->PneumoB0 PneumoA0 Pneumocandin A0 (Undesired Byproduct) Methylproline->PneumoA0 Intervention Genetic Intervention: Disrupt GLOXY4 Intervention->GLOXY4

Caption: Biosynthetic pathway and the impact of GLOXY4 disruption.

References

Strategies to reduce Pneumocandin A1 degradation during production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Pneumocandin A1 during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound degradation during production?

A1: this compound degradation during production is primarily influenced by a combination of physiological and chemical factors. Key contributors include:

  • Suboptimal Dissolved Oxygen Levels: Both low and high dissolved oxygen levels can be detrimental. Low levels may lead to the formation of unwanted structural analogs, while high levels can increase oxidative stress on the producing organism and the molecule itself.

  • Temperature Fluctuations: Pneumocandins are sensitive to temperature. Elevated temperatures during fermentation and downstream processing can accelerate degradation reactions.

  • pH Instability: The stability of echinocandins, the class of compounds to which this compound belongs, is pH-dependent. Deviations from the optimal pH range can lead to hydrolytic degradation.

  • Oxidative Stress: Reactive oxygen species (ROS) generated during fermentation can lead to oxidative degradation of this compound.[1]

  • Presence of Impurities: Closely related structural isomers and other impurities produced during fermentation can complicate purification and may contribute to the degradation of the target compound.[2]

Q2: What is the ideal pH and temperature for maintaining this compound stability in aqueous solutions?

A2: While specific data for this compound is limited, studies on other echinocandins suggest that they are most stable in slightly acidic conditions, typically between pH 4.5 and 6.0.[3][4] For instance, the novel echinocandin CD101 shows minimal degradation in acetate (B1210297) and lactate (B86563) buffers within this pH range, even at elevated temperatures of 40°C.[3][4] Regarding temperature, lower temperatures are generally preferred to slow down chemical degradation. Anidulafungin, another echinocandin, undergoes slow chemical degradation at physiological temperature and pH, with an in vitro degradation half-life of about 24 hours.[5] Therefore, maintaining temperatures at or below room temperature during downstream processing is advisable.

Q3: How can I minimize the formation of this compound structural analogs during fermentation?

A3: The formation of structural analogs is a significant challenge in Pneumocandin production. Strategies to minimize their formation include:

  • Genetic Engineering: The most effective method is to modify the producing organism, Glarea lozoyensis. For example, knocking out the GLOXY4 gene prevents the synthesis of Pneumocandin A0, a common analog.[6][7]

  • Process Parameter Control: Tightly controlling fermentation parameters is crucial. Maintaining a dissolved oxygen tension above 20% air saturation is critical for the production of Pneumocandin B0 and minimizing certain analogs.[5]

  • Medium Optimization: The composition of the fermentation medium can influence the product spectrum. For example, the addition of L-proline can sometimes reduce the formation of certain side products.

Troubleshooting Guides

Issue 1: High Levels of this compound Degradation Detected Post-Fermentation
Possible Cause Troubleshooting Step Expected Outcome
Harsh Extraction Conditions Review the solvent extraction protocol. Ensure the use of appropriate solvents (e.g., n-butanol) and maintain a controlled temperature (e.g., 45-50°C) during concentration steps to minimize thermal degradation.[2]Reduced degradation of this compound during the initial extraction phase.
pH Shifts During Processing Monitor and control the pH of all aqueous solutions used during extraction and purification. Buffer solutions to a slightly acidic pH (4.5-6.0) where echinocandins exhibit greater stability.[3][4]Enhanced stability of this compound in aqueous-based process streams.
Oxidative Damage Consider the addition of antioxidants during processing, though compatibility and downstream removal must be validated. A three-stage antioxidant addition strategy has been shown to improve the production of pneumocandins by mitigating oxidative stress.[1]Decreased levels of oxidized this compound variants.
Issue 2: Difficulty in Separating this compound from Degradation Products and Analogs
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Crystallization Optimize the crystallization process. This is a critical step for purification.[2][4] Key parameters to control include the rate of anti-solvent addition, cooling profile, and initial product concentration.[4]Improved purity of the crystallized this compound and better separation from closely related impurities.
Co-elution in Chromatography Develop a more selective chromatography method. Experiment with different stationary phases and mobile phase compositions. Polymer-based chromatographic media have shown promise for the separation of pneumocandins.Enhanced resolution between this compound and its degradation products/analogs.
Formation of New Impurities During Purification Analyze samples at each step of the purification process to identify where new impurities are being generated. This will help pinpoint the specific conditions (e.g., pH, temperature, solvent) causing degradation.Identification and mitigation of the root cause of impurity formation during purification.

Quantitative Data Summary

Table 1: Stability of a Novel Echinocandin (CD101) in Various Aqueous Solutions

Solution Temperature Duration pH Degradation (%)
Acetate Buffer40°C6-9 months4.5<7%
Acetate Buffer40°C6-9 months6.0<4%
Lactate Buffer40°C6-9 months4.5<5%
Lactate Buffer40°C6-9 months5.5<5%
5% DextroseRoom Temp15 months-<2%
0.9% SalineRoom Temp12 months-<2%
Sterile WaterRoom Temp18 months-<2%
(Data adapted from studies on CD101, a novel echinocandin with exceptional stability)[2][3][4]

Table 2: Comparative Stability of Echinocandins in Human Plasma at 37°C

Echinocandin Time (hours) Percent Remaining
CD1014493%
Anidulafungin447%
(Data highlights the inherent stability differences among echinocandins)[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of acetonitrile and water with a suitable modifier like formic acid).

  • Use a PDA detector to monitor the elution profile and a mass spectrometer to identify the degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation of this compound.

  • Identify the major degradation products by their retention times and mass-to-charge ratios.

  • Propose the degradation pathway based on the identified products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Outcome stock This compound Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo hplc HPLC-PDA/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathway Degradation Pathway Elucidation hplc->pathway stability Stability Profile hplc->stability

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Products Pneumocandin_A1 This compound hydrolysis Hydrolyzed Products (e.g., ring opening) Pneumocandin_A1->hydrolysis Hydrolysis (Acid/Base) oxidation_prod Oxidized Products (e.g., at hydroxyl groups) Pneumocandin_A1->oxidation_prod Oxidation (ROS, Peroxides) epimerization Epimers Pneumocandin_A1->epimerization pH/Temp Stress

Caption: Potential degradation pathways of this compound.

References

Identifying and removing polar and non-polar impurities in Pneumocandin A1 purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pneumocandin A1. Our goal is to help you identify and remove polar and non-polar impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during this compound purification?

A1: During the production of Pneumocandins via fermentation, several related impurities are co-produced. The most common impurities are isomers of this compound, such as Pneumocandin A0 and C0, which are structurally very similar and thus challenging to separate.[1][2] Additionally, both polar and non-polar impurities, as well as colored, UV-inactive compounds originating from the fermentation broth, are typically present.[1][3]

Q2: What is a general overview of the purification strategy for this compound?

A2: A multi-step strategy is typically employed to remove the diverse range of impurities. The process generally begins with solvent extraction from the fermentation broth, followed by a series of purification steps including washing with immiscible solvents, charcoal treatment, crystallization, and column chromatography to achieve high purity.[1][2][3]

Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound samples?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of this compound and profiling its related impurities.[1] For structural identification and characterization of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[4][5][6] These methods allow for the separation of compounds and provide molecular weight and fragmentation data for structural elucidation.[5]

Q4: How can I remove highly polar, water-soluble impurities after initial extraction?

A4: After extracting this compound from the fermentation broth into a solvent like n-butanol, washing the organic extract with an immiscible solvent such as water is an effective method for removing highly polar impurities.[1][3] This liquid-liquid extraction step partitions the polar impurities into the aqueous phase, leaving the desired lipophilic product in the organic phase.

Q5: My this compound sample has a strong color after initial extraction. How can I decolorize it?

A5: Treatment with activated charcoal is a common and effective method for removing colored impurities, which are often UV-inactive.[1][3] The crude extract is typically stirred with activated charcoal, which adsorbs the color bodies. Subsequent filtration, for instance through a celite bed, removes the charcoal and the adsorbed impurities.[3]

Troubleshooting Guides

Issue 1: Low Purity (<85%) After Initial Crystallization

Problem: The purity of this compound after the first crystallization step is lower than the expected 75-85%. This is often due to the co-crystallization of structurally similar isomers like Pneumocandin A0 and C0.[1]

Troubleshooting Steps:

  • Optimize Crystallization Conditions:

    • Anti-Solvent Addition: Ensure a controlled and slow addition of the anti-solvent (e.g., acetone) to the this compound solution (e.g., in methanol (B129727) or n-butanol).[3] Rapid precipitation can trap impurities.

    • Temperature Control: Cooling the solution to 0-3°C can improve yield by decreasing the product's solubility, but ensure the cooling rate is gradual to allow for selective crystallization.[1]

  • Pre-Crystallization Purity:

    • Washing Efficiency: Verify that the pre-crystallization washing steps with immiscible solvents were sufficient to remove the bulk of polar impurities.[1]

    • Charcoal Treatment: Ensure the charcoal treatment step was effective in removing colored impurities, as they can sometimes interfere with crystallization.[3]

  • Analytical Method Verification:

    • Confirm that your HPLC method is properly resolving this compound from its major impurities. Method parameters such as the mobile phase composition and column chemistry are critical for accurate purity assessment.

Issue 2: Difficulty in Separating Pneumocandin Isomers (A0, C0) by Chromatography

Problem: Achieving >90% purity is challenging due to the co-elution of Pneumocandin A0 and C0 with the A1 product during column chromatography.[1]

Troubleshooting Steps:

  • Select the Right Stationary Phase:

    • Normal-phase chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) has proven effective.[1][3][7] Neutral alumina is a specifically mentioned adsorbent.[1]

    • For particularly difficult separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which employs a polar stationary phase and an aqueous-organic mobile phase.[8][9]

  • Optimize the Mobile Phase:

    • A step-wise gradient elution is crucial. Start with a less polar solvent system to wash out non-polar impurities.

    • Introduce a more polar solvent system to selectively elute the different Pneumocandin isomers. For example, a sequence of water, followed by increasing concentrations of methanol in water (e.g., 25/75 v/v), and finally 100% methanol can be used to first elute impurity A0 and then the high-purity product.[1]

  • Loading and Fraction Collection:

    • Do not overload the column. The amount of crude material loaded should be appropriate for the column size to allow for proper separation.

    • Collect small fractions and analyze them by HPLC to identify the fractions containing high-purity this compound before pooling. Purity can vary significantly between initial and later fractions.[1]

Data Presentation

Table 1: Example HPLC Purity Profile Before and After Column Chromatography

CompoundRRT% Area (Before Chromatography)[1]% Area (After Chromatography - Pooled Fractions)[1]
Impurity T0.330.68%Not Detected
Pneumocandin A0-5.57%< 1%
Pneumocandin B0 *1.0077.99% > 91%
Related Impurity R1.054.42%Not Detected
Pneumocandin C0-5.97%< 1%

Note: The cited data is for Pneumocandin B0, which is structurally very similar to A1 and follows the same purification principles.

Experimental Protocols

Protocol 1: General Purification of this compound from Fermentation Broth

This protocol describes a general workflow for obtaining moderately pure this compound.

  • Extraction: Extract the this compound from the fermentation broth using an appropriate solvent such as n-butanol.[1][2] Pool the organic extract layers.

  • Concentration: Concentrate the pooled extract under vacuum at 45-50°C.[1]

  • Washing: Wash the concentrated extract with 2-3 volumes of water to remove polar impurities. Allow the layers to settle and separate the organic layer.[3]

  • Charcoal Treatment: Add activated charcoal to the organic layer and stir for 1 hour. Prepare a celite bed on a Buchner funnel and filter the charcoal suspension to remove the charcoal and adsorbed colored impurities.[3]

  • Crystallization: Concentrate the filtrate and induce crystallization by the controlled addition of an anti-solvent like acetone. Cool the mixture to 0-3°C to maximize the yield of the crystalline product, which should have a purity of 75-85%.[1][3]

Protocol 2: Chromatographic Purification of this compound Isomers

This protocol details the separation of Pneumocandin isomers to achieve >90% purity.

  • Sample Preparation: Dissolve the crystalline solid from Protocol 1 in methanol to a concentration of approximately 25 g/L.[1]

  • Column Preparation: Pack a column with neutral alumina as the adsorbent.[1]

  • Loading: Load the prepared sample solution onto the column.

  • Elution - Step 1 (Polar Impurity Removal): Elute the column with one column volume of 100% water. This step primarily removes highly polar impurities and a portion of Pneumocandin A0.[1]

  • Elution - Step 2 (Isomer Separation): Elute with a mixture of methanol/water (25/75 v/v). Continue this elution to further remove Pneumocandin A0 and other related impurities.[1]

  • Elution - Step 3 (Product Elution): Switch the mobile phase to 100% methanol. This will elute the high-purity this compound.[1]

  • Fraction Collection and Analysis: Collect fractions throughout Step 3 and analyze their purity by HPLC.

  • Pooling and Final Steps: Pool the fractions with >90% purity, concentrate them under vacuum, and crystallize to obtain the final high-purity product.[1]

Visualizations

G Fermentation Fermentation Broth (this compound + Impurities) Extraction Solvent Extraction (e.g., n-Butanol) Fermentation->Extraction Wash Washing (with Immiscible Solvent, e.g., Water) Extraction->Wash Removes Polar Impurities Charcoal Charcoal Treatment Wash->Charcoal Crystallization Crystallization Charcoal->Crystallization Chromatography Column Chromatography (e.g., Alumina) Crystallization->Chromatography Moderately Pure Solid (75-85%) FinalProduct High Purity this compound (>90%) Chromatography->FinalProduct Removes Isomers (A0, C0)

Caption: Workflow for the purification of this compound from fermentation broth.

G Start Crude this compound on Alumina Column Elute_Water Elution 1: 100% Water Start->Elute_Water Elute_MeOH_Water Elution 2: Methanol/Water (25/75 v/v) Elute_Water->Elute_MeOH_Water Column Waste1 Waste: Highly Polar Impurities + some A0 Elute_Water->Waste1 Eluate Elute_MeOH Elution 3: 100% Methanol Elute_MeOH_Water->Elute_MeOH Column Waste2 Waste: Remaining A0 and Related Impurities Elute_MeOH_Water->Waste2 Eluate Product Collect Fractions: High Purity This compound Elute_MeOH->Product Eluate

Caption: Logical workflow for chromatographic separation of Pneumocandin isomers.

References

Troubleshooting Pneumocandin A1 separation from co-produced analogs like Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the chromatographic separation of Pneumocandin A1 from its co-produced analog, Pneumocandin B0.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from Pneumocandin B0?

The primary challenge lies in their structural similarity. Pneumocandins are complex lipopeptides, and analogs like A1 and B0 often differ by only a few functional groups or stereochemical configurations. For instance, the closely related Pneumocandin B0 and C0 differ only by the position of a single hydroxyl group on a proline residue, making their separation by standard reversed-phase chromatography difficult.[1] It is crucial to select a chromatographic mode that can exploit these subtle differences, such as normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

Q2: Which chromatographic technique is most effective for separating this compound and B0?

While reversed-phase HPLC is a common technique, its ability to separate closely related Pneumocandin isomers can be limited.[1] Normal-phase chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) have shown greater success in resolving these types of structurally similar compounds.[1] HILIC, in particular, offers the advantage of using mobile phases that are compatible with mass spectrometry, which is beneficial for peak identification and characterization.

Q3: What are the key structural differences between this compound and B0 that influence their separation?

Pneumocandin A0 and B0 differ in the amino acid at position six of the hexapeptide core. Pneumocandin A0 contains a (4S)-methyl-L-proline residue, which is biosynthetically derived from L-leucine. In contrast, Pneumocandin B0 has a (3S)-hydroxyl-L-proline at this position, originating from L-proline. This structural variance, specifically the presence of a methyl group versus a hydroxyl group, alters the polarity and steric hindrance of the molecule, providing a basis for chromatographic separation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC/HILIC separation of this compound and B0.

Issue 1: Poor Resolution or Co-elution of this compound and B0 Peaks

Possible Causes:

  • Inappropriate Mobile Phase Composition: The solvent strength and selectivity may not be optimal for separating the two analogs.

  • Unsuitable Stationary Phase: The column chemistry may not provide sufficient interaction differences between A1 and B0.

  • Suboptimal Temperature: Column temperature can influence selectivity.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Normal Phase: If using a mobile phase like ethyl acetate-methanol-water, systematically vary the ratio of the components. A common starting point is a mixture of ethyl acetate (B1210297), methanol, and water (e.g., 84:9:7 v/v/v).

    • HILIC: Adjust the ratio of the aqueous and organic components. For example, with an acetonitrile (B52724)/ammonium (B1175870) acetate mobile phase, altering the percentage of acetonitrile can significantly impact retention and resolution. Increasing the acetonitrile content generally leads to longer retention times.

  • Evaluate Different Stationary Phases:

    • If using a standard silica (B1680970) column for normal-phase chromatography, consider a different particle size or pore size.

    • For HILIC, explore different bonded phases such as amino or diol columns, which can offer alternative selectivities.

  • Adjust Column Temperature:

    • Vary the column temperature in increments of 5°C (e.g., from 25°C to 40°C). In some cases, increasing the temperature can improve peak shape and resolution, while in others, lower temperatures may enhance selectivity.

Issue 2: Peak Tailing

Possible Causes:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with basic functional groups on the Pneumocandin molecules.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

Troubleshooting Steps:

  • Modify Mobile Phase:

    • Add a competing base, such as a small amount of triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites.

    • Adjust the pH of the aqueous component of the mobile phase. For HILIC, using a buffer like ammonium acetate can help maintain a stable pH.

  • Reduce Sample Load:

    • Decrease the concentration of the injected sample or reduce the injection volume.

  • Use an End-capped Column:

    • For reversed-phase methods, select a column that is end-capped to minimize silanol interactions.

Issue 3: Peak Splitting or Broadening

Possible Causes:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • Column Void or Contamination: A void at the head of the column or contamination can disrupt the flow path.

  • Co-elution with an Unresolved Impurity: The peak may not be a single component.

Troubleshooting Steps:

  • Ensure Sample Solvent Compatibility:

    • Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Inspect and Clean the Column:

    • Reverse the column and flush it with a strong solvent to remove any particulates that may be blocking the inlet frit. If a void is suspected, the column may need to be replaced.

  • Verify Peak Purity:

    • Use a mass spectrometer (MS) detector to check the mass-to-charge ratio across the peak. The presence of multiple components will be indicated by different m/z values.

Experimental Protocols

Protocol 1: Preparative Normal-Phase HPLC for this compound and B0 Separation

This protocol is a starting point and may require optimization based on the specific crude extract and instrument.

Instrumentation:

  • Preparative HPLC system with a UV detector

Chromatographic Conditions:

ParameterValue
Column Silica Gel, 10 µm, 250 x 21.2 mm
Mobile Phase Ethyl Acetate : Methanol : Water (84:9:7, v/v/v)
Flow Rate 10 mL/min
Detection UV at 210 nm
Temperature Ambient (approx. 25°C)
Injection Volume 500 µL (concentration-dependent)
Sample Preparation Dissolve the crude Pneumocandin mixture in the mobile phase.
Protocol 2: Analytical HILIC Method for this compound and B0 Separation

This method is suitable for monitoring the separation and purity of fractions.

Instrumentation:

  • Analytical HPLC or UHPLC system with a UV or MS detector

Chromatographic Conditions:

ParameterValue
Column HILIC (unmodified silica), 2.7 µm, 150 x 4.6 mm
Mobile Phase A 0.1% (w/w) Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient Isocratic: 15% A, 85% B
Flow Rate 1 mL/min
Detection UV at 210 nm or ESI-MS
Temperature 25°C
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following table provides an example of expected chromatographic results for the analytical HILIC method described in Protocol 2. Actual values may vary depending on the specific system and conditions.

CompoundRetention Time (min)Resolution (Rs)Purity (%)
This compound4.2->95 (post-purification)
Pneumocandin B04.8>1.5>95 (post-purification)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product Fermentation_Broth Fermentation Broth Extraction Solvent Extraction Fermentation_Broth->Extraction Crude_Extract Crude Pneumocandin Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC (Normal Phase or HILIC) Crude_Extract->Prep_HPLC Load Sample Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical HPLC/HILIC (Purity Check) Fraction_Collection->Analytical_HPLC Pure_A1 Pure this compound Analytical_HPLC->Pure_A1 Pure_B0 Pure Pneumocandin B0 Analytical_HPLC->Pure_B0

Caption: Workflow for this compound and B0 Separation.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Parameters cluster_result Outcome Start Poor Peak Resolution Adjust_Solvent_Ratio Adjust Solvent Ratio Start->Adjust_Solvent_Ratio Initial Step Adjust_pH Adjust pH / Additive Adjust_Solvent_Ratio->Adjust_pH No Improvement Good_Resolution Good Resolution Adjust_Solvent_Ratio->Good_Resolution Success Change_Solvent_System Change Solvent System (e.g., NP to HILIC) Change_Solvent_System->Good_Resolution Success Change_Stationary_Phase Change Stationary Phase Adjust_pH->Change_Stationary_Phase No Improvement Adjust_pH->Good_Resolution Success Adjust_Temperature Adjust Temperature Change_Stationary_Phase->Adjust_Temperature No Improvement Change_Stationary_Phase->Good_Resolution Success Adjust_Temperature->Change_Solvent_System No Improvement Adjust_Temperature->Good_Resolution Success

Caption: Troubleshooting Logic for Poor Peak Resolution.

References

Optimizing Pneumocandin A1 Recovery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of Pneumocandin A1 from crude extracts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Overall Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Initial Extraction Ensure the correct solvent is used for extraction from the fermentation broth. Alcohols such as n-butanol are commonly effective.[1][2][3][4] Optimize the solvent-to-broth ratio; a common starting point is a 2:5 ratio (e.g., 8 kg n-butanol for 20 kg broth).[1][3]Increased concentration of this compound in the initial extract.
Product Degradation Maintain a stable pH during extraction and subsequent steps. Pneumocandins can be unstable in acidic or basic conditions.[5] Control the temperature during concentration steps; vacuum concentration at 45-50°C is recommended to prevent thermal degradation.[1][3][4]Minimized loss of this compound due to chemical degradation.
Loss During Washing Steps If using immiscible solvent washes (e.g., water wash of a butanol extract) to remove polar impurities, ensure phase separation is complete to avoid loss of the organic phase containing the product.[1][3]Retention of this compound in the desired solvent phase.
Suboptimal Fermentation Conditions Review and optimize fermentation parameters. The ratio of this compound (also referred to as A0) to other pneumocandins like B0 can be influenced by the fermentation medium and conditions.[2][6]An increased proportion of this compound in the starting crude extract.

Issue 2: Poor Separation of this compound from Other Analogs (e.g., Pneumocandin B0)

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Chromatographic Resolution Normal phase chromatography is often effective for separating pneumocandin isomers.[1] Consider using polymer-based chromatographic media, which have shown high efficiency in separating A1 and B0.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating these closely related isomers.[8][9]Baseline separation of this compound and B0 peaks in the chromatogram.
Incorrect Mobile Phase Composition For polymer-based media, optimize the ethanol (B145695) concentration in the elution solution; gradients of 30%, 65%, and 70% ethanol have been successful.[7] For HILIC, a mobile phase of acetonitrile (B52724) and aqueous ammonium (B1175870) acetate (B1210297) is commonly used. The ratio is critical for resolution.[8][9]Improved separation efficiency and higher purity of collected fractions.
Column Overloading Reduce the amount of crude extract loaded onto the chromatography column. For polymer particles, a loading of 10 mg of sample per mL of chromatographic media has been shown to be optimal.[7]Sharper peaks and better separation between isomers.

Issue 3: Difficulty with Crystallization of this compound

Potential Cause Troubleshooting Step Expected Outcome
Presence of Impurities Ensure the material to be crystallized has a purity of at least 75-85%, as higher levels of impurities can inhibit crystal formation.[1][3] Repetitive crystallization of lower purity material may lead to significant product loss with only a slight increase in purity.[1][3]Formation of a solid crystalline product instead of an oily or amorphous precipitate.
Incorrect Crystallization Temperature Optimize the crystallization temperature. It has been observed that crystallization at 0-3°C can yield better results than at 8-10°C due to decreased product solubility.[1]Increased yield of crystalline this compound.
Improper Anti-Solvent Addition Rate The rate of addition of the anti-solvent (e.g., acetone) is crucial. A slow, controlled addition is necessary. Fast addition can cause impurities to precipitate, while very slow addition may result in a fluffy or cake-like mass instead of fine crystals.[1]Formation of a fine, easily filterable crystalline powder.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my this compound yield is consistently low?

A1: The first step is to re-evaluate your initial extraction protocol from the fermentation broth. Ensure you are using an appropriate solvent, like n-butanol, and that the pH is controlled to prevent degradation.[1][2][3][4][5] It is also beneficial to analyze the crude extract to confirm the initial concentration of this compound, as the issue might stem from the fermentation process itself.

Q2: How can I effectively remove colored impurities from my crude extract?

A2: Treatment with activated charcoal is a common and effective method for removing colored impurities. This step is typically performed after initial extraction and washing, and before column chromatography.[1][4]

Q3: My this compound purity is stuck at around 80% even after multiple purification steps. What should I do?

A3: Achieving purity above 75-85% can be challenging with simple crystallization alone.[1][3] At this stage, advanced chromatographic techniques are recommended. Consider using preparative High-Performance Liquid Chromatography (HPLC) with either a normal phase column (e.g., silica (B1680970) gel) or a specialized polymer-based column designed for isomer separation.[1][7]

Q4: What analytical methods are suitable for quantifying this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and assessing purity at various stages of recovery.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more specific detection and quantification, especially when dealing with complex mixtures.

Q5: Is it possible to selectively improve the production of this compound over B0 during fermentation?

A5: The production ratio of pneumocandin analogs is influenced by the genetics of the producing strain and the fermentation conditions. While wild-type strains often produce more A1 (A0), industrial processes have often been optimized for B0 production.[6] Genetic engineering of the producing fungus, specifically targeting the enzymes responsible for the structural differences between A1 and B0, has been shown to shift production exclusively to one analog.[3][6]

Quantitative Data Summary

Table 1: Purity and Yield at Different Stages of a Patented Purification Process

Purification Step Pneumocandin B0 Purity (%) Overall Yield (%) Reference
Crude n-butanol extract22.8-[1]
After water wash and concentration~69-[1]
First crystallization78.688[1][3]
Column chromatography (N-alumina)88-95-[1]
Final crystallized product>90-[1][3][4]
Note: This data is for Pneumocandin B0 but provides a good reference for the expected purities and yields for the closely related this compound under similar process conditions.

Table 2: Chromatographic Separation of this compound (A0) and B0 using Polymer Particles

Parameter Value Reference
Chromatographic MediaUniPSA30-300 polymer particles[7]
Sample Loading10 mg/mL of media[7]
Elution Solution30%, 65%, or 70% ethanol[7]
Flow Rate1.5 BV/h[7]
Resulting Purity (A1 & B0) >95% [7]
Total Yield >65% [7]

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of Pneumocandins

  • Extraction: Extract the fermentation broth (e.g., 20 kg) with a suitable alcohol solvent like n-butanol (e.g., 8 kg).[1][3]

  • Concentration: Concentrate the pooled extract layer under vacuum at 45-50°C to a product concentration of approximately 30-50 g/kg.[1][3][4]

  • Washing: Wash the concentrated extract with an immiscible solvent such as water to remove polar impurities. Use 2-3 volumes of water relative to the concentrated extract.[3]

  • Charcoal Treatment: Treat the washed extract with activated charcoal to decolorize the solution.

  • Crystallization: Concentrate the solution further and induce crystallization by the slow, drop-wise addition of an anti-solvent like acetone (B3395972) at a controlled temperature (e.g., 0-10°C).[1][3]

  • Filtration and Drying: Filter the resulting solid product and dry it under vacuum at approximately 40°C for 24 hours.[1]

Protocol 2: Chromatographic Separation of this compound and B0

  • Sample Preparation: Dissolve the partially purified pneumocandin solid (obtained from Protocol 1) in a suitable solvent (e.g., methanol) to a known concentration (e.g., 25 g/L).[1]

  • Column Packing: Pack a chromatography column with an appropriate adsorbent, such as neutral alumina (B75360) or silica gel.[1][3]

  • Loading: Load the prepared sample onto the packed column.

  • Elution of Impurities: Begin elution with a weak solvent system to remove more polar impurities. For an alumina column, an initial wash with 100% water can be effective in removing certain impurities and some this compound.[1]

  • Gradient Elution: Gradually increase the solvent strength to selectively elute different pneumocandin isomers. A gradient of methanol (B129727) in water (e.g., 25/75 v/v, then 50/50 v/v) can be used.[1]

  • Elution of this compound: Collect fractions and analyze them using HPLC to identify those rich in this compound.

  • Concentration: Pool the high-purity this compound fractions and concentrate them under vacuum.

  • Final Crystallization: Recrystallize the concentrated, high-purity fraction to obtain solid this compound.

Visualizations

experimental_workflow fermentation Fermentation Broth extraction Solvent Extraction (e.g., n-Butanol) fermentation->extraction concentration1 Vacuum Concentration extraction->concentration1 washing Immiscible Solvent Wash (e.g., Water) concentration1->washing charcoal Activated Charcoal Treatment washing->charcoal crystallization1 Initial Crystallization charcoal->crystallization1 chromatography Column Chromatography (e.g., Alumina, Polymer) crystallization1->chromatography concentration2 Fraction Pooling & Vacuum Concentration chromatography->concentration2 crystallization2 Final Crystallization concentration2->crystallization2 final_product High-Purity This compound crystallization2->final_product

Caption: General workflow for the recovery and purification of this compound.

troubleshooting_logic start Low Purity or Yield Issue check_yield Is overall yield low? start->check_yield check_purity Is purity after crystallization low? check_yield->check_purity No optimize_extraction Optimize initial extraction (solvent, pH, temp) check_yield->optimize_extraction Yes check_separation Poor separation of isomers (A1 vs B0)? check_purity->check_separation No improve_crystallization Optimize crystallization (temp, anti-solvent rate) check_purity->improve_crystallization Yes use_chromatography Implement/Optimize column chromatography check_separation->use_chromatography Yes review_fermentation Review fermentation parameters optimize_extraction->review_fermentation If still low change_media Change chromatographic media (e.g., polymer, HILIC) use_chromatography->change_media If resolution is poor

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing Glarea lozoyensis Mycelial Morphology for Enhanced Pneumocandin A1 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Pneumocandin A1 from Glarea lozoyensis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes by managing the mycelial morphology of the organism.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mycelial morphology for high this compound production in Glarea lozoyensis?

A1: The optimal morphology for high Pneumocandin B0 (a precursor to A1) production is characterized by small, uniformly compact pellets.[1] This morphology is advantageous over filamentous or clumped mycelia because it helps to lower the viscosity of the fermentation broth. Lower viscosity improves mass transfer, leading to better oxygen solubility and more efficient agitation and aeration, which are crucial for consistent and high-yield production.[1] Large, loose pellets or dense filamentous networks can lead to oxygen and nutrient limitations in the core of the mycelial mass, negatively impacting productivity.

Q2: How does the choice of nitrogen source in the seed medium affect mycelial morphology and productivity?

A2: The nitrogen source in the seed medium has a significant impact on the resulting mycelial morphology in the production phase. For instance, using cotton seed powder as a nitrogen source has been shown to promote the formation of the desired small, compact pellets.[1][2] In contrast, other nitrogen sources like soybean meal can lead to loose mycelial clumps, while tryptone may result in a mix of dispersed mycelia and pellets.[2] The ideal nitrogen source will encourage a morphology that minimizes viscosity and maximizes nutrient uptake and oxygen availability.

Q3: Can the carbon source influence Pneumocandin production?

A3: Yes, the carbon source is a critical factor. Studies have shown that replacing glucose with fructose (B13574) can lead to a significant increase in Pneumocandin B0 yield and biomass.[3] For example, using fructose as the sole carbon source has been reported to increase the final yield by over 50%.[3] This is attributed to favorable shifts in metabolic pathways, such as the upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, which provide essential precursors for biosynthesis.[3]

Q4: My fermentation broth is too viscous. What are the likely causes and how can I fix it?

A4: High broth viscosity is typically caused by excessive filamentous growth of the mycelia.[1] This can be due to several factors, including a suboptimal nitrogen source in the seed culture, inappropriate agitation speed, or other non-ideal culture conditions. To address this, consider the following:

  • Optimize the seed culture medium: As mentioned in Q2, using a nitrogen source like cotton seed powder can encourage pellet formation.[1]

  • Control agitation: The shear stress from agitation can influence morphology. Experiment with different agitation speeds to find a balance that encourages pellet formation without causing excessive cell damage.

  • Microparticle addition: The addition of microparticles like talc (B1216) to the seed preculture has been shown to regulate mycelial morphology, leading to the formation of small, loose pellets.[2]

Q5: My this compound yield is low despite good biomass growth. What could be the issue?

A5: Low yield with good growth can point to several issues:

  • Morphology: The mycelial morphology may not be optimal for production, even if it supports growth. As discussed, filamentous growth can lead to oxygen limitation, which is detrimental to the production of secondary metabolites like pneumocandins.

  • Nutrient Limitation: While the overall biomass is high, specific precursors for this compound synthesis might be limited. The choice of carbon and nitrogen sources, as well as the presence of key amino acid precursors like L-proline, can significantly impact the final titer.[4]

  • Product Inhibition: Pneumocandin B0 is a hydrophobic secondary metabolite that can accumulate within the mycelia, potentially causing feedback inhibition.[5]

  • Osmotic Stress: The osmotic pressure of the medium, influenced by factors like mannitol (B672) concentration, plays a more significant role in enhancing production than just substrate concentration alone.[6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High Broth Viscosity Excessive filamentous mycelial growth.1. Switch to a nitrogen source in the seed medium that promotes pellet formation (e.g., cotton seed powder).[1] 2. Optimize agitation speed to control shear stress. 3. Consider adding microparticles like talc to the seed culture.[2]
Low this compound Titer Suboptimal mycelial morphology (e.g., large pellets, dense clumps).1. Aim for small, compact pellets (0.3-0.5 mm) to improve oxygen and nutrient transfer.[5] 2. Adjust seed culture conditions to influence morphology in the production fermenter.
Inefficient precursor supply.1. Replace glucose with fructose as a carbon source.[3] 2. Supplement the medium with precursor amino acids like L-proline.[4]
Product is trapped intracellularly.1. Consider extractive fermentation by adding surfactants like Sodium Dodecyl Sulfate (SDS) late in the fermentation to improve product release.[5] A concentration of 1.0 g/L SDS added on day 13 has been shown to be effective.[5]
Inconsistent Batch-to-Batch Performance Variability in seed culture quality.1. Standardize the seed culture protocol, including inoculum age and density (Packed Mycelial Volume - PMV).[3] 2. Ensure consistent quality of raw materials, especially complex nitrogen sources.

Data and Protocols

Quantitative Data Summary

Table 1: Effect of Carbon Source on Pneumocandin B0 Production

Carbon Source (80 g/L)Biomass (g/L)Pneumocandin B0 Yield (mg/L)% Increase in Yield (vs. Glucose)
Glucose43.62 ± 1.52730.76 ± 33.52-
Fructose49.60 ± 2.351130.89 ± 48.4954.76%
Data from a study using 80 g/L of the respective sole carbon source.[3]

Table 2: Impact of Nitrogen Source in Seed Medium on Mycelial Morphology and Production

Nitrogen SourceResulting MorphologyPneumocandin B0 Yield Increase (vs. control)
Cotton Seed PowderSmall, uniformly compact pellets22.9% (in flasks), 40% (in 50-L fermenter)[1]
Soybean MealLoose mycelia and clumps-
Corn MealLarge compact pellets-
TryptoneDispersed mycelia and pellets-
Morphological descriptions are based on observations in shake flask experiments.[2]
Experimental Protocols

1. Seed Culture Preparation

  • Strain: Glarea lozoyensis (e.g., CCTCC M 2019020).[3]

  • Seed Medium:

    • Glucose: 40 g/L

    • Soybean powder: 20 g/L (or Cotton Seed Powder: 10 g/L for improved morphology)[1][3]

    • Corn steep liquor: 10 g/L

    • KH2PO4: 1 g/L[3]

  • Cultivation: Inoculate the seed medium in a 250 mL Erlenmeyer flask containing 50 mL of medium. Incubate at 25°C with agitation at 220 rpm for 5 days.[3]

  • Inoculum Standardization: Before inoculating the production fermenter, the Packed Mycelial Volume (PMV) can be determined and adjusted. To do this, centrifuge a sample of the seed culture (e.g., 5 mL at 5000 g for 10 min). The PMV is calculated as (volume of mycelia / total volume) x 100%. Adjust to a target PMV (e.g., 35%) before inoculation.[3]

2. Production Fermentation

  • Production Medium:

    • Fructose: 20 g/L

    • D-mannitol: 80 g/L

    • Soybean meal: 20 g/L

    • K2HPO4: 2.5 g/L[5]

  • Inoculation: Inoculate the production medium with 10% (v/v) of the standardized seed culture.[3]

  • Cultivation: Incubate at 25°C with agitation at 220 rpm for up to 21 days.[3]

3. Pneumocandin Extraction and Analysis

  • Extraction: To extract total pneumocandins (intracellular and extracellular), add an equal volume of methanol (B129727) to the culture broth. Agitate at 220 rpm for 1 hour at 25°C. Filter to remove the mycelia.[7]

  • Sample Preparation: Evaporate the methanol extract to dryness under a vacuum. Re-dissolve the residue in a known volume of methanol for analysis.[7]

  • Analysis: Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).[7]

Visualizations

Experimental_Workflow cluster_seed Seed Culture Stage cluster_production Production Stage cluster_analysis Analysis Stage strain Glarea lozoyensis Strain seed_medium Prepare Seed Medium (e.g., with Cotton Seed Powder) strain->seed_medium seed_culture Incubate 5 days (25°C, 220 rpm) seed_medium->seed_culture pmv_adjust Adjust Packed Mycelial Volume (PMV) seed_culture->pmv_adjust fermentation Inoculate & Ferment (up to 21 days, 25°C, 220 rpm) pmv_adjust->fermentation 10% v/v Inoculum prod_medium Prepare Production Medium (e.g., with Fructose) prod_medium->fermentation sampling Monitor Morphology & Titer fermentation->sampling extraction Methanol Extraction sampling->extraction hplc HPLC Analysis extraction->hplc

Caption: Workflow for this compound production.

Morphology_Troubleshooting start Problem: Low this compound Yield viscosity Is broth viscosity high? start->viscosity morphology Is morphology filamentous or large clumps? viscosity->morphology Yes action_precursors Action: Optimize Medium (e.g., use Fructose, add Proline) viscosity->action_precursors No action_nitrogen Action: Change Nitrogen Source in Seed Medium (e.g., Cotton Seed Powder) morphology->action_nitrogen Yes action_agitation Action: Optimize Agitation Speed action_nitrogen->action_agitation action_sds Action: Consider Extractive Fermentation (add SDS) action_precursors->action_sds If yield is still low

Caption: Troubleshooting logic for low yield.

Fructose_Metabolic_Influence fructose Fructose as Carbon Source ppp Pentose Phosphate Pathway (PPP) (Upregulated) fructose->ppp glycolysis Glycolysis (Upregulated) fructose->glycolysis nadph Increased NADPH Pool ppp->nadph acetyl_coa Increased Acetyl-CoA Pool glycolysis->acetyl_coa growth Cell Growth & Biomass nadph->growth pneumocandin Pneumocandin Biosynthesis nadph->pneumocandin acetyl_coa->growth acetyl_coa->pneumocandin

Caption: Influence of fructose on key metabolic pathways.

References

Addressing feedback inhibition in Pneumocandin A1 biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the biosynthesis of Pneumocandin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming feedback inhibition to enhance product yield.

Frequently Asked Questions (FAQs)

Q1: My Glarea lozoyensis fermentation shows initial production of this compound, but the yield plateaus quickly. What could be the issue?

A1: One common reason for premature cessation of secondary metabolite production is feedback inhibition.[1][2][3] The final product, this compound, or a key intermediate, may be inhibiting an early enzymatic step in its own biosynthetic pathway. As the concentration of the product accumulates in the cell, it can bind to and reduce the activity of a key biosynthetic enzyme, thereby limiting further production.

Q2: Which enzyme in the this compound biosynthetic pathway is most likely to be affected by feedback inhibition?

A2: In many secondary metabolite pathways, the first committed enzyme is a primary target for feedback regulation.[1][2] In the case of this compound, which is a lipopeptide synthesized by a Nonribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS), the initial modules of either the NRPS or the PKS are the most probable candidates for feedback inhibition. Specifically, the adenylation (A) domain of the first NRPS module, which is responsible for recognizing and activating the first amino acid of the peptide chain, is a common site for allosteric regulation.[4]

Q3: How can I experimentally confirm that feedback inhibition is occurring in my fermentation?

A3: To confirm feedback inhibition, you can perform in vitro enzyme assays with purified biosynthetic enzymes and varying concentrations of the suspected inhibitor (e.g., this compound). A decrease in enzyme activity with an increase in the concentration of the final product would suggest feedback inhibition.

Troubleshooting Guides

Problem 1: Reduced yield of this compound despite optimal fermentation conditions.

Hypothesis: Feedback inhibition by this compound on an early biosynthetic enzyme.

Troubleshooting Workflow:

G cluster_0 Phase 1: Enzyme Production & Purification cluster_1 Phase 2: In Vitro Enzyme Assay cluster_2 Phase 3: Data Analysis A Heterologous expression of initial NRPS/PKS module B Purify the recombinant enzyme A->B C Set up enzyme kinetic assays B->C D Add varying concentrations of This compound C->D E Measure enzyme activity D->E F Plot enzyme activity vs. inhibitor concentration E->F G Determine Ki value F->G

Figure 1: Workflow for confirming feedback inhibition.

Experimental Protocol: Enzyme Kinetics Assay

  • Heterologous Expression and Purification:

    • Clone the gene encoding the initial module of the this compound NRPS or PKS into an appropriate expression vector (e.g., pET vector for E. coli expression).[5][6]

    • Transform the vector into a suitable host strain (e.g., E. coli BL21(DE3)).[5]

    • Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, its substrates (the first amino acid for the NRPS module and malonyl-CoA for the PKS module), and necessary co-factors in a suitable buffer.

    • Set up a series of reactions with increasing concentrations of this compound (the potential inhibitor).

    • Initiate the reaction and measure the initial reaction velocity by monitoring substrate consumption or product formation over time using methods like HPLC or spectrophotometry.[7][8][9]

  • Data Analysis:

    • Plot the initial reaction velocity against the this compound concentration. A decrease in velocity with increasing this compound concentration indicates inhibition.

    • Use kinetic models (e.g., Michaelis-Menten) to determine the inhibition constant (Ki), which quantifies the inhibitor's potency.[8]

Data Presentation: Hypothetical Enzyme Inhibition Data

This compound Conc. (µM)Enzyme Activity (µmol/min/mg)% Inhibition
0 (Control)10.50
108.221.9
255.151.4
502.873.3
1001.288.6
Problem 2: Confirmed feedback inhibition is limiting this compound production.

Hypothesis: The native biosynthetic enzyme is sensitive to the final product.

Solution: Engineer a feedback-resistant variant of the inhibited enzyme using site-directed mutagenesis.

Logical Framework for Creating a Feedback-Resistant Enzyme:

G A Identify putative allosteric site on the target enzyme B Design primers for site-directed mutagenesis A->B C Perform PCR-based mutagenesis B->C D Express and purify the mutant enzyme C->D E Repeat enzyme kinetics assay with the mutant enzyme D->E F Compare Ki of mutant to wild-type E->F G Introduce the mutated gene into G. lozoyensis F->G H Measure this compound production in the engineered strain G->H

Figure 2: Strategy for developing a feedback-resistant enzyme.

Experimental Protocol: Site-Directed Mutagenesis

  • Primer Design:

    • Identify the putative allosteric binding site on the target enzyme. This can be predicted based on homology modeling with other NRPS/PKS enzymes where allosteric sites have been characterized.

    • Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[10]

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid containing the wild-type enzyme gene as the template, the mutagenic primers, and a high-fidelity DNA polymerase (e.g., Pfu polymerase).

    • The PCR program typically involves an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.[10]

  • Digestion of Parental DNA and Transformation:

    • Digest the parental (non-mutated) DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid).

    • Transform the mutated plasmid into competent E. coli cells for propagation.

  • Verification and Functional Analysis:

    • Sequence the plasmid from transformed colonies to confirm the desired mutation.

    • Express and purify the mutant enzyme and perform enzyme kinetic assays as described previously to confirm its resistance to feedback inhibition (i.e., a significantly higher Ki value).[11]

Data Presentation: Comparison of Wild-Type and Mutant Enzyme

Enzyme VariantKi for this compound (µM)This compound Titer (mg/L) in Engineered G. lozoyensis
Wild-Type35850
Mutant 1 (A320G)1501250
Mutant 2 (L415F)> 5002100

Signaling Pathway

Hypothesized Feedback Inhibition Loop in this compound Biosynthesis:

G cluster_0 Biosynthetic Pathway Precursors Amino Acid & Acyl-CoA Precursors Enzyme1 Initial NRPS/PKS Module (e.g., Adenylation Domain) Precursors->Enzyme1 Intermediates Biosynthetic Intermediates Enzyme1->Intermediates Enzyme_n Downstream Enzymes Intermediates->Enzyme_n PneumocandinA1 This compound Enzyme_n->PneumocandinA1 PneumocandinA1->Enzyme1 Feedback Inhibition

Figure 3: Proposed feedback inhibition of this compound biosynthesis.

References

Technical Support Center: Enhancing Pneumocandin A1 Purity to >90%

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pneumocandin A1. Our goal is to help you achieve a purity level of over 90% in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound to >90% purity?

The main challenges in achieving high-purity this compound stem from the presence of closely related structural analogs and other impurities from the fermentation broth.[1][2] Separation of these impurities is difficult using simple unit operations like crystallization alone.[1][2] Repetitive crystallization, for instance, offers only a slight increase in purity while leading to significant product loss.[1][2] Chromatographic methods are generally required to resolve these closely related compounds.[1]

Q2: What is a general overview of the purification process for achieving high-purity this compound?

A multi-step process is typically employed to enhance the purity of Pneumocandins. The process generally involves:

  • Extraction: Initial recovery of the product from the fermentation broth.

  • Washing: Removal of polar impurities.

  • Charcoalization: Decolorization of the extract.

  • Crystallization: To achieve moderate purity.

  • Chromatography: The key step for high-purity separation.[1][2][3]

Troubleshooting Guides

Issue 1: Low Purity (<75%) After Initial Crystallization

Possible Causes:

  • Inefficient Extraction: Poor initial recovery from the fermentation broth can carry over a high impurity load.

  • Inadequate Washing: Insufficient removal of polar impurities can hinder crystallization efficiency.

  • Suboptimal Crystallization Conditions: Incorrect solvent/antisolvent ratio, temperature, or addition rate can lead to co-precipitation of impurities.

Troubleshooting Steps:

  • Optimize Extraction: Ensure the use of an appropriate solvent, such as n-butanol, for efficient extraction from the fermentation broth.[1][3]

  • Enhance Washing: Use multiple washes with an immiscible solvent like water to effectively remove polar impurities.[1][2]

  • Control Crystallization Parameters:

    • Slowly add the antisolvent (e.g., acetone) to the solvent (e.g., n-butanol) solution containing the product.[1]

    • Maintain a low temperature (0-10 °C) during crystallization to decrease product solubility and improve yield.[1][3]

Issue 2: Difficulty in Separating this compound from Other Analogs (e.g., Pneumocandin B0, C0)

Possible Cause:

  • Isomeric Similarity: Pneumocandins A0, B0, and C0 are structural isomers, making their separation by simple crystallization extremely difficult.[1][2]

Troubleshooting Steps:

  • Employ Column Chromatography: This is the most effective method for separating closely related Pneumocandin analogs.

    • Adsorbent Selection: Use adsorbents like neutral alumina (B75360) or silica (B1680970) gel.[1][2][3]

    • Solvent System: Utilize a solvent gradient to selectively elute impurities first, followed by the high-purity product.[1]

  • Consider Specialized Chromatography: For very similar isomers, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better resolution.[4]

Experimental Protocols

Protocol 1: General Purification Workflow to Achieve >90% Purity

This protocol describes a comprehensive method for purifying Pneumocandins to a high degree of purity.

1. Extraction:

  • Extract the fermentation broth (e.g., 20 kg) with a suitable solvent like n-butanol (e.g., 8 kg).[1][3]

  • Pool the extract layers and concentrate under vacuum at 45-50 °C to a product concentration of approximately 30-50 g/kg.[1]

2. Washing and Charcoalization:

  • Wash the concentrated extract with an immiscible solvent such as water to remove polar impurities.[1][2]

  • Treat the washed extract with activated charcoal (e.g., 0.5:1 w/w ratio of charcoal to product) to remove colored impurities. Stir the suspension and filter through a celite bed.[1]

3. Initial Crystallization:

  • Concentrate the filtrate and induce crystallization by the slow addition of an antisolvent like acetone (B3395972) at a controlled temperature (0-10 °C).[1][3]

  • This step should yield a product with moderate purity (75-85%).[1][3]

4. Column Chromatography for High Purification:

  • Dissolve the moderately pure product in a suitable solvent (e.g., methanol).[1]

  • Prepare a column with an adsorbent such as neutral alumina.[1][3]

  • Load the dissolved product onto the column.

  • Elute the column with a carefully selected solvent composition that is more selective towards impurities, thus removing them from the column.[1]

  • Subsequently, elute the column with a solvent composition that is selective for the product to obtain high-purity fractions (purity can range from 88-95%).[1][3]

5. Final Crystallization:

  • Pool the high-purity fractions and concentrate them.

  • Perform a final crystallization using the solvent-antisolvent method as described in step 3 to obtain the final product in solid form with >90% purity.[1]

Data Presentation

Table 1: Purity Enhancement at Different Purification Stages

Purification StepStarting PurityPurity AchievedReference
First CrystallizationFermentation Broth58.5%[1]
Second Crystallization58.5%67%[1]
Third Crystallization67%81.23%[1]
Column Chromatography~78%88-95%[1][3]
Final Product88-95%>90%[1][3]

Visualizations

experimental_workflow fermentation Fermentation Broth extraction Solvent Extraction (n-butanol) fermentation->extraction washing Washing (immiscible solvent) extraction->washing charcoalization Charcoalization washing->charcoalization crystallization1 Initial Crystallization (75-85% Purity) charcoalization->crystallization1 chromatography Column Chromatography (Alumina/Silica) crystallization1->chromatography crystallization2 Final Crystallization (>90% Purity) chromatography->crystallization2 final_product High-Purity This compound crystallization2->final_product

Caption: A generalized workflow for the purification of this compound to >90% purity.

troubleshooting_logic start Purity < 90%? purity_issue Purity < 75% after initial crystallization? start->purity_issue Yes isomer_issue Difficulty separating analogs? start->isomer_issue No purity_issue->isomer_issue No optimize_extraction Optimize Extraction & Washing purity_issue->optimize_extraction Yes use_chromatography Employ Column Chromatography isomer_issue->use_chromatography Yes end Achieve >90% Purity isomer_issue->end No control_crystallization Control Crystallization Parameters optimize_extraction->control_crystallization control_crystallization->isomer_issue specialized_chromatography Consider HILIC use_chromatography->specialized_chromatography specialized_chromatography->end

Caption: A troubleshooting decision tree for enhancing this compound purity.

References

Dealing with co-eluting impurities in Pneumocandin A1 HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the HPLC analysis of Pneumocandin A1 and related compounds like Caspofungin.

Frequently Asked Questions (FAQs)

Q1: I am observing a broad or shouldered peak for this compound. What is the likely cause and how can I fix it?

A1: A broad or shouldered peak often indicates the presence of one or more co-eluting impurities. These impurities have very similar retention times to the main analyte under the current chromatographic conditions.

Troubleshooting Steps:

  • Confirm Peak Purity: If available, use a photodiode array (PDA) detector to check the peak purity across its width. A non-homogenous spectrum suggests co-elution. Mass spectrometry (MS) is also a powerful tool for identifying multiple components under a single chromatographic peak.[]

  • Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase retention times and may improve the resolution between this compound and closely eluting non-polar impurities.

  • Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Prepare the aqueous portion of your mobile phase with a buffer (e.g., phosphate, ammonium (B1175870) acetate) and adjust the pH.[2] A systematic study varying the pH by ±0.5 units can reveal optimal separation conditions.

  • Change Organic Modifier: If using acetonitrile, try substituting it with methanol (B129727) or vice-versa. Different organic solvents can alter the selectivity of the separation.

  • Evaluate Column Temperature: Lowering the column temperature can sometimes enhance resolution, although it may also increase peak broadening. Conversely, increasing the temperature can improve efficiency but may decrease resolution if peaks shift closer together. A typical starting point is 30°C.[3]

  • Reduce Flow Rate: Decreasing the flow rate can improve separation efficiency and resolution, but will also increase the run time.

Q2: My current HPLC method does not separate known related substances from the main this compound peak. How can I develop a more specific, stability-indicating method?

A2: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[4] Developing such a method often requires performing forced degradation studies.[5]

Core Strategy: Forced Degradation Forced degradation studies intentionally stress the API to generate potential degradation products.[4][5] By analyzing the stressed samples, you can ensure your method separates these new impurities from the parent peak.

Key Steps:

  • Prepare an Impurity Mixture: Create a solution containing known impurities of this compound, such as Pneumocandin B0, Impurity A, B, D, and E.[3][6] This mixture is used to confirm that the method can separate these specific compounds.

  • Perform Forced Degradation: Subject this compound to various stress conditions as detailed in the experimental protocols section below. Common conditions include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[3][7]

  • Analyze Stressed Samples: Inject the degraded samples into the HPLC system. The goal is to achieve baseline resolution between the main this compound peak and all generated degradation products.

  • Optimize Chromatographic Conditions: If co-elution occurs, systematically adjust method parameters as described in Q1 (e.g., gradient slope, pH, solvent type, column chemistry) until adequate separation is achieved. C18 columns are most common, but for some isomers, a hydrophilic interaction liquid chromatography (HILIC) approach with a silica-based stationary phase may be effective.[8][9]

Q3: How do I choose the right HPLC column and detection wavelength for this compound analysis?

A3: The choice of column and wavelength is critical for achieving good separation and sensitivity.

  • Column Selection: Reversed-phase (RP-HPLC) is the most common technique for analyzing this compound and its impurities.[8]

    • C18 (Octadecylsilane) Columns: These are the most widely used columns and provide excellent hydrophobic retention for separating a broad range of pharmaceutical compounds, including Pneumocandins.[8] A column with dimensions like 150 mm length, 4.6 mm internal diameter, and a particle size of 3 µm is a good starting point.[3][6]

    • Silica (B1680970) Columns: For separating closely related isomers like Pneumocandin B0 and C0, a normal-phase or HILIC method using a silica gel column may provide better selectivity.[9][10]

  • Detection Wavelength:

    • Pneumocandins and their related substances have UV absorbance in the low UV region due to their peptide backbone.[8]

    • Commonly used wavelengths are 210 nm and 225 nm .[8] The optimal wavelength should be chosen to maximize the signal-to-noise ratio while minimizing interference from the mobile phase.[8]

Quantitative Data Summary

The following tables summarize typical HPLC parameters used in the analysis of Pneumocandin/Caspofungin and its related impurities, based on published methods.

Table 1: Example HPLC Chromatographic Conditions

Parameter Condition 1 Condition 2
Column YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)[3] YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)[2]
Mobile Phase A Buffer Solution (pH 4.0 ± 0.05 with acetic acid)[6] 0.02 M Phosphoric Acid Buffer (pH 3.5)[2]
Mobile Phase B Acetonitrile/Water Mixture[6] Acetonitrile and 2-Propanol[2]
Elution Mode Gradient[3] Isocratic[2]
Flow Rate 1.0 mL/min[3] 1.0 mL/min[2]
Column Temp. 30°C[3] 30°C[2]
Detection UV at 210 nm or 225 nm[8] UV at 210 nm[2]
Injection Vol. 10 µL[3] Not Specified

| Run Time | 70 minutes[3] | Not Specified |

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the conditions for intentionally degrading this compound to test the specificity of an HPLC method.[3][4]

Objective: To generate potential degradation products and verify they can be separated from the parent drug.

Materials:

  • This compound sample

  • 0.5 M Hydrochloric Acid (HCl)

  • 0.5 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and diluent

  • Calibrated oven and photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve this compound in diluent and add 0.5 M HCl. Heat the solution at 50°C for approximately 30 minutes.[3] Cool, neutralize with an equivalent amount of 0.5 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Dissolve this compound in diluent and add 0.5 M NaOH. Keep the solution at room temperature for approximately 30 minutes.[3] Neutralize with an equivalent amount of 0.5 M HCl and dilute to the target concentration.

  • Oxidative Degradation: Dissolve this compound in diluent and add 3% H₂O₂. Keep the solution at room temperature for approximately 20 minutes.[3] Dilute to the target concentration.

  • Thermal Degradation: Store the solid this compound powder in an oven at 60°C for 120 hours.[6] After the exposure period, dissolve the sample in diluent to the target concentration.

  • Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve the sample in diluent to the target concentration.

  • Analysis: Inject each of the stressed samples, along with an unstressed control sample, into the HPLC system. Analyze the chromatograms to ensure all degradation peaks are resolved from the main this compound peak.

Visualizations

G Troubleshooting Workflow for Co-Eluting Peaks start Observe Peak Anomaly (Shoulder, Broadening) check_purity Check Peak Purity (PDA / MS) start->check_purity is_pure Is Peak Pure? check_purity->is_pure optimize Optimize Method for Resolution is_pure->optimize No (Co-elution) system_issue Investigate System/Column Issue is_pure->system_issue Yes adjust_mp Adjust Mobile Phase Strength (Decrease % Organic) optimize->adjust_mp adjust_ph Modify Mobile Phase pH optimize->adjust_ph adjust_temp Change Column Temperature optimize->adjust_temp adjust_flow Reduce Flow Rate optimize->adjust_flow resolved Peaks Resolved adjust_mp->resolved adjust_ph->resolved adjust_temp->resolved adjust_flow->resolved check_column Check Column Health system_issue->check_column check_system Check for System Dead Volume system_issue->check_system issue_fixed System Issue Corrected check_column->issue_fixed check_system->issue_fixed

Caption: A logical workflow for diagnosing and resolving peak co-elution issues.

G Stability-Indicating Method Development Workflow start Define Analytical Goal: Separate API from all potential impurities lit_review Literature Review & Initial Method Selection (e.g., RP-HPLC, C18) start->lit_review forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) lit_review->forced_degradation analyze Analyze Stressed Samples and Impurity Standards forced_degradation->analyze resolution_check Is Resolution Adequate? (Rs > 1.5) analyze->resolution_check optimize Systematically Optimize Parameters: - Gradient Slope - pH - Organic Modifier - Column Chemistry resolution_check->optimize No validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, etc.) resolution_check->validate Yes optimize->analyze

Caption: Workflow for developing a stability-indicating HPLC method.

References

Strategies to minimize the formation of unwanted Pneumocandin analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of pneumocandins. The focus is on strategies to minimize the formation of unwanted analogs and enhance the yield of the desired product, primarily Pneumocandin B0.

Troubleshooting Guides

This section addresses specific issues that may be encountered during pneumocandin fermentation and downstream processing.

Problem Potential Cause Recommended Solution
High levels of Pneumocandin A0 relative to B0 Wild-type or insufficiently mutated Glarea lozoyensis strain is being used.The most effective solution is to disrupt the GLOXY4 gene, which is responsible for the biosynthesis of a precursor unique to Pneumocandin A0. This has been shown to lead to the exclusive production of Pneumocandin B0.[1][2][3]
Suboptimal fermentation medium composition.Optimize the fermentation medium. Mannitol (B672) has been identified as a preferred carbon source, and casein enzyme hydrolysate as a beneficial nitrogen source.[4]
Presence of Pneumocandin C0 and other structural analogs Natural biosynthetic promiscuity of the producing organism.While genetic strategies are being developed, downstream purification is currently the primary method for removal. Normal phase chromatography has been shown to be effective in separating these closely related isomers.[5][6][7]
Inefficient precursor supply for specific hydroxylation patterns.Consider genetic manipulation of the hydroxylase genes (GLP450-1, GLP450-2, GLOXY1) to alter the hydroxylation patterns and potentially reduce the formation of certain analogs.[8]
Low overall pneumocandin titer Feedback inhibition of the biosynthetic pathway.Employ extractive fermentation by adding surfactants like SDS to the culture broth to promote the release of intracellular pneumocandins, thereby reducing feedback inhibition.[5]
Non-optimized fermentation conditions.Optimize fermentation parameters such as temperature, pH, and agitation. Low-temperature adaptive laboratory evolution has been shown to increase production by enhancing cell membrane permeability.[9][10] Fed-batch cultivation with controlled feeding of nutrients like mannitol can also significantly improve titers.[11]
Competing metabolic pathways diverting precursors.Engineer the strain by knocking out competing pathways, such as those responsible for producing 6-methylsalicylic acid and pyranidine E, to direct more metabolic flux towards pneumocandin biosynthesis.[12]
Difficulty in purifying Pneumocandin B0 Co-crystallization or similar chromatographic behavior of analogs.A multi-step purification process is recommended, involving initial extraction from the fermentation broth, followed by crystallization and then chromatographic separation. Normal phase chromatography is often required to resolve closely related isomers.[6][7][13]

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to eliminate Pneumocandin A0 production?

A1: The most definitive strategy is the genetic disruption of the GLOXY4 gene in Glarea lozoyensis.[1][2][3] This gene encodes an oxygenase responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a key building block for Pneumocandin A0.[1][3] By knocking out this gene, the biosynthetic pathway is redirected to exclusively produce Pneumocandin B0, which does not contain this modified amino acid.[1][2][3]

Q2: How can I increase the overall yield of Pneumocandin B0?

A2: A multi-pronged approach is most effective:

  • Genetic Engineering: In addition to eliminating competing analogs, overexpression of rate-limiting enzymes in the pneumocandin biosynthetic pathway, such as the thioesterase GLHYD and cytochrome P450s, can significantly boost production.[12] Overexpressing global transcriptional activators can also enhance the expression of the entire biosynthetic gene cluster.[12]

  • Fermentation Optimization: Fine-tuning the fermentation medium is crucial. The use of specific carbon sources like mannitol and nitrogen sources such as casein enzyme hydrolysate has been shown to be beneficial.[4] Implementing a fed-batch culture strategy with optimized nutrient feeding can lead to substantial increases in final titers.[11]

  • Strain Improvement: Classical mutagenesis using agents like NTG, UV, and gamma rays can be used to screen for higher-producing mutants.[11] Furthermore, adaptive laboratory evolution, particularly at low temperatures, can select for strains with improved production characteristics.[9][10]

Q3: What are the main challenges in purifying Pneumocandin B0, and how can they be overcome?

A3: The primary challenge lies in the separation of Pneumocandin B0 from its structurally similar analogs, especially Pneumocandin A0 and C0.[1][5][6][7] These compounds have very similar physicochemical properties, making separation by simple crystallization or reverse-phase chromatography difficult.[6][7] An effective purification strategy typically involves:

  • Solvent extraction from the fermentation broth.[6][7]

  • Initial crystallization to achieve a moderately pure product (75-85%).[6][7][13]

  • Column chromatography, often using normal phase adsorbents like silica (B1680970) or alumina, with specific solvent systems to resolve the different pneumocandin analogs.[6][7]

Q4: Can precursor feeding be used to alter the production of pneumocandin analogs?

A4: Yes, this approach, known as mutasynthesis, can be used to generate novel pneumocandin analogs. By disrupting the gene responsible for the native side chain synthesis (GLPKS4) and feeding alternative fatty acid precursors, new pneumocandin congeners with modified side chains can be produced.[14] This strategy is more for generating novel analogs rather than minimizing existing unwanted ones, but it demonstrates the flexibility of the biosynthetic pathway.

Quantitative Data Summary

Table 1: Impact of Genetic Modification on Pneumocandin Production

StrainGenetic ModificationPneumocandin A0:B0 RatioPneumocandin B0 Titer (g/L)Fold Increase in B0 TiterReference
Wild-type G. lozoyensisNone7:1--[1]
Mutated Strain (ATCC 74030)Chemical Mutagenesis1:80--[1]
GLOXY4 Disruption MutantKnockout of GLOXY4 geneA0 Abolished~0.4909.5-fold vs. wild-type[1][15]
Engineered StrainOverexpression of 4 enzymes, knockout of 2 competing pathways, overexpression of 1 activatorB0 as main product2.63108.7% increase[12]

Table 2: Effect of Fermentation Optimization on Pneumocandin B0 Yield

Optimization StrategyStrainPneumocandin B0 Yield (g/L)Reference
Response Surface Optimization of MediumEngineered Strain F-ap-htyE2.01[11]
Fed-batch Culture with Mannitol Feeding-2.71[11]
Low-Temperature Adaptive Laboratory Evolution (ALE50)ALE502.131[9]
Extractive Fermentation with SDS-2.528[5]

Key Experimental Protocols

1. Gene Disruption in G. lozoyensis (Example: GLOXY4)

  • Vector Construction: Amplify upstream and downstream homologous fragments of the target gene (GLOXY4) from the genomic DNA of G. lozoyensis. Insert these fragments into a disruption vector flanking a selection marker, such as the hygromycin resistance gene (hygR).

  • Agrobacterium tumefaciens-mediated Transformation: Introduce the disruption vector into A. tumefaciens. Co-cultivate the transformed A. tumefaciens with protoplasts or conidia of G. lozoyensis.

  • Selection and Verification: Select for transformants on a medium containing an appropriate antibiotic (e.g., hygromycin B) and a bacteriostatic agent (e.g., cefotaxime) to inhibit the growth of A. tumefaciens. Verify the desired gene disruption in the resistant clones using PCR analysis.[1]

2. Fermentation Protocol for Pneumocandin Production

  • Seed Culture: Inoculate a seed medium with G. lozoyensis and incubate for approximately 5 days with agitation (e.g., 220 rpm).[1]

  • Production Culture: Inoculate a production medium (e.g., H medium) with the seed culture. Incubate the production culture with agitation (e.g., 220 rpm) at 25°C for 14 days.[1]

  • Fed-Batch Strategy (for enhanced yield): In a fermenter, after an initial batch phase, feed a concentrated solution of a key nutrient, such as mannitol, at a controlled rate to maintain optimal growth and production.[11]

3. Extraction and Analysis of Pneumocandins

  • Extraction: Add an equal volume of methanol (B129727) to the culture broth. Agitate for 1 hour to extract the pneumocandins. Separate the mycelia by filtration. Evaporate the filtrate to dryness and redissolve the residue in methanol for analysis.[1]

  • HPLC Analysis: Analyze the methanol extract using High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) and water as the mobile phase. Detection is performed using a UV detector. The identities of the pneumocandin peaks are confirmed by comparing their retention times with those of authentic standards and by high-resolution mass spectrometry (HRMS).[1]

Visualizations

Pneumocandin_Biosynthesis_and_Analog_Formation cluster_precursors Amino Acid Precursors cluster_modification Key Modifying Enzymes cluster_products Pneumocandin Analogs Proline L-Proline GloF GloF (Proline Hydroxylase) Proline->GloF Hydroxylation Leucine L-Leucine GLOXY4 GLOXY4 (Leucine Cyclase) Leucine->GLOXY4 Cyclization NRPS Non-Ribosomal Peptide Synthetase (GLNRPS4) GloF->NRPS 3S-hydroxyl-L-proline GLOXY4->NRPS Pneumo_A0 Pneumocandin A0 GLOXY4->Pneumo_A0 NRPS->Pneumo_A0 Major Product (Wild-type) Pneumo_B0 Pneumocandin B0 NRPS->Pneumo_B0 Minor Product (Wild-type)

Caption: Biosynthetic pathway leading to Pneumocandin A0 and B0 formation.

Gene_Disruption_Workflow start Start: Select Target Gene (e.g., GLOXY4) construct Construct Disruption Vector (with hygR marker) start->construct transform_ag Transform Vector into Agrobacterium tumefaciens construct->transform_ag transform_gl Co-cultivate Agrobacterium with Glarea lozoyensis transform_ag->transform_gl selection Select Transformants on Hygromycin Medium transform_gl->selection verification Verify Gene Disruption by PCR selection->verification fermentation Ferment Mutant Strain verification->fermentation analysis Analyze Pneumocandin Profile (HPLC, HRMS) fermentation->analysis end Result: Exclusive Pneumocandin B0 Production analysis->end

Caption: Experimental workflow for targeted gene disruption in G. lozoyensis.

Troubleshooting_Logic start Problem: High Pneumocandin A0 q1 Is the strain genetically modified (GLOXY4 KO)? start->q1 sol1 Perform GLOXY4 gene disruption. q1->sol1 No q2 Is the fermentation medium optimized? q1->q2 Yes end Resolution: Reduced/Eliminated A0 sol1->end sol2 Optimize medium: Use mannitol as C source, casein hydrolysate as N source. q2->sol2 No q2->end Yes sol2->end

Caption: Troubleshooting logic for high Pneumocandin A0 levels.

References

Technical Support Center: Optimizing Pneumocandin A1 Stability and Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of dissolved oxygen (DO) and pH on the stability and yield of Pneumocandin A1. The information is based on studies of Glarea lozoyensis, the primary producer of pneumocandins, with a focus on practical issues encountered during fermentation and downstream processing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal initial pH and dissolved oxygen (DO) levels for Pneumocandin production?

A: Optimal conditions for Pneumocandin production by Glarea lozoyensis are typically separated into seed and fermentation stages. For the seed culture, an initial pH of 5.0 is commonly used[1][2]. The fermentation stage is often initiated at a higher pH, around 6.8 to 7.0[1][3][4]. Maintaining a dissolved oxygen level above 30% during fermentation has been associated with high yields in bioreactor setups[5].

Q2: How does dissolved oxygen concentration influence the final yield of Pneumocandins?

A: Dissolved oxygen affects not only cell growth but also the biosynthesis of secondary metabolites. High viscosity in Glarea lozoyensis cultures can impede oxygen transfer, leading to lower yields[5]. Furthermore, oxidative stress and the presence of reactive oxygen species (ROS), which are directly related to oxygen levels, play a regulatory role in Pneumocandin biosynthesis[6][7]. Studies have shown that a moderate level of oxidative stress may actually enhance production; for instance, deleting the redox regulator gene Glyap1 resulted in higher ROS levels and a 50% increase in Pneumocandin B0 yield per unit of biomass[7].

Q3: What is the impact of pH on the stability of this compound during and after fermentation?

A: While specific degradation kinetics for this compound are not extensively published, the stability of similar complex pharmaceutical compounds is known to be highly pH-dependent[8]. Generally, ester and amide bonds, which are present in the cyclic peptide structure of pneumocandins, are susceptible to hydrolysis under extreme acidic or alkaline conditions[8]. Therefore, it is critical to maintain the pH within a stable, near-neutral range during downstream processing and storage to prevent degradation and loss of potency.

Q4: I am observing a high ratio of Pneumocandin A0 relative to B0. Can pH or DO control help shift this ratio?

A: The natural production profile of wild-type Glarea lozoyensis favors Pneumocandin A0 over B0, with reported initial ratios as high as 7:1[4][9]. While extensive strain mutation and medium optimization have been the primary methods to shift this ratio significantly (to as low as 1:80), fermentation conditions do play a role[4][9]. Suboptimal DO or pH can stress the organism and potentially alter metabolic fluxes, though genetic engineering, such as the disruption of the GLOXY4 gene, is a more direct and effective method for exclusively producing Pneumocandin B0[4][10].

Q5: My fermentation broth viscosity is very high, and the DO level is dropping. What are the consequences and solutions?

A: High broth viscosity is a common challenge in filamentous fungal fermentations and directly impairs process performance by lowering the oxygen transfer rate[5]. This can lead to oxygen limitation, reducing both cell growth and the specific productivity of Pneumocandins. Controlling fungal morphology to favor smaller, more compact pellets can help manage viscosity. This can be influenced by the composition of the seed medium, particularly the nitrogen source[5].

Section 2: Troubleshooting Guides

Problem: Low Overall Pneumocandin Yield
Possible Cause Troubleshooting Steps
Suboptimal Dissolved Oxygen 1. Ensure the DO probe is properly calibrated before and after the fermentation run.2. Gradually increase agitation and/or aeration rates, monitoring for shear stress.3. Monitor broth viscosity; if excessively high, consider strategies for morphology control in the seed stage.4. In controlled bioreactors, consider implementing an oxygen-enriched air supply to meet oxygen demand.
Incorrect pH Profile 1. Verify the calibration of the pH probe.2. Implement a pH control loop with automated addition of acid and base to maintain the desired setpoint (e.g., pH 6.8)[1].3. Ensure the culture medium has sufficient buffering capacity to prevent rapid pH shifts.
Nutrient Limitation 1. Analyze key nutrients (carbon, nitrogen) at various time points to identify potential limitations.2. Implement a fed-batch strategy to maintain optimal nutrient levels, which has been shown to improve yields significantly[6].
Problem: Degradation of this compound Post-Fermentation
Possible Cause Troubleshooting Steps
pH-Induced Degradation 1. Immediately after harvesting, measure the pH of the broth and adjust to a neutral range (e.g., 6.5–7.5) using appropriate buffers.2. Store harvested broth and subsequent fractions at reduced temperatures (e.g., 4°C) to slow potential degradation reactions[8].3. Perform a stability study by exposing purified this compound to different pH values to determine its specific stability profile (see Protocol 1).
Oxidative Degradation 1. Minimize the exposure of the product to air during downstream processing steps.2. If compatible with the purification process, consider blanketing storage vessels with an inert gas like nitrogen or argon.3. Evaluate the addition of antioxidants, ensuring they do not interfere with subsequent purification steps or final product specifications.

Section 3: Data Presentation

Table 1: Reported Pneumocandin B0 Yields Under Different Fermentation Strategies

Fermentation StrategyKey ParametersMaximum Yield (mg/L)Reference
Low-Temperature Adaptive Laboratory Evolution (ALE)50 cycles of low-temperature adaptation to increase membrane permeability.2131[1][11]
Osmotic Stress Control Fed-BatchControlled feeding of mannitol (B672) to maintain osmotic pressure.2711[6]
50-L Bioreactor FermentationDissolved oxygen maintained above 30%.2100[5]
Glyap1 Gene KnockoutIncreased intracellular ROS levels.38.78 mg/g DCW (Yield per biomass increased by 50%)[7]

Table 2: Recommended pH and Dissolved Oxygen (DO) Setpoints for G. lozoyensis Fermentation

StageParameterRecommended Value / RangeNotesReference
Seed Culture Initial pH5.0Critical for establishing healthy inoculum.[1][2]
Fermentation Initial pH6.8 - 7.0Higher pH for the production phase.[1][3]
Fermentation Dissolved Oxygen (DO)> 30%Essential to avoid oxygen limitation, especially in high-density cultures.[5]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound at Different pH Values

This protocol provides a framework for determining the stability of this compound under various pH conditions.[12]

  • Preparation of Buffers: Prepare a series of sterile buffers (e.g., phosphate-citrate) at different pH values, such as 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0.

  • Sample Preparation: Obtain a purified stock solution of this compound of known concentration. Dilute the stock solution into each buffer to a final concentration suitable for analytical detection.

  • Incubation: Aliquot the solutions into sterile, sealed vials and incubate them at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one vial from each pH condition for analysis. The T=0 sample represents the initial concentration.

  • Quantification: Analyze the concentration of intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition to determine the degradation rate.

Protocol 2: Representative Seed and Fermentation Media for Pneumocandin Production

The following media compositions are synthesized from published studies and serve as a starting point for process development.[1][2]

Seed Medium:

  • Glucose: 40 g/L

  • Soybean powder: 20 g/L

  • KH₂PO₄: 1 g/L

  • Trace elements solution: 1 mL/L

  • Initial pH: 5.0

Fermentation Medium:

  • Mannitol: 80 g/L

  • Glucose: 20 g/L

  • Peptone: 20 g/L

  • K₂HPO₄: 2.5 g/L

  • Initial pH: 6.8

Culture Conditions:

  • Inoculation: Inoculate the fermentation medium with 10% (v/v) of a 5-day old seed culture.

  • Temperature: 25°C

  • Agitation: 220 rpm (in shake flasks, adjust for bioreactors to maintain DO > 30%).

Section 5: Visualizations

TroubleshootingWorkflow start Low Pneumocandin Yield Detected check_do Check Dissolved Oxygen (DO) start->check_do check_ph Check pH Control start->check_ph check_nutrients Check Nutrient Levels start->check_nutrients probe_cal Calibrate DO Probe check_do->probe_cal increase_o2 Increase Agitation / Aeration check_do->increase_o2 viscosity Assess Broth Viscosity check_do->viscosity ph_probe Calibrate pH Probe check_ph->ph_probe ph_control Verify Acid/Base Feed check_ph->ph_control nutrient_analysis Analyze C/N Source Consumption check_nutrients->nutrient_analysis fed_batch Implement Fed-Batch Strategy check_nutrients->fed_batch resolve Yield Improved increase_o2->resolve viscosity->resolve ph_control->resolve fed_batch->resolve

Caption: Troubleshooting workflow for low Pneumocandin yield.

FactorRelationships DO Dissolved Oxygen ROS Oxidative Stress (ROS) DO->ROS influences Yield Pneumocandin Yield DO->Yield directly impacts pH pH pH->Yield influences Stability Pneumocandin Stability pH->Stability critical for Morphology Fungal Morphology (e.g., Pellets) Viscosity Broth Viscosity Morphology->Viscosity influences Viscosity->DO negatively impacts (O2 Transfer) ROS->Yield regulates Nutrients Nutrient Availability Nutrients->Morphology influences Nutrients->Yield required for

Caption: Key factors influencing Pneumocandin production and stability.

References

Reducing the production of Pneumocandin A1 fermentation byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Glarea lozoyensis to produce Pneumocandin A1 and related compounds. The primary focus is on strategies to minimize the formation of unwanted byproducts, thereby improving the purity and yield of the desired pneumocandin.

Frequently Asked Questions (FAQs)

Q1: What are the major fermentation byproducts of this compound?

A1: In the fermentation of wild-type Glarea lozoyensis, the most significant byproduct is Pneumocandin A0.[1][2][3][4] Another notable byproduct is Pneumocandin C0, a positional isomer of Pneumocandin B0 (a closely related and often desired product).[5][6] The wild-type strain naturally produces a higher ratio of Pneumocandin A0 to Pneumocandin B0, often cited as 7:1.[1][3]

Q2: How can I eliminate the production of Pneumocandin A0?

A2: The most effective method to eliminate Pneumocandin A0 production is through genetic engineering of the producing organism, Glarea lozoyensis. This is achieved by disrupting the GLoxy4 gene, which encodes a nonheme, α-ketoglutarate-dependent oxygenase.[1][2][3][4] This enzyme is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a key building block of Pneumocandin A0.[1][2] Knocking out the GLoxy4 gene completely abolishes the synthesis of Pneumocandin A0.[1][4]

Q3: What strategies can be employed to reduce the formation of Pneumocandin C0?

A3: The formation of Pneumocandin C0 can be significantly reduced by optimizing the fermentation medium, specifically by supplementing it with L-proline.[6][7] The addition of L-proline hinders the intracellular formation of 4R-hydroxyl-L-proline, a precursor for Pneumocandin C0.[6] Controlling the fermentation pH is also crucial; maintaining a pH of around 5.3 has been shown to decrease the content of Pneumocandin C0.[5]

Q4: What is the recommended carbon source for Glarea lozoyensis fermentation to optimize pneumocandin production?

A4: Mannitol (B672) is a highly effective carbon source for Pneumocandin B0 production and is often used in combination with other sugars like glucose.[8][9] Studies have shown that a combination of mannitol and glucose can significantly increase the yield of the desired pneumocandin. Fructose has also been investigated as a potential substitute for the more expensive mannitol in larger-scale fermentations.[6]

Q5: How does the nitrogen source impact byproduct formation and overall yield?

A5: The choice of nitrogen source can influence both the morphology of the fungus and the production of pneumocandins. Cotton seed powder has been shown to be an effective nitrogen source, leading to the formation of small, compact pellets of Glarea lozoyensis, which is favorable for production and can increase the yield of Pneumocandin B0.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of Pneumocandin A0 in the fermentation broth. Wild-type strain of Glarea lozoyensis is being used.Implement the gene disruption protocol for the GLoxy4 gene to create a mutant strain that cannot produce Pneumocandin A0.[1][4]
Incomplete disruption of the GLoxy4 gene.Verify the gene knockout using PCR analysis. If the disruption was unsuccessful, repeat the transformation and selection process.[1]
Significant presence of Pneumocandin C0. Suboptimal concentration of L-proline in the fermentation medium.Supplement the fermentation medium with L-proline at a concentration of 5-10 g/L.[6]
Incorrect pH of the fermentation medium.Maintain a constant pH of 5.3 throughout the fermentation process.
Low overall yield of desired pneumocandins. Suboptimal carbon to nitrogen ratio in the medium.Optimize the concentrations of mannitol and the chosen nitrogen source (e.g., cotton seed powder).[9]
Inefficient nutrient feeding strategy in fed-batch culture.Develop and implement an osmotic stress control fed-batch strategy by controlling the mannitol concentration.[10]
Inconsistent fermentation results. Variability in seed culture quality.Standardize the seed culture preparation, including the composition of the seed medium and incubation time.[8]
Fluctuations in dissolved oxygen levels.Ensure adequate aeration and agitation to maintain dissolved oxygen levels above 20%.[5]

Experimental Protocols

Protocol 1: Disruption of the GLoxy4 Gene in Glarea lozoyensis

This protocol describes the process for creating a GLoxy4 knockout mutant of Glarea lozoyensis to eliminate the production of Pneumocandin A0.[1]

Materials:

  • Wild-type Glarea lozoyensis strain (e.g., ATCC 20868)

  • Agrobacterium tumefaciens strain (e.g., AGL-1)

  • Disruption vector pAg1-H3-GLOXY4 (containing hygromycin resistance gene)

  • YEB broth

  • IMAS agar (B569324)

  • M-100 medium

  • Hygromycin B

  • Cefotaxime (B1668864)

  • 0.05% Tween 20 solution

  • Sterile distilled water

Procedure:

  • Prepare G. lozoyensis conidia:

    • Wash conidia from a mature culture with 0.05% Tween 20.

    • Vortex for 15 minutes.

    • Rinse twice with sterile distilled water.

    • Resuspend in sterile distilled water.

  • Prepare A. tumefaciens culture:

    • Grow A. tumefaciens AGL-1 containing the disruption vector pAg1-H3-GLOXY4 in YEB broth with appropriate antibiotics.

  • Co-cultivation:

    • Mix the G. lozoyensis conidial suspension with the A. tumefaciens culture in equal volumes.

    • Spread the mixture onto IMAS agar plates.

    • Incubate at 28°C for 2 days.

  • Selection of transformants:

    • Overlay the co-culture plates with M-100 medium supplemented with 300 µg/ml cefotaxime (to kill A. tumefaciens) and 200 µg/ml hygromycin B (to select for transformants).

    • Incubate until resistant colonies appear.

  • Verification of gene disruption:

    • Isolate genomic DNA from putative transformants.

    • Perform PCR analysis using primers specific to the GLoxy4 gene and the hygromycin resistance cassette to confirm the gene replacement event.[1]

Protocol 2: Fermentation of Glarea lozoyensis for Reduced Byproduct Formation

This protocol outlines the fermentation conditions optimized for high-yield production of the desired pneumocandins with minimal byproducts.

Materials:

  • Glarea lozoyensis strain (wild-type or ΔGLoxy4 mutant)

  • Seed medium (e.g., KF medium)

  • Production medium (e.g., H medium)

  • L-proline

  • Mannitol

  • Glucose

  • Cotton seed powder (or other suitable nitrogen source)

  • Phosphate (B84403) buffer

Procedure:

  • Seed Culture Preparation:

    • Inoculate conidia into the seed medium.

    • Incubate for 5 days with agitation (e.g., 220 rpm).

  • Production Culture:

    • Inoculate the production medium with the seed culture.

    • The production medium should be optimized for carbon and nitrogen sources. A typical composition includes mannitol, glucose, and a nitrogen source like cotton seed powder.

    • To reduce Pneumocandin C0, supplement the medium with 5-10 g/L of L-proline.[6]

    • Maintain the pH at 5.3 using a buffer system or automated pH control.[5]

    • Incubate at 25°C with agitation (e.g., 220 rpm) for 14 days.[1]

    • Ensure dissolved oxygen levels are maintained above 20%.[5]

Protocol 3: HPLC Analysis of Pneumocandins

This protocol provides a general method for the analysis of pneumocandins in fermentation extracts.

Materials:

Procedure:

  • Sample Preparation:

    • Extract the pneumocandins from the fermentation broth using an equal volume of methanol.

    • Agitate for 1 hour.

    • Filter to remove fungal biomass.

    • The supernatant is used for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer is typically used to separate the different pneumocandin analogues. For example, a mobile phase of 15% v/v 0.1% w/w ammonium acetate pH 4.5 and 85% v/v acetonitrile can be used.[11][12]

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry for more sensitive and specific detection.

    • Quantification: Compare the peak areas of the samples to those of the pneumocandin standards to determine the concentration of each analogue.

Data Presentation

Table 1: Effect of GLoxy4 Gene Disruption on Pneumocandin Production

StrainPneumocandin A0 Titer (relative %)Pneumocandin B0 Titer (relative fold increase)Reference
Wild-type1001[1]
ΔGLoxy4 mutant09.5[1]

Table 2: Effect of L-proline Supplementation on Pneumocandin C0 Reduction

L-proline Concentration (g/L)Pneumocandin C0 Content (%)Reference
0~6[5]
5-10Significantly reduced[6]
12 (in a specific medium)Reduced from 6% to 1.5%[5]

Visualizations

Pneumocandin_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Key Enzymes cluster_intermediates Intermediates cluster_products Final Products L-Leucine L-Leucine GLoxy4 GLoxy4 L-Leucine->GLoxy4 L-Proline L-Proline Proline_Hydroxylases Proline Hydroxylases L-Proline->Proline_Hydroxylases 4S-methyl-L-proline 4S-methyl-L-proline GLoxy4->4S-methyl-L-proline Hydroxylated Prolines Hydroxylated Prolines Proline_Hydroxylases->Hydroxylated Prolines Pneumocandin_A0 Pneumocandin A0 (Byproduct) 4S-methyl-L-proline->Pneumocandin_A0 Pneumocandin_B0 Pneumocandin B0 (Desired Product) Hydroxylated Prolines->Pneumocandin_B0 Pneumocandin_C0 Pneumocandin C0 (Byproduct) Hydroxylated Prolines->Pneumocandin_C0

Caption: Biosynthetic pathway leading to major pneumocandins.

Caption: Troubleshooting workflow for reducing pneumocandin byproducts.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of Pneumocandin A1 and Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal activities of Pneumocandin A1 and Pneumocandin B0, two closely related lipopeptide echinocandins produced by the fungus Glarea lozoyensis. While both compounds share a common mechanism of action, their in vitro efficacy against pathogenic fungi has led to different trajectories in drug development. This document summarizes the available experimental data, details the methodologies for assessing antifungal activity, and illustrates the key biological pathways involved.

Executive Summary

Pneumocandin B0 was selected as the precursor for the semi-synthetic antifungal drug caspofungin due to its superior potency and broader spectrum of activity against clinically relevant fungal pathogens.[1] While direct comparative quantitative data for this compound is scarce in publicly available literature, the prioritization of Pneumocandin B0 for clinical development strongly suggests its more favorable antifungal profile. This guide will focus on the well-documented activity of Pneumocandin B0 and its derivative, caspofungin, as a benchmark for the pneumocandin class, while highlighting the existing knowledge gap regarding this compound.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Pneumocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[2][3] This enzyme is a critical component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer that maintains the integrity of the cell wall. By inhibiting this enzyme, pneumocandins disrupt the fungal cell wall, leading to osmotic instability and ultimately cell death. This mechanism is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the favorable safety profile of this class of antifungals.[2]

Mechanism of Action of Pneumocandins Pneumocandin Pneumocandin (A1 or B0) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Pneumocandin->Glucan_Synthase Inhibition Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Synthesis Glucan_Polymer->Cell_Wall Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Mechanism of Action of Pneumocandins

Comparative In Vitro Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for Pneumocandin B0 (as its derivative caspofungin) against various species of Candida and Aspergillus. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Due to the limited availability of data, the corresponding values for this compound are not provided.

Table 1: In Vitro Activity of Pneumocandin B0 (Caspofungin) against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans0.015 - 4.00.063 - 0.50.25 - 1.0
C. glabrata0.03 - 8.00.12 - 1.00.5 - 2.0
C. parapsilosis0.25 - 8.01.0 - 2.02.0 - 4.0
C. tropicalis0.03 - 4.00.12 - 0.50.5 - 1.0
C. krusei0.12 - 8.00.5 - 2.01.0 - 4.0

Table 2: In Vitro Activity of Pneumocandin B0 (Caspofungin) against Aspergillus Species

Aspergillus SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
A. fumigatus0.06 - >160.25 - 1.00.5 - 2.0
A. flavus0.12 - >160.5 - 2.01.0 - 4.0
A. niger0.25 - >161.0 - 4.02.0 - 8.0
A. terreus0.12 - >160.5 - 2.01.0 - 4.0

Note: MIC values can vary depending on the specific isolates tested and the methodology used.

Experimental Protocols

The in vitro antifungal activity of pneumocandins is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing two-fold serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the drug that inhibits visible growth.

1. Preparation of Antifungal Stock Solution:

  • This compound or B0 is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Serial two-fold dilutions of the antifungal stock solution are prepared in RPMI 1640 medium buffered with MOPS.

  • The final concentrations typically range from 0.015 to 16 µg/mL.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

3. Inoculum Preparation:

  • Fungal isolates are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • The plates are incubated at 35°C for 24 to 48 hours.

5. MIC Endpoint Determination:

  • The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Drug_Prep Prepare Antifungal Stock Solution Plate_Prep Serial Dilution in 96-Well Plate Drug_Prep->Plate_Prep Inoculation Inoculate Plates Plate_Prep->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation MIC_Reading Visually Read MIC Incubation->MIC_Reading Data_Analysis Record MIC Value MIC_Reading->Data_Analysis

References

In Vitro Efficacy of Pneumocandins Against Candida albicans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Pneumocandin A1: Direct and extensive in vitro efficacy data, specifically for this compound against Candida albicans, is not widely available in published literature. The focus of research and clinical development has been on its semi-synthetic derivatives and other analogues. This guide will therefore utilize Caspofungin (MK-0991), a prominent and well-characterized antifungal derived from Pneumocandin B0, as a representative of the pneumocandin class for comparative purposes. Caspofungin belongs to the echinocandin family of antifungals, which also includes Micafungin and Anidulafungin. This guide will compare the in vitro activity of these agents against Candida albicans.

Comparative In Vitro Susceptibility of Echinocandins against Candida albicans

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antifungal drug that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)MFC Range (µg/mL)MFC90 (µg/mL)
Caspofungin 0.015 - 4.0[1][2]0.25[2]0.5[2]0.06 - >16[2]1.0[2]
Micafungin 0.0039 - 0.25[3]0.015 - 0.030.015 - 0.5[4]≥ MICNot widely reported
Anidulafungin 0.06 - 2.0[5]0.06 - 0.120.25 - 0.5Not widely reportedNot widely reported

Note: MIC and MFC values can vary depending on the specific C. albicans isolate, testing methodology, and laboratory. The data presented here is a summary from various studies.

Experimental Protocols

The determination of MIC and MFC values is crucial for evaluating the in vitro potency of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.

Minimum Inhibitory Concentration (MIC) Determination (CLSI M27 Broth Microdilution Method)
  • Inoculum Preparation: Candida albicans isolates are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The microtiter plates are inoculated with the prepared fungal suspension and incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a prominent decrease in turbidity compared to the growth control well.

Minimum Fungicidal Concentration (MFC) Determination
  • Subculturing: Following MIC determination, a 10-20 µL aliquot from each well showing no visible growth (at and above the MIC) is subcultured onto a sterile Sabouraud Dextrose Agar plate.[6]

  • Incubation: The agar plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control culture.

  • MFC Reading: The MFC is the lowest concentration of the antifungal agent from which fewer than three colonies grow, which corresponds to a 99.9% killing activity.[6]

Mechanism of Action and Experimental Workflow

Signaling Pathway of Echinocandin Action in Candida albicans

Echinocandins, including pneumocandins, exert their antifungal effect by inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of glucan polymers that constitute a major component of the fungal cell wall.[7] This disruption of the cell wall integrity leads to osmotic instability and ultimately cell death.

G Mechanism of Action of Pneumocandins (Echinocandins) Pneumocandin This compound (and other Echinocandins) GlucanSynthase (1,3)-β-D-Glucan Synthase (Fks1p subunit) Pneumocandin->GlucanSynthase Inhibition Glucan (1,3)-β-D-Glucan Synthesis GlucanSynthase->Glucan Catalyzes GlucanSynthase->Glucan CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains Glucan->CellWall OsmoticLysis Osmotic Instability & Cell Lysis CellWall->OsmoticLysis Leads to

Caption: Mechanism of action of pneumocandins in Candida albicans.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the key steps involved in determining the MIC and MFC of an antifungal agent against Candida albicans.

G Experimental Workflow for MIC and MFC Determination cluster_0 MIC Determination cluster_1 MFC Determination A Prepare C. albicans Inoculum C Inoculate Microtiter Plates A->C B Serial Dilution of Antifungal Agent B->C D Incubate at 35°C for 24-48h C->D E Read MIC (Visual Inspection) D->E F Subculture from Wells ≥ MIC E->F Proceed with clear wells G Incubate Agar Plates at 35°C for 24-48h F->G H Count Colonies and Determine MFC G->H

Caption: Workflow for determining MIC and MFC values.

References

Comparative Analysis of Pneumocandin A0 and Caspofungin Against Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of the naturally occurring lipopeptide antifungal, Pneumocandin A0, and the semi-synthetic echinocandin, Caspofungin, with a focus on their activity against resistant fungal pathogens. While the initial request specified Pneumocandin A1, a comprehensive review of the scientific literature reveals a significant lack of specific data for this particular analogue. Therefore, this analysis will focus on the well-characterized Pneumocandin A0, the primary fermentation product of Glarea lozoyensis, and its relationship to Caspofungin, which is a derivative of the less abundant but more potent Pneumocandin B0.

Introduction

The echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily due to their potent activity against a broad range of pathogens, including Candida and Aspergillus species, and their favorable safety profile. Their mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. The emergence of resistance to this class of drugs, predominantly through mutations in the target enzyme's encoding genes (FKS1 and FKS2), necessitates the exploration of novel and modified echinocandins.

Caspofungin, the first approved echinocandin, is a semi-synthetic derivative of Pneumocandin B0. The selection of Pneumocandin B0 over the more naturally abundant Pneumocandin A0 was driven by its superior potency and broader spectrum of activity[1][2]. This guide will delve into the available data to compare the progenitor molecule's family with the clinically established derivative.

Mechanism of Action

Both Pneumocandin A0 and Caspofungin share the same fundamental mechanism of action. They are non-competitive inhibitors of the β-(1,3)-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall. This enzyme is absent in mammalian cells, which accounts for the selective toxicity of echinocandins. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.

The primary target of these antifungals is the Fks1p subunit of the β-(1,3)-D-glucan synthase complex. Mutations in the FKS1 gene, particularly in specific "hot spot" regions, can reduce the binding affinity of echinocandins to the enzyme, resulting in decreased susceptibility and clinical resistance.

Signaling Pathway of β-(1,3)-D-Glucan Synthesis and Inhibition

G β-(1,3)-D-Glucan Synthesis Pathway and Echinocandin Inhibition cluster_membrane Fungal Cell Membrane GS β-(1,3)-D-Glucan Synthase Complex FKS1 Fks1p (Catalytic Subunit) RHO1 Rho1p (Regulatory Subunit) Glucan_Chain Growing β-(1,3)-D-Glucan Chain (Periplasmic Space) GS->Glucan_Chain Polymerization UDP_Glucose UDP-Glucose (Cytoplasm) UDP_Glucose->GS Substrate Cell_Wall Fungal Cell Wall Glucan_Chain->Cell_Wall Incorporation Pneumocandin_Caspofungin Pneumocandins / Caspofungin Pneumocandin_Caspofungin->FKS1 Inhibition

Caption: Inhibition of β-(1,3)-D-glucan synthesis by Pneumocandins and Caspofungin.

Comparative In Vitro Activity

Direct comparative data for Pneumocandin A0 versus Caspofungin against a wide array of resistant fungal isolates is limited in publicly available literature. However, structure-activity relationship studies of various pneumocandin analogues provide insights into their relative potency. It has been established that Pneumocandin B0 possesses superior antifungal activity compared to Pneumocandin A0, which led to its selection as the precursor for Caspofungin[1][2].

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Caspofungin against various Candida species, including strains with known FKS mutations. For a broader perspective on the potential of the pneumocandin scaffold, data for a novel, engineered analogue, Pneumocandin I, is also included, as it has demonstrated enhanced activity against some caspofungin-resistant strains[3].

Table 1: Caspofungin MICs against Candida Species

Fungal SpeciesGenotypeCaspofungin MIC (µg/mL)Reference
Candida albicansWild-type0.25 - 0.5[4]
Candida glabrataWild-type0.25 - 0.5[4]
Candida tropicalisWild-type0.25[4]
Candida kruseiWild-type0.5[4]
Candida glabratafks mutant>2[5]
Candida albicansfks mutant>2[3]

Table 2: Comparative MICs of Pneumocandin Analogues against Candida Species

CompoundC. albicans (Wild-type) MIC (µg/mL)C. glabrata (Wild-type) MIC (µg/mL)C. albicans (Caspofungin-resistant) MIC (µg/mL)C. glabrata (Caspofungin-resistant) MIC (µg/mL)Reference
Pneumocandin B00.83.2>6.4>6.4[3]
Pneumocandin I0.10.13.23.2[3]
Caspofungin0.20.2>6.4>6.4[3]

Note: The data for Pneumocandin B0 and Pneumocandin I are from a single study and may not be directly comparable to other studies due to potential variations in experimental conditions.

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M27.

CLSI M27 Broth Microdilution Antifungal Susceptibility Testing

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours.
  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.
  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.

Experimental Workflow

G Antifungal Susceptibility Testing Workflow (CLSI M27) start Start isolate Isolate fungal strain from culture start->isolate prepare_inoculum Prepare fungal inoculum (0.5 McFarland) isolate->prepare_inoculum dilute_inoculum Dilute inoculum in RPMI 1640 medium prepare_inoculum->dilute_inoculum inoculate Inoculate plates with diluted fungal suspension dilute_inoculum->inoculate prepare_plates Prepare 96-well plates with serial dilutions of antifungal agents prepare_plates->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Read MICs (visual or spectrophotometric) incubate->read_mic end End read_mic->end

Caption: A generalized workflow for determining antifungal MICs using the CLSI M27 protocol.

Conclusion

Caspofungin, a semi-synthetic derivative of Pneumocandin B0, remains a critical tool in the management of invasive fungal infections. The rationale for its development over Pneumocandin A0 is supported by the superior potency of the B0 analogue. While direct comparative data against resistant strains for Pneumocandin A0 is scarce, the exploration of other pneumocandin analogues, such as the engineered Pneumocandin I, demonstrates the potential of this natural product scaffold for the development of next-generation echinocandins with improved activity against resistant pathogens. Further research into the structure-activity relationships of various natural and synthetic pneumocandins is warranted to address the growing challenge of antifungal resistance.

References

Determining the Minimum Inhibitory Concentration (MIC) of Pneumocandin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vitro activity of a novel antifungal agent is a critical first step in its evaluation. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. This guide provides a comprehensive overview of the standardized methods for determining the MIC of Pneumocandin A1, alongside a comparative analysis of the activity of related and clinically relevant echinocandin antifungals.

A Note on Data Availability for this compound:

Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC) data for the naturally occurring compound this compound. The available research predominantly focuses on its semi-synthetic derivatives, such as Caspofungin, which was developed from Pneumocandin B0. Therefore, this guide will provide a detailed protocol for determining the MIC of any antifungal, including this compound, and will present comparative data for the widely studied pneumocandin derivative, Caspofungin, as a representative of its class, alongside other echinocandins.

Comparative In Vitro Activity of Echinocandins

The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values for Caspofungin and other common echinocandins against key fungal pathogens. These values are essential for comparing the relative potency of these antifungal agents. Data is compiled from various studies and standardized according to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Caspofungin Candida albicans0.008 - 20.03 - 0.250.06 - 0.5
Candida glabrata0.015 - 40.06 - 0.50.12 - 1
Candida parapsilosis0.12 - 80.5 - 21 - 4
Candida krusei0.03 - 40.12 - 0.50.25 - 1
Aspergillus fumigatus0.008 - >80.015 - 0.250.03 - 0.5
Anidulafungin Candida albicans0.004 - 10.015 - 0.120.03 - 0.25
Candida glabrata0.008 - 20.03 - 0.250.06 - 0.5
Candida parapsilosis0.06 - 40.25 - 10.5 - 2
Candida krusei0.015 - 20.06 - 0.250.12 - 0.5
Aspergillus fumigatus0.004 - 0.03≤0.008 - 0.015≤0.008 - 0.03
Micafungin Candida albicans0.004 - 10.008 - 0.060.015 - 0.12
Candida glabrata0.008 - 20.015 - 0.120.03 - 0.25
Candida parapsilosis0.03 - 40.12 - 10.25 - 2
Candida krusei0.015 - 20.03 - 0.120.06 - 0.25
Aspergillus fumigatus0.004 - 0.03≤0.008 - 0.015≤0.008 - 0.015

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is the gold standard for determining the MIC of antifungal agents and is standardized by both CLSI and EUCAST. The following is a detailed protocol based on these standards.

1. Materials and Reagents:

  • Antifungal Agent: this compound (or other test compounds) stock solution of known concentration.

  • Fungal Isolates: Standardized and quality-controlled strains of Candida spp., Aspergillus spp., or other fungi of interest.

  • Culture Media: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to pH 7.0.

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

  • Inoculum Suspension: Prepared in sterile saline or water and adjusted to a specific turbidity.

  • Spectrophotometer or Microplate Reader: For inoculum standardization and optional automated reading of MICs.

  • Sterile Diluents: Sterile water or saline.

  • Incubator: Maintained at 35°C.

2. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) and incubate at 35°C for 24-48 hours (for yeasts) or until adequate sporulation occurs (for molds).

  • Prepare a suspension of fungal cells or conidia in sterile saline. For yeasts, this can be done by touching 3-5 colonies with a sterile loop. For molds, harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.

  • Further dilute the standardized inoculum suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10³ CFU/mL for yeasts according to CLSI).

3. Preparation of Antifungal Dilutions:

  • Prepare a series of two-fold dilutions of the antifungal stock solution in RPMI 1640 medium in separate tubes or a deep-well plate. The concentration range should be chosen to encompass the expected MIC of the compound.

  • Dispense 100 µL of each antifungal dilution into the wells of the 96-well microtiter plate. Each column of the plate will typically represent a different concentration of the antifungal agent.

  • Include a growth control well containing 100 µL of drug-free RPMI 1640 medium and a sterility control well containing 100 µL of uninoculated RPMI 1640 medium.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the final diluted fungal inoculum, bringing the total volume in each well to 200 µL.

  • Seal the plates or use a lid to prevent evaporation and contamination.

  • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species and the specific protocol (CLSI or EUCAST).

5. MIC Determination:

  • After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

  • For more objective results, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 490 nm). The MIC is then defined as the lowest drug concentration that reduces the OD by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the biological target of pneumocandins, the following diagrams have been generated using the Graphviz DOT language.

MIC_Determination_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation & Standardization fungal_culture->inoculum_prep inoculation Inoculate with Fungal Suspension inoculum_prep->inoculation antifungal_dilution Serial Dilution of this compound plate_setup Dispense into 96-Well Plate antifungal_dilution->plate_setup plate_setup->inoculation incubation Incubate at 35°C inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Echinocandin_Mechanism_of_Action Mechanism of Action of Pneumocandins cluster_fungal_cell Fungal Cell cell_wall Fungal Cell Wall cell_membrane Cell Membrane beta_glucan_synthase β-(1,3)-D-glucan Synthase Complex (Fks1p subunit) beta_glucan β-(1,3)-D-glucan Polymer beta_glucan_synthase->beta_glucan synthesis Disruption Disruption beta_glucan->cell_wall structural component Pneumocandin_A1 This compound Inhibition Inhibition Pneumocandin_A1->Inhibition Inhibition->beta_glucan_synthase Inhibition->Disruption Cell_Lysis Cell Lysis & Death Disruption->Cell_Lysis

Caption: The signaling pathway illustrating how this compound inhibits fungal cell wall synthesis, leading to cell death.

A Comparative Guide to Cytotoxicity and Hemolytic Activity Assays for Pneumocandin A1 and Other Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antifungal agents requires a thorough evaluation of their safety profile, with cytotoxicity and hemolytic activity being critical parameters. Pneumocandin A1, a member of the echinocandin class of antifungals, along with its close structural relatives, represents a promising area of research. This guide provides a comparative overview of the assays used to determine the cytotoxic and hemolytic potential of these compounds, offering detailed experimental protocols and a framework for data interpretation.

Comparative Overview of Echinocandin Cytotoxicity

Echinocandins are generally recognized for their selective toxicity towards fungi, owing to their unique mechanism of action: the inhibition of β-(1,3)-D-glucan synthase, an enzyme absent in mammalian cells. This selectivity results in a favorable cytotoxicity profile against mammalian cell lines.

Table 1: Comparative in vitro Cytotoxicity of Echinocandins against Mammalian Cells

CompoundCell LineAssayIC50 (µg/mL)Citation
This compound Not AvailableNot AvailableNot Available
Pneumocandin B0 Not AvailableNot AvailableNot Available
Caspofungin Murine cell lines (J774.16, 5 hybridoma lines), Human endothelial cellsNot specified> 512[1]
Caspofungin Vero, Chang (epithelial)Propidium Iodide Uptake≥ 300 (acute toxicity)[2]
Micafungin Mammalian cellsNot specifiedMinimal toxicity noted[3]
Anidulafungin Not AvailableNot AvailableNot Available

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental methodologies. "Not Available" indicates that specific data was not found in the searched literature.

Comparative Overview of Echinocandin Hemolytic Activity

The hemolytic potential of intravenously administered drugs is a critical safety concern. Some echinocandins have been observed to induce hemolysis, although the extent can vary.

Table 2: Comparative Hemolytic Activity of Echinocandins

CompoundRed Blood Cell SourceAssayHC50 (µg/mL)Citation
This compound Not AvailableNot AvailableNot Available
Pneumocandin B0 Not AvailableNot AvailableNot Available
Caspofungin Not AvailableNot AvailableNot Available
Micafungin HumanHemoglobin releaseInduces hemolysis at 10 - 25 µg/mL
Anidulafungin Not AvailableNot AvailableNot Available

Note: HC50 represents the concentration of a substance that causes 50% hemolysis of red blood cells. "Not Available" indicates that specific data was not found in the searched literature.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable data. Below are representative protocols for commonly used cytotoxicity and hemolytic activity assays.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same solvent concentration used for the test compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Cytotoxicity Assay Workflow

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound or other test compounds

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis seed_and_treat Seed cells and treat with compounds incubate_treatment Incubate for desired time seed_and_treat->incubate_treatment collect_supernatant Collect supernatant incubate_treatment->collect_supernatant add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 30 min add_ldh_reagent->incubate_ldh add_stop_solution Add stop solution incubate_ldh->add_stop_solution read_absorbance Read absorbance at 490nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis prepare_rbcs Prepare 2% RBC suspension prepare_compounds Prepare test compound dilutions mix_and_incubate Mix RBCs with compounds and incubate for 1h prepare_compounds->mix_and_incubate centrifuge Centrifuge to pellet RBCs mix_and_incubate->centrifuge transfer_supernatant Transfer supernatant centrifuge->transfer_supernatant read_absorbance Read absorbance at 540nm transfer_supernatant->read_absorbance calculate_hemolysis Calculate % hemolysis read_absorbance->calculate_hemolysis

References

Navigating Resistance: A Comparative Analysis of Pneumocandin A1 and Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant threat to global health, necessitating a comprehensive understanding of the mechanisms underlying resistance to major antifungal classes. This guide provides a detailed comparison of Pneumocandin A1, a member of the echinocandin class, and azole antifungals. We delve into their distinct mechanisms of action, the molecular basis of resistance, and critically evaluate the potential for cross-resistance, supported by experimental data and standardized protocols.

Mechanisms of Action: Two Distinct Pathways

This compound and azole antifungals target different essential components of the fungal cell, leading to distinct cellular effects. This compound is a precursor to caspofungin, a widely used echinocandin.[1][2] The echinocandin class of drugs inhibits the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[2][3] This disruption of cell wall integrity leads to osmotic instability and cell death.[4]

In contrast, azole antifungals, such as fluconazole (B54011) and voriconazole, interfere with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[5][6] They specifically inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[5][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function.[5][6]

The Landscape of Resistance: Separate but Sometimes Converging Paths

Resistance to both echinocandins and azoles is a growing clinical concern. However, the underlying molecular mechanisms are largely distinct, suggesting that true cross-resistance mediated by a single mechanism is uncommon. More frequently observed is co-resistance, where a fungal isolate develops resistance to both drug classes through the acquisition of separate resistance determinants.[8][9]

Echinocandin Resistance: The primary mechanism of resistance to echinocandins, including caspofungin derived from this compound, involves mutations in the FKS genes (FKS1 and FKS2).[4][7] These genes encode the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme. Mutations in specific "hot spot" regions of these genes reduce the sensitivity of the enzyme to echinocandins, allowing the fungus to continue producing glucan and maintain cell wall integrity.[4]

Azole Resistance: Azole resistance is more multifaceted and can arise through several mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for azole drugs.[4][7]

  • Overexpression of Efflux Pumps: A major mechanism of azole resistance is the upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[5][6] These pumps actively efflux azole drugs from the fungal cell, preventing them from reaching their target. Notably, echinocandins are generally not substrates for these efflux pumps.[10][11]

  • Upregulation of ERG11: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring higher concentrations of azole drugs for effective inhibition.[5]

Quantitative Analysis of Co-resistance

The following tables summarize Minimum Inhibitory Concentration (MIC) data from studies on Candida and Aspergillus isolates exhibiting resistance to both echinocandins and azoles. These data highlight the high levels of resistance that can be achieved through the accumulation of different resistance mechanisms.

Table 1: Antifungal Susceptibility of Co-Resistant Candida glabrata Isolates

IsolateFluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Micafungin MIC (µg/mL)Anidulafungin MIC (µg/mL)Reference
RJ05>256222[8]
MDR Isolate 1>64>8>8>8[9]
MDR Isolate 2>64>8>8>8[9]

Table 2: Antifungal Susceptibility of Co-Resistant Candida auris Isolates

Isolate GroupNumber of IsolatesFluconazole MIC90 (µg/mL)Caspofungin MIC90 (µg/mL)Reference
Azole & Echinocandin Resistant7>644[12]

Table 3: Antifungal Susceptibility of Azole-Resistant Aspergillus fumigatus to Echinocandins

Isolate GenotypeVoriconazole MIC (mg/L)Anidulafungin MEC (mg/L)Reference
Wild-Type0.50.0078[13]
L98H40.0078[13]
G138C160.0078[13]

MEC: Minimum Effective Concentration, the standard for echinocandin testing against molds.

Experimental Protocols

Accurate determination of antifungal susceptibility is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized methods for this purpose.[14][15]

Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.3.2)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration (CLSI: 0.5-2.5 x 10³ CFU/mL; EUCAST: 1-5 x 10⁵ CFU/mL).[14][16]

  • Antifungal Preparation: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is incubated at 35°C for 24-48 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the growth control well.[14][17]

Broth Microdilution Method for Molds (CLSI M38/EUCAST E.Def 9.3.2)

This method is adapted for filamentous fungi.

  • Inoculum Preparation: Conidia are harvested from a mature culture and suspended in a sterile saline solution containing a wetting agent. The conidial suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.

  • Antifungal Preparation and Inoculation: Similar to the yeast protocol, serial dilutions of the antifungal are prepared in microtiter plates. The wells are then inoculated with the conidial suspension.

  • Incubation: Plates are incubated at 35°C for a duration dependent on the fungal species (typically 48-96 hours).

  • Endpoint Determination: For azoles, the MIC is the lowest concentration showing 100% growth inhibition. For echinocandins, the Minimum Effective Concentration (MEC) is determined, which is the lowest drug concentration that leads to the growth of small, compact hyphal forms.[17]

Visualizing the Pathways of Action and Resistance

The following diagrams, generated using Graphviz, illustrate the key cellular pathways and experimental workflows discussed in this guide.

Antifungal_Mechanisms cluster_Azoles Azole Antifungals cluster_Echinocandins Pneumocandins (Echinocandins) Lanosterol Lanosterol Erg11 Lanosterol 14-α-demethylase (ERG11) Lanosterol->Erg11 Conversion Ergosterol Ergosterol Erg11->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Azole Azole Azole->Erg11 Inhibition UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1/FKS2) UDP_Glucose->Glucan_Synthase Substrate Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Incorporation Pneumocandin This compound Pneumocandin->Glucan_Synthase Inhibition

Caption: Mechanisms of action for azole and pneumocandin antifungals.

Resistance_Mechanisms cluster_Azole_Resistance Azole Resistance Mechanisms cluster_Echinocandin_Resistance Echinocandin Resistance Mechanism Erg11_Mutation ERG11 Gene Mutation Azole_Resistance Azole Resistance Erg11_Mutation->Azole_Resistance Erg11_Overexpression ERG11 Overexpression Erg11_Overexpression->Azole_Resistance Efflux_Pump Efflux Pump Upregulation (ABC/MFS Transporters) Efflux_Pump->Azole_Resistance Co_Resistance Co-Resistance Azole_Resistance->Co_Resistance FKS_Mutation FKS1/FKS2 Gene Mutation Echinocandin_Resistance Echinocandin Resistance FKS_Mutation->Echinocandin_Resistance Echinocandin_Resistance->Co_Resistance

Caption: Primary mechanisms of resistance to azoles and echinocandins.

Susceptibility_Testing_Workflow start Clinical Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare Antifungal Dilution Plate prep_plate->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read MIC/MEC incubate->read_results interpret Interpret Results (Susceptible, Intermediate, Resistant) read_results->interpret report Report to Clinician interpret->report

Caption: General workflow for antifungal susceptibility testing.

Conclusion

This compound and azole antifungals operate through fundamentally different mechanisms, targeting the fungal cell wall and cell membrane, respectively. Consequently, the development of resistance to each class is primarily driven by distinct genetic alterations. While true cross-resistance appears to be rare, the emergence of co-resistant fungal strains, particularly within Candida species, underscores the remarkable adaptability of these pathogens. For researchers and drug development professionals, understanding these discrete resistance pathways is paramount for the design of novel antifungal agents and the development of strategies to circumvent or overcome resistance, such as combination therapies. Continued surveillance of antifungal susceptibility patterns, using standardized methodologies, is essential to guide therapeutic choices and preserve the efficacy of our limited antifungal armamentarium.

References

A Head-to-Head Comparison of Pneumocandin A1 and Other Echinocandins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug development, the echinocandins stand out as a critical class of agents targeting the fungal cell wall. This guide provides a detailed head-to-head comparison of Pneumocandin A1 with the three currently licensed echinocandins: caspofungin, micafungin (B1204384), and anidulafungin (B1665494). This objective analysis, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Target

Echinocandins, including this compound, exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polymer in the fungal cell wall that provides structural integrity.[1][2] Inhibition of this enzyme disrupts cell wall synthesis, leading to osmotic instability and ultimately cell death in susceptible fungi. The absence of β-(1,3)-D-glucan synthase in mammalian cells accounts for the low toxicity of this drug class.

In Vitro Activity: A Comparative Overview

The in vitro activity of echinocandins is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct comparative studies of this compound against the currently marketed echinocandins are limited, the available data allows for a comparative assessment.

It is important to note that this compound is a naturally occurring precursor, while caspofungin is a semi-synthetic derivative of Pneumocandin B0.[3][4] Anidulafungin is a semi-synthetic derivative of echinocandin B, and micafungin is derived from FR901379.[4]

Table 1: Comparative In Vitro Activity (MIC Ranges in μg/mL) of Pneumocandins and Echinocandins Against Candida Species

OrganismThis compound (and related pneumocandins)CaspofunginMicafunginAnidulafungin
Candida albicans0.150.040.020.10
Candida glabrata0.20.040.020.10
Candida tropicalis0.28---
Candida parapsilosis0.72---
Candida krusei0.78---
Candida guilliermondii1.25---
Candida lusitaniae0.70---

In Vivo Efficacy: Insights from Animal Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of antifungal agents. The murine model of disseminated candidiasis is a standard model used to assess the efficacy of echinocandins. In these models, mice are typically immunosuppressed and then infected intravenously with a standardized inoculum of Candida.[8][9][10] Antifungal therapy is initiated at a specified time post-infection, and the primary endpoint is often the reduction of fungal burden in target organs, such as the kidneys.[10]

While specific in vivo efficacy data for this compound is not extensively available in recent literature, studies on its derivatives provide valuable insights. For instance, caspofungin has demonstrated dose-dependent efficacy in reducing fungal burden in murine models of disseminated candidiasis.[11][12] Comparative studies have shown that caspofungin, micafungin, and anidulafungin are all effective in these models, with varying potencies depending on the specific Candida species and the drug dosage.[11][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antifungal susceptibility testing for yeasts is performed according to the reference method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[13][14][15][16]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Reading Inoculum Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) Plate Inoculate microtiter plates with fungal suspension and drug dilutions Inoculum->Plate Drug Prepare serial two-fold dilutions of antifungal agents in RPMI-1640 medium Drug->Plate Incubate Incubate plates at 35°C Plate->Incubate Read Read plates visually or spectrophotometrically after 24 or 48 hours Incubate->Read MIC Determine MIC: Lowest concentration with significant growth inhibition Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Key Steps:

  • Inoculum Preparation: A standardized suspension of the yeast is prepared in RPMI-1640 medium to a final concentration of 0.5 to 2.5 x 10³ cells/mL.

  • Drug Dilution: Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Murine Model of Disseminated Candidiasis

This in vivo model is a standard for evaluating the efficacy of antifungal drugs.

Experimental Workflow for Murine Model of Disseminated Candidiasis

InVivo_Workflow Immunosuppression Induce neutropenia in mice (e.g., with cyclophosphamide) Infection Intravenously infect mice with a standardized inoculum of Candida species Immunosuppression->Infection Treatment Administer antifungal agents intraperitoneally or intravenously at various doses Infection->Treatment Evaluation Euthanize mice at a predetermined time point Treatment->Evaluation Analysis Harvest kidneys, homogenize, and plate for CFU enumeration Evaluation->Analysis Endpoint Determine fungal burden (log10 CFU/gram of tissue) Analysis->Endpoint

Caption: Workflow for a murine model of disseminated candidiasis.

Key Steps:

  • Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are immunosuppressed, typically by intraperitoneal injection of cyclophosphamide, to induce neutropenia.[8][10]

  • Infection: A standardized inoculum of a Candida species (e.g., 1 x 10⁵ CFU) is injected intravenously via the lateral tail vein.[8]

  • Treatment: Antifungal treatment is initiated at a specified time post-infection (e.g., 2 hours) and administered daily for a defined period (e.g., 3-7 days).

  • Evaluation: At the end of the treatment period, mice are euthanized.

  • Fungal Burden Determination: The kidneys are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenate are plated on appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.

Fungal Cell Wall Integrity Pathway

Echinocandins trigger a compensatory response in fungi known as the cell wall integrity (CWI) pathway. This signaling cascade attempts to repair the cell wall damage caused by the drug, primarily through the upregulation of chitin (B13524) synthesis.[17][18][19] Understanding this pathway is crucial for identifying potential synergistic drug targets and overcoming resistance.

Signaling Pathway Activated by Echinocandin-Induced Cell Wall Stress

CWI_Pathway Echinocandin Echinocandins GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p) Echinocandin->GlucanSynthase inhibition CellWallDamage Cell Wall Damage GlucanSynthase->CellWallDamage PKC_Pathway PKC Pathway (Pkc1p) CellWallDamage->PKC_Pathway Calcineurin Calcineurin Pathway CellWallDamage->Calcineurin HOG_Pathway HOG Pathway CellWallDamage->HOG_Pathway MAPK_Cascade MAP Kinase Cascade (Slt2p/Mpk1p) PKC_Pathway->MAPK_Cascade ChitinSynthase Chitin Synthase Genes (CHS) MAPK_Cascade->ChitinSynthase activation Calcineurin->ChitinSynthase activation HOG_Pathway->ChitinSynthase activation ChitinUpregulation Increased Chitin Synthesis ChitinSynthase->ChitinUpregulation

Caption: Fungal cell wall integrity and compensatory chitin synthesis pathway.

Conclusion

This compound and its related compounds exhibit potent in vitro activity against a range of Candida species. While direct, comprehensive head-to-head comparisons with the currently marketed echinocandins are limited, the available data suggests a similar mechanism of action and spectrum of activity. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy of this compound and to explore its potential for the development of new antifungal therapies. The detailed experimental protocols and the overview of the cell wall integrity pathway provided in this guide serve as a valuable resource for researchers in this field.

References

Establishing the Fungicidal vs. Fungistatic Nature of Pneumocandin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal versus fungistatic properties of Pneumocandin A1, a naturally occurring lipopeptide of the echinocandin class. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural analogs, primarily Pneumocandin B0 derivatives like caspofungin, as well as other echinocandins such as micafungin (B1204384) and anidulafungin. This approach provides a robust framework for understanding the likely activity profile of this compound.

Defining Fungicidal and Fungistatic Activity

The distinction between fungicidal and fungistatic activity is critical in the development and clinical application of antifungal agents.

  • Fungicidal agents cause the death of fungal cells. This is typically defined as a ≥99.9% (or ≥3-log10) reduction in colony-forming units (CFU/mL) compared to the initial inoculum.[1][2] Fungicidal drugs are often preferred in severe, life-threatening infections, especially in immunocompromised patients.[1] Examples of fungicidal agents include amphotericin B and echinocandins against Candida species.[1][3]

  • Fungistatic agents inhibit the growth and reproduction of fungi without directly killing the cells.[1][2] The immune system of the host is then required to clear the infection. Azoles, such as fluconazole (B54011) and itraconazole, are generally considered fungistatic against most fungi.[4][5]

Mechanism of Action: The Echinocandin Pathway

This compound, as an echinocandin, targets the fungal cell wall, a structure absent in mammalian cells, which accounts for its selective toxicity. The primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3][6] Disruption of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, particularly in yeasts like Candida species.[3]

This primary action triggers a compensatory stress response in the fungus, primarily through the Cell Wall Integrity (CWI) pathway . This pathway involves signaling cascades, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin pathways, which attempt to remodel the cell wall by increasing chitin (B13524) synthesis.[7][8] The interplay between the disruptive action of the drug and the fungal stress response often determines whether the outcome is fungicidal or fungistatic.

G cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm This compound This compound β-(1,3)-D-glucan synthase (Fks1p) β-(1,3)-D-glucan synthase (Fks1p) This compound->β-(1,3)-D-glucan synthase (Fks1p) Inhibition β-(1,3)-D-glucan β-(1,3)-D-glucan β-(1,3)-D-glucan synthase (Fks1p)->β-(1,3)-D-glucan Synthesis Cell Wall Instability Cell Wall Instability β-(1,3)-D-glucan->Cell Wall Instability Depletion leads to Cell Lysis (Fungicidal) Cell Lysis (Fungicidal) Cell Wall Instability->Cell Lysis (Fungicidal) in Candida spp. Growth Arrest (Fungistatic) Growth Arrest (Fungistatic) Cell Wall Instability->Growth Arrest (Fungistatic) in Aspergillus spp.

Fig. 1: Mechanism of Action of this compound.

G cluster_pkc PKC Pathway cluster_hog HOG Pathway cluster_calcineurin Calcineurin Pathway Cell Wall Stress Cell Wall Stress Pkc1 Pkc1 Cell Wall Stress->Pkc1 Hog1 Hog1 Cell Wall Stress->Hog1 Ca2+ Ca2+ Cell Wall Stress->Ca2+ MAPK Cascade (Bck1, Mkk1/2, Mpk1) MAPK Cascade (Bck1, Mkk1/2, Mpk1) Pkc1->MAPK Cascade (Bck1, Mkk1/2, Mpk1) Transcription Factors Transcription Factors MAPK Cascade (Bck1, Mkk1/2, Mpk1)->Transcription Factors Chitin Synthesis Chitin Synthesis Transcription Factors->Chitin Synthesis Hog1->Transcription Factors Calcineurin Calcineurin Ca2+->Calcineurin Crz1 Crz1 Calcineurin->Crz1 Crz1->Transcription Factors Cell Wall Remodeling Cell Wall Remodeling Chitin Synthesis->Cell Wall Remodeling Drug Tolerance/Fungistatic Effect Drug Tolerance/Fungistatic Effect Cell Wall Remodeling->Drug Tolerance/Fungistatic Effect

Fig. 2: Fungal Cell Wall Integrity Signaling Pathways.

Experimental Protocols for Determining Fungicidal Activity

The fungicidal or fungistatic nature of an antifungal agent is determined through standardized in vitro susceptibility testing methods, primarily the Minimum Fungicidal Concentration (MFC) assay and time-kill curve analysis.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation. The MFC is a subsequent test that determines the lowest concentration of the drug that results in a 99.9% reduction in the initial inoculum.

Experimental Workflow for MIC/MFC Determination:

G Start Start Prepare standardized fungal inoculum Prepare standardized fungal inoculum Start->Prepare standardized fungal inoculum Prepare serial dilutions of this compound Prepare serial dilutions of this compound Prepare standardized fungal inoculum->Prepare serial dilutions of this compound Inoculate microtiter plate wells Inoculate microtiter plate wells Prepare serial dilutions of this compound->Inoculate microtiter plate wells Incubate at 35°C for 24-48 hours Incubate at 35°C for 24-48 hours Inoculate microtiter plate wells->Incubate at 35°C for 24-48 hours Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Incubate at 35°C for 24-48 hours->Determine MIC (lowest concentration with no visible growth) Subculture from clear wells onto agar (B569324) plates Subculture from clear wells onto agar plates Determine MIC (lowest concentration with no visible growth)->Subculture from clear wells onto agar plates Incubate agar plates at 35°C for 24-48 hours Incubate agar plates at 35°C for 24-48 hours Subculture from clear wells onto agar plates->Incubate agar plates at 35°C for 24-48 hours Determine MFC (lowest concentration with ≥99.9% killing) Determine MFC (lowest concentration with ≥99.9% killing) Incubate agar plates at 35°C for 24-48 hours->Determine MFC (lowest concentration with ≥99.9% killing) End End Determine MFC (lowest concentration with ≥99.9% killing)->End

Fig. 3: MIC and MFC Determination Workflow.

Detailed Protocol (based on CLSI M27-A3/A4 guidelines):

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation: A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium to obtain a range of concentrations.

  • Microdilution Assay: The diluted antifungal agent and the fungal inoculum are added to the wells of a microtiter plate. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

  • MFC Determination: A fixed volume (e.g., 20 µL) from each well showing no visible growth (at and above the MIC) is subcultured onto a drug-free agar plate.[9][10]

  • Incubation and Colony Counting: The agar plates are incubated at 35°C for 24 to 48 hours, and the number of colonies is counted. The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of antifungal activity by measuring the rate of fungal killing over time at various drug concentrations.

Experimental Workflow for Time-Kill Analysis:

G Start Start Prepare standardized fungal inoculum Prepare standardized fungal inoculum Start->Prepare standardized fungal inoculum Add this compound at various concentrations (e.g., 1x, 4x, 16x MIC) Add this compound at various concentrations (e.g., 1x, 4x, 16x MIC) Prepare standardized fungal inoculum->Add this compound at various concentrations (e.g., 1x, 4x, 16x MIC) Incubate cultures with shaking Incubate cultures with shaking Add this compound at various concentrations (e.g., 1x, 4x, 16x MIC)->Incubate cultures with shaking Collect aliquots at different time points (0, 2, 4, 8, 12, 24h) Collect aliquots at different time points (0, 2, 4, 8, 12, 24h) Incubate cultures with shaking->Collect aliquots at different time points (0, 2, 4, 8, 12, 24h) Perform serial dilutions and plate on agar Perform serial dilutions and plate on agar Collect aliquots at different time points (0, 2, 4, 8, 12, 24h)->Perform serial dilutions and plate on agar Incubate plates and count colonies (CFU/mL) Incubate plates and count colonies (CFU/mL) Perform serial dilutions and plate on agar->Incubate plates and count colonies (CFU/mL) Plot log10 CFU/mL vs. time Plot log10 CFU/mL vs. time Incubate plates and count colonies (CFU/mL)->Plot log10 CFU/mL vs. time Determine fungicidal/fungistatic activity Determine fungicidal/fungistatic activity Plot log10 CFU/mL vs. time->Determine fungicidal/fungistatic activity End End Determine fungicidal/fungistatic activity->End

Fig. 4: Time-Kill Curve Analysis Workflow.

Detailed Protocol:

  • Inoculum and Drug Preparation: A standardized fungal suspension (e.g., 1 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640). This compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 8x, 16x MIC).

  • Incubation and Sampling: The cultures are incubated with agitation at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), aliquots are removed from each culture.[1][11]

  • Viability Assessment: The aliquots are serially diluted and plated on drug-free agar to determine the number of viable CFU/mL.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A fungicidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum. A fungistatic effect is indicated by a <3-log10 reduction or prevention of further growth.[1][2]

Comparative Performance Data

While specific data for this compound is scarce, extensive research on its close analogs provides a strong basis for comparison.

Table 1: In Vitro Activity of Pneumocandins and Comparators against Candida Species

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Fungicidal/Fungistatic
Pneumocandin L-733,560 C. albicans0.03 - 0.25Not widely reportedLikely Fungicidal
C. tropicalis0.06 - 0.5Not widely reportedLikely Fungicidal
C. glabrata0.06 - 0.5Not widely reportedLikely Fungicidal
C. parapsilosis0.25 - 2.0Not widely reportedVariable
Caspofungin C. albicans0.06 - 2.0[8]0.12 - >8.0Fungicidal
C. tropicalis0.125 - 2.0[8]Not widely reportedFungicidal
C. glabrata0.125 - 2.0[8]0.25 - >8.0Fungicidal
C. parapsilosis1.0 - 4.0[8]>8.0Often Fungistatic
Micafungin C. albicans0.0039 - 0.0150.015 - 0.06Fungicidal[1]
C. glabrata0.0078 - 0.030.03 - 0.125Fungicidal
C. krusei0.03 - 0.1250.06 - 0.25Fungicidal[2]
Anidulafungin C. glabrata0.03 - 0.120.06 - 0.25Fungicidal[11]
C. bracarensis0.06 - 0.120.12 - 0.25Fungicidal[11]
Amphotericin B Candida spp.0.25 - 1.0[12]0.5 - 2.0Fungicidal
Fluconazole Candida spp.0.25 - >64[12]>64Fungistatic

Data for Pneumocandin L-733,560 is from Vazquez et al., 1995.[12][13] Data for other agents are from various sources as cited.

Table 2: In Vitro Activity of Pneumocandins and Comparators against Aspergillus Species

Antifungal AgentFungal SpeciesMIC/MEC Range (µg/mL)MFC Range (µg/mL)Fungicidal/Fungistatic
Pneumocandin L-743,872 (Caspofungin) A. fumigatus0.125 - 1.0>64Fungistatic
A. flavus0.25 - 2.0>64Fungistatic
A. niger0.25 - 1.0>64Fungistatic
Caspofungin Aspergillus spp.0.06 - 2.0>128Fungistatic
Micafungin Aspergillus spp.≤0.125 (MEC)[2]Not applicableFungistatic[2]
Anidulafungin Aspergillus spp.0.008 - 0.06 (MEC)Not applicableFungistatic
Amphotericin B Aspergillus spp.0.5 - 2.01.0 - 4.0Fungicidal
Voriconazole (B182144) Aspergillus spp.0.25 - 1.00.5 - >8.0Generally Fungicidal

MEC (Minimum Effective Concentration) is often used for echinocandins against molds, as they cause morphological changes at the hyphal tips rather than complete growth inhibition. Data for Pneumocandin L-743,872 is from Denning, 1997. Data for other agents are from various sources.

Summary of Fungicidal vs. Fungistatic Nature

Based on the extensive data from its class and close analogs, the activity of this compound can be summarized as follows:

  • Against Candida species: this compound is expected to be fungicidal . Time-kill studies of other echinocandins consistently demonstrate a rapid, concentration-dependent killing of most Candida species, including those resistant to azoles.[1][2][11] The exception is often Candida parapsilosis, against which echinocandins may exhibit fungistatic or less potent fungicidal activity.[10][14]

  • Against Aspergillus species: this compound is expected to be fungistatic . Echinocandins do not typically kill Aspergillus species in vitro. Instead, they cause abnormal hyphal growth and damage at the growing tips, leading to an inhibition of proliferation.[2]

Conclusion

This compound, as a member of the echinocandin class, is a potent antifungal agent with a mechanism of action that selectively targets the fungal cell wall. While direct experimental data for this compound is limited, the wealth of information available for its derivatives strongly supports a classification of its activity as primarily fungicidal against most Candida species and fungistatic against Aspergillus species . The provided experimental protocols offer a standardized framework for the definitive in vitro characterization of this compound and other novel antifungal compounds. This understanding is crucial for guiding further drug development and optimizing clinical applications.

References

A Comparative Genomic Guide to Pneumocandin A1 Producing Strains of Glarea lozoyensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomics of key pneumocandin-producing strains of the fungus Glarea lozoyensis. The focus is on the wild-type strain, a natural producer of Pneumocandin A0, and its mutant counterpart, which has been engineered for the overproduction of the clinically significant precursor, Pneumocandin B0. This document summarizes key genomic features, details the genetic basis for the differential production of pneumocandins, and outlines the experimental methodologies employed in these discoveries.

Genomic Feature Comparison

A comparative overview of the genomic characteristics of the wild-type Glarea lozoyensis ATCC 20868 and the Pneumocandin B0 overproducing mutant strain ATCC 74030 is presented below. These strains serve as the primary models for understanding and engineering pneumocandin biosynthesis.

Genomic FeatureGlarea lozoyensis ATCC 20868 (Wild-Type)Glarea lozoyensis ATCC 74030 (Mutant)Reference
Primary Pneumocandin Product Pneumocandin A0Pneumocandin B0[1][2]
Genome Size (Mb) 39.6~38.6[1][3]
GC Content (%) Not explicitly stated, but overall G+C for ATCC 74030 is 46.05%46.05[1]
Number of Scaffolds 22 (>2 kb)581 (>1 kb)[1][3]
N50 Scaffold Size (kb) 2,450871[1][3]
Number of Predicted Genes 13,1037,904[1][3]
Pneumocandin Biosynthetic Gene Cluster Identified and characterizedPresent[1][4][5]

The Pneumocandin Biosynthetic Gene Cluster

The biosynthesis of pneumocandins is orchestrated by a dedicated gene cluster.[4][5] At the core of this cluster are a nonribosomal peptide synthetase (NRPS), designated GLNRPS4, and a polyketide synthase (PKS), GLPKS4, which are arranged in tandem.[3][4][5] This cluster also contains genes encoding two cytochrome P450 monooxygenases, seven other modifying enzymes, and genes for the biosynthesis of L-homotyrosine, a non-proteinogenic amino acid that forms part of the cyclic peptide core.[3][4][5] The organization of this gene cluster in G. lozoyensis is notably more autonomous and organized compared to the echinocandin B gene cluster in other fungi.[4][5]

Key Genetic Determinant for Pneumocandin A0 vs. B0 Production

The primary genetic difference leading to the exclusive production of Pneumocandin B0 in the mutant strain ATCC 74030 lies within the GLOXY4 gene.[2] This gene encodes a nonheme, α-ketoglutarate-dependent oxygenase responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a key component of Pneumocandin A0.[2] In the ATCC 74030 strain, which was generated through chemical mutagenesis, the GLOXY4 gene is non-functional due to two amino acid mutations.[2] The disruption of GLOXY4 function prevents the formation of 4S-methyl-L-proline, thereby abolishing the production of Pneumocandin A0.[2] Consequently, the biosynthetic pathway is shunted towards the exclusive production of Pneumocandin B0, where 3S-hydroxyl-L-proline occupies the corresponding position in the hexapeptide core.[2]

Experimental Methodologies

The following section details the key experimental protocols that have been instrumental in elucidating the comparative genomics of these Glarea lozoyensis strains.

Fungal Strains and Culture Conditions
  • Strains: Glarea lozoyensis wild-type strain ATCC 20868 and the pneumocandin B0-overproducing mutant strain ATCC 74030 are the primary subjects of these studies.[1][3]

  • Culture Media: For general cultivation, malt (B15192052) yeast agar (B569324) has been used.[5] For fermentation studies to analyze pneumocandin production, various media such as FGY medium and MV8 medium have been employed.[3] Comparative transcriptomics have utilized media with different carbon sources like glucose and fructose (B13574) to investigate their effects on gene expression and pneumocandin yield.[6]

DNA Extraction, Genome Sequencing, and Assembly
  • DNA Extraction: High-quality genomic DNA is extracted from fungal mycelia, typically grown in liquid culture. Standard fungal DNA extraction protocols involving cell lysis and purification are employed.

  • Genome Sequencing: The whole-genome shotgun sequencing of G. lozoyensis ATCC 74030 was performed using an Illumina HiSeq 2000 sequencer with a paired-end library and an additional mate pair library.[1] The genome of the wild-type strain ATCC 20868 was also sequenced with high coverage.[3]

  • Genome Assembly: The sequencing reads are assembled de novo into contigs and then scaffolds using bioinformatics assembly software. For ATCC 74030, the genome was assembled into 581 scaffolds.[1] The wild-type genome was assembled into 22 scaffolds.[3]

Gene Prediction and Annotation
  • Gene Prediction: Protein-coding genes are predicted from the assembled genome sequence using gene prediction software such as GlimmerHMM.[1]

  • Functional Annotation: The predicted genes are assigned putative functions based on sequence similarity searches against public protein databases like Swiss-Prot (UniProtKB).[1]

Gene Disruption and Functional Analysis
  • Gene Knockout: To confirm the function of genes within the pneumocandin biosynthetic cluster, gene knockout experiments are performed. A common method is Agrobacterium-mediated transformation, which is used to replace the target gene with a selectable marker via homologous recombination.[3]

  • Phenotypic Analysis: The resulting knockout mutants are then cultured under conditions conducive to pneumocandin production. The fermentation broths are analyzed to confirm the absence of the expected secondary metabolites. For instance, disruption of GLNRPS4 and GLPKS4 resulted in the loss of pneumocandin production.[3][4][5]

Analysis of Pneumocandin Production
  • Extraction: Pneumocandins are extracted from the fungal mycelia and culture broth.

  • Detection and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the standard method for the detection and quantification of different pneumocandin variants.[3][7] Authentic standards of Pneumocandin A0 and B0 are used for comparison.

Visualizing the Comparative Genomics Workflow and Pneumocandin Biosynthesis

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Comparative_Genomics_Workflow cluster_strains Strains cluster_genomics Genomic Analysis cluster_comparison Comparative Analysis cluster_validation Functional Validation ATCC_20868 G. lozoyensis ATCC 20868 (Wild-Type, Pneumocandin A0) DNA_Extraction Genomic DNA Extraction ATCC_20868->DNA_Extraction ATCC_74030 G. lozoyensis ATCC 74030 (Mutant, Pneumocandin B0) ATCC_74030->DNA_Extraction Sequencing Whole Genome Sequencing (e.g., Illumina) DNA_Extraction->Sequencing Assembly De novo Genome Assembly Sequencing->Assembly Annotation Gene Prediction & Annotation Assembly->Annotation Comparative_Genomics Comparative Genomics (Synteny, Orthologs, SNPs) Annotation->Comparative_Genomics Gene_Cluster_Analysis Biosynthetic Gene Cluster Identification Annotation->Gene_Cluster_Analysis Gene_Knockout Gene Disruption (e.g., Agrobacterium-mediated) Gene_Cluster_Analysis->Gene_Knockout Phenotypic_Analysis Phenotypic Analysis (HPLC-MS) Gene_Knockout->Phenotypic_Analysis

Caption: A workflow for the comparative genomics of Glarea lozoyensis strains.

Pneumocandin_Biosynthesis_Regulation Precursors Primary Metabolites (Amino Acids, Acetyl-CoA, etc.) BGC Pneumocandin Biosynthetic Gene Cluster (GLNRPS4, GLPKS4, etc.) Precursors->BGC Pneumocandin_Core Pneumocandin Core Structure BGC->Pneumocandin_Core GLOXY4 GLOXY4 Oxygenase Pneumocandin_Core->GLOXY4 Pneumocandin_B0 Pneumocandin B0 Pneumocandin_Core->Pneumocandin_B0 Pneumocandin_A0 Pneumocandin A0 GLOXY4->Pneumocandin_A0 Mutagenesis Chemical Mutagenesis (in ATCC 74030) No_GLOXY4 Non-functional GLOXY4 Mutagenesis->No_GLOXY4 No_GLOXY4->Pneumocandin_B0

Caption: Simplified pathway showing the role of GLOXY4 in pneumocandin biosynthesis.

Regulatory Insights into Pneumocandin Production

Beyond the core biosynthetic genes, other regulatory factors influence the yield of pneumocandins. Studies have shown that oxidative stress and the availability of specific carbon sources can significantly impact production.

  • Oxidative Stress: The gene Glyap1, a homolog of the yeast redox regulator YAP1, plays a role in controlling the intracellular redox balance.[8][9] Knocking out Glyap1 leads to higher intracellular reactive oxygen species (ROS) levels and, consequently, increased Pneumocandin B0 production per unit of biomass.[8][9]

  • Carbon Source: The choice of carbon source in the fermentation medium affects both biomass accumulation and pneumocandin yield. For instance, replacing glucose with fructose has been shown to increase the total Pneumocandin B0 yield and biomass.[6] Transcriptomic analysis revealed that fructose upregulates genes in the pentose (B10789219) phosphate (B84403) pathway and glycolysis, leading to larger intracellular pools of NADPH and acetyl-CoA, which are precursors for pneumocandin synthesis.[6]

This guide provides a consolidated overview of the comparative genomics of pneumocandin-producing Glarea lozoyensis strains. The genomic data and experimental methodologies described herein offer a valuable resource for researchers and professionals engaged in the discovery, development, and optimization of antifungal drugs.

References

Synergistic Antifungal Effects of Pneumocandins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into Combination Therapies Against Fungal Pathogens

The emergence of drug-resistant fungal strains necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comprehensive comparison of the synergistic antifungal effects of pneumocandins, a class of potent β-1,3-glucan synthase inhibitors, with other major antifungal drug classes. Due to the limited availability of specific data on Pneumocandin A1, this guide focuses on the well-studied pneumocandin, caspofungin (a derivative of Pneumocandin B0), as a representative of its class. The findings are broadly applicable to other pneumocandins, including this compound, due to their shared mechanism of action.

Quantitative Analysis of Synergistic Interactions

The synergistic potential of antifungal combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy, an FICI between 0.5 and 4.0 suggests no interaction (indifference or additive effects), and an FICI of > 4.0 indicates antagonism. The following table summarizes the FICI values for caspofungin in combination with various antifungal agents against different fungal species, as determined by in vitro checkerboard assays.

Fungal SpeciesCombinationFICI RangeInterpretation
Aspergillus fumigatusCaspofungin + Amphotericin B0.5 - 1.0Synergistic to Additive[1]
Aspergillus flavusCaspofungin + Amphotericin B0.5 - 1.0Synergistic to Additive[1]
Aspergillus nigerCaspofungin + Amphotericin B0.5 - 1.0Synergistic to Additive[1]
Aspergillus terreusCaspofungin + Amphotericin B0.5 - 1.0Synergistic to Additive[1]
Fusarium solaniCaspofungin + Amphotericin B0.5 - 1.0Synergistic to Additive[1]
Fusarium spp.Caspofungin + Voriconazole>0.5 - 4.0No Interaction[2]
Fusarium spp.Caspofungin + Terbinafine≤0.5Synergy[2][3]
Fusarium spp.Caspofungin + Tacrolimus (B1663567) (FK506)≤0.5Synergy[2][3]
Candida albicansPosaconazole + Caspofungin≤0.5Synergy[4]
Candida albicansPosaconazole + FK506≤0.5Synergy[4]
Candida aurisMicafungin + Voriconazole0.15 - 0.5Synergy[5]
Candida aurisMicafungin + Fluconazole0.62 - 1.5Indifferent[5]
Candida aurisCaspofungin + Fluconazole>0.5 - 4.0Indifferent[5]
Candida aurisCaspofungin + Voriconazole>0.5 - 4.0Indifferent[5]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro checkerboard assays. This standard method allows for the determination of synergistic, indifferent, or antagonistic interactions between two antimicrobial agents.

Checkerboard Broth Microdilution Assay

1. Preparation of Antifungal Agents:

  • Stock solutions of each antifungal drug are prepared in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).

  • Serial two-fold dilutions of each drug are prepared in a liquid growth medium, such as RPMI 1640 buffered with MOPS.

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain sufficient growth.

  • A suspension of fungal conidia or yeast cells is prepared in sterile saline and the concentration is adjusted to a standard density (e.g., 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

3. Assay Plate Setup:

  • A 96-well microtiter plate is used to create a two-dimensional array of drug concentrations.

  • Drug A is serially diluted along the x-axis (columns), and Drug B is serially diluted along the y-axis (rows). This creates a checkerboard of wells containing various combinations of the two drugs.

  • Control wells containing each drug alone, as well as a drug-free growth control, are included.

4. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.

  • The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 72 hours).

5. Determination of Endpoints and FICI Calculation:

  • The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination. The MIC is the lowest concentration that prevents visible growth. For echinocandins, the Minimum Effective Concentration (MEC), characterized by the growth of aberrant, compact hyphae, is often used as the endpoint.[6]

  • The Fractional Inhibitory Concentration (FIC) for each drug in a given well is calculated as:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • The FICI for each combination is the sum of the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B.[1][4]

Signaling Pathways and Mechanisms of Synergy

The synergistic interactions between pneumocandins and other antifungal agents are often rooted in the simultaneous disruption of multiple cellular pathways crucial for fungal survival and stress response.

Echinocandin and Azole/Polyene Synergy

Echinocandins inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[7] Azoles and polyenes, on the other hand, target the fungal cell membrane by inhibiting ergosterol (B1671047) synthesis or by directly binding to ergosterol, respectively.[7] The combined assault on both the cell wall and cell membrane leads to a loss of structural integrity and increased osmotic stress, resulting in enhanced fungal cell death.

Synergy_Mechanism Pneumocandin This compound (Echinocandins) CellWall Fungal Cell Wall (β-1,3-glucan synthesis) Pneumocandin->CellWall Inhibits Azole Azoles / Polyenes CellMembrane Fungal Cell Membrane (Ergosterol) Azole->CellMembrane Disrupts Synergy Synergistic Antifungal Effect CellWall->Synergy CellMembrane->Synergy

Caption: Mechanism of synergy between pneumocandins and azoles/polyenes.

Echinocandin and Calcineurin Inhibitor Synergy

The calcineurin signaling pathway is a key regulator of fungal stress responses, including cell wall integrity. When the cell wall is damaged by echinocandins, the fungus attempts to compensate by increasing chitin (B13524) synthesis, a process regulated by the calcineurin, High Osmolarity Glycerol (HOG), and Protein Kinase C (PKC) pathways.[8][9] Calcineurin inhibitors, such as tacrolimus (FK506), block this compensatory mechanism, rendering the fungus more susceptible to the cell wall-damaging effects of echinocandins.[10]

Calcineurin_Pathway cluster_drugs Antifungal Drugs cluster_pathway Fungal Cell Response Pneumocandin This compound CellWallStress Cell Wall Stress Pneumocandin->CellWallStress Induces CalcineurinInhibitor Calcineurin Inhibitor (e.g., FK506) Calcineurin Calcineurin Pathway CalcineurinInhibitor->Calcineurin Inhibits CellWallStress->Calcineurin Activates HOG_PKC HOG / PKC Pathways CellWallStress->HOG_PKC Activates FungalCellDeath Fungal Cell Death CellWallStress->FungalCellDeath ChitinSynthesis Compensatory Chitin Synthesis Calcineurin->ChitinSynthesis Upregulates HOG_PKC->ChitinSynthesis Upregulates ChitinSynthesis->FungalCellDeath Blocked Compensation

Caption: Synergistic action via inhibition of the calcineurin stress response pathway.

Experimental Workflow

The general workflow for assessing the synergistic effects of antifungal drug combinations is a multi-step process that moves from in vitro screening to more complex in vivo models.

Experimental_Workflow A Strain Selection & Inoculum Preparation B Checkerboard Assay (In Vitro Synergy Screening) A->B C Time-Kill Assays B->C Confirmation of Synergy E Data Analysis & Interpretation B->E D In Vivo Animal Models (e.g., Murine Candidiasis) C->D Efficacy in a Living System C->E D->E F Clinical Trials E->F Promising Combinations

Caption: General experimental workflow for evaluating antifungal synergy.

Conclusion

The synergistic combination of pneumocandins with other antifungal agents represents a powerful strategy in the fight against invasive fungal infections. By targeting multiple cellular components and pathways, these combinations can enhance antifungal activity, broaden the spectrum of coverage, and potentially reduce the development of resistance. While specific data for this compound is limited, the extensive research on caspofungin and other echinocandins provides a strong rationale for exploring the synergistic potential of all members of this important class of antifungal drugs. Further in vivo and clinical studies are warranted to translate these promising in vitro findings into effective therapeutic regimens for patients.

References

Correlating In Vitro Activity with In Vivo Efficacy of Pneumocandin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal agent Pneumocandin A1, focusing on the correlation between its in vitro activity and in vivo efficacy. Data for this compound is presented alongside comparator antifungal agents, Amphotericin B and Fluconazole (B54011), to offer a comprehensive assessment for research and drug development purposes.

While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from closely related pneumocandin compounds and established antifungal agents to provide a valuable comparative framework. The information presented herein is intended to support further research and evaluation of this compound's potential as a therapeutic agent.

In Vitro Activity: Comparative Susceptibility

The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for pneumocandin derivatives, Amphotericin B, and Fluconazole against Candida albicans, a common fungal pathogen.

Antifungal AgentCandida albicans MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Pneumocandin Derivative (L-733,560)Not Specified~0.15-1.25 for various Candida speciesNot Specified
Amphotericin B0.06 - 1.0[1]0.51.0[1]
Fluconazole0.25 - 16[2]1.0[2]4.0[2]

In Vivo Efficacy: Murine Candidiasis Model

The correlation between in vitro susceptibility and in vivo efficacy is crucial for predicting clinical success. Murine models of disseminated candidiasis are standard for evaluating the therapeutic potential of antifungal agents. The following table summarizes the survival rates observed in mice infected with Candida albicans and treated with various antifungal agents.

Antifungal AgentDosage (mg/kg)Treatment DurationSurvival Rate (%)
Pneumocandin Derivative (Caspofungin)0.57 days70[6]
Pneumocandin Derivative (Caspofungin)1.07 days90[6]
Amphotericin B0.57 days90[6]
Amphotericin B1.07 days50[6]
Fluconazole5.0 (twice daily)10 daysEffective at prolonging survival[7]
Untreated Control--0-20% (Implied from treatment efficacy)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Susceptibility Testing (Broth Microdilution)

In vitro susceptibility is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized fungal inoculum C Inoculate plates with fungal suspension A->C B Serially dilute antifungal agents in 96-well plates B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine growth inhibition D->E F MIC is the lowest concentration with no visible growth E->F

In Vitro Susceptibility Testing Workflow
In Vivo Efficacy Testing (Murine Candidiasis Model)

In vivo efficacy is assessed using a murine model of disseminated candidiasis.

cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis A Induce immunosuppression in mice (e.g., cyclophosphamide) B Intravenously infect mice with Candida albicans A->B C Administer antifungal agent at various doses B->C D Monitor survival over a set period (e.g., 21 days) C->D E Record daily survival rates D->E F Optional: Determine fungal burden in target organs (e.g., kidneys) D->F

In Vivo Efficacy Murine Model Workflow

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Pneumocandins, including this compound, exert their antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death. This mechanism is specific to fungi, as mammalian cells lack a cell wall.

cluster_pathway Fungal Cell Wall Synthesis UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain β-(1,3)-D-Glucan Glucan_Synthase->Glucan_Chain Synthesis Cell_Wall Fungal Cell Wall Glucan_Chain->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Pneumocandin_A1 This compound Pneumocandin_A1->Inhibition Inhibition->Glucan_Synthase

This compound Mechanism of Action

Correlation and Conclusion

The available data on pneumocandin derivatives strongly suggest a good correlation between their potent in vitro activity against Candida species and their significant in vivo efficacy in murine models of candidiasis. The low MIC values of these compounds translate to high survival rates and reduction of fungal burden in infected animals.

Compared to established antifungal agents, pneumocandins demonstrate a favorable profile. While Amphotericin B is also highly potent, its therapeutic window can be narrow due to toxicity, as suggested by the decreased survival at higher doses in the murine model[6]. Fluconazole's efficacy is highly dependent on the susceptibility of the fungal strain, with resistance being a notable clinical concern[7].

The specific action of pneumocandins on the fungal cell wall provides a targeted therapeutic approach with a potentially higher safety margin compared to agents that may interact with host cell components.

Further research is warranted to establish a comprehensive profile of this compound, including definitive in vitro MIC values against a broad range of fungal pathogens and extensive in vivo studies to determine its pharmacokinetic and pharmacodynamic properties. The preliminary data from related compounds, however, position this compound as a promising candidate for further development in the antifungal therapeutic landscape.

References

Safety Operating Guide

Navigating the Safe Disposal of Pneumocandin A1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Inferred Hazard Profile of Pneumocandin A1

Based on the Safety Data Sheet for Caspofungin, a derivative of Pneumocandin B0, we can infer the potential hazards associated with this compound. This information is critical for implementing appropriate safety measures during handling and disposal.

Hazard ClassificationDescriptionGHS Pictogram
Serious Eye Damage/Eye Irritation Causes serious eye damage.[1]Corrosion
Hazardous to the Aquatic Environment, Acute Hazard Very toxic to aquatic life.[1]Environment
Hazardous to the Aquatic Environment, Chronic Hazard Very toxic to aquatic life with long lasting effects.[1]Environment
Reproductive Toxicity May cause harm to breast-fed children.[1]Health Hazard

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. It is imperative to treat this compound as a hazardous pharmaceutical waste due to its potential toxicity and environmental hazards.

I. Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes and aerosols that can cause serious eye damage.[1]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Lab Coat: A lab coat or other protective clothing should be worn to protect street clothes and skin from contamination.

II. Waste Segregation and Collection

Proper segregation of waste at the source is crucial for safe and compliant disposal.

  • Designated Hazardous Waste Container: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container. The container should be:

    • Made of a material compatible with the waste.

    • Kept closed except when adding waste.

    • Labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Solid Waste: This includes, but is not limited to:

    • Unused or expired this compound powder.

    • Contaminated labware (e.g., pipette tips, vials, weighing boats).

    • Contaminated PPE (gloves, disposable lab coats).

  • Liquid Waste: This includes:

    • Solutions containing this compound.

    • Solvents used to dissolve or rinse glassware contaminated with this compound.

Note: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

III. Disposal Pathway

The disposal of this compound waste must follow federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[2][3]

  • Consult Your Institution's Environmental Health and Safety (EHS) Department: Your institution's EHS department is the primary resource for specific disposal procedures and requirements. They will provide guidance on proper labeling, containerization, and pickup schedules for hazardous waste.

  • Licensed Hazardous Waste Vendor: The collected this compound waste must be disposed of through a licensed hazardous waste vendor. These vendors are equipped to handle and treat pharmaceutical waste in a compliant manner, which typically involves incineration at high temperatures to ensure complete destruction of the active pharmaceutical ingredient.[3][4]

Under no circumstances should this compound waste be:

  • Poured down the drain: This is strictly prohibited for hazardous pharmaceutical waste as it can contaminate water supplies and harm aquatic ecosystems.[3][5]

  • Disposed of in regular trash: This can expose waste handlers and the public to the hazardous substance and lead to environmental contamination.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Pneumocandin_A1_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste (e.g., powder, contaminated labware) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste container Place in Labeled Hazardous Waste Container solid_waste->container liquid_waste->container store Store Container in Designated Satellite Accumulation Area container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (Incineration) contact_ehs->disposal

References

Personal protective equipment for handling Pneumocandin A1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pneumocandin A1

Disclaimer: The following guidance is based on available safety data for Pneumocandin B0, a closely related compound to this compound. Specific safety data for this compound is limited; therefore, these recommendations should be considered a baseline for safe handling. A thorough risk assessment should be conducted for your specific laboratory conditions.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

Pneumocandin B0 is classified with several hazards that should be considered when handling any compound in the pneumocandin family.[1]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye DamageH318Causes serious eye damage.[1][2]
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][3]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1][2]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Chemical-impermeable gloves (Nitrile or PVC recommended) and a protective spray suit or lab coat.Gloves must satisfy EU Directive 89/686/EEC and EN 374.[4][5]
Respiratory A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.Ensure a proper fit to prevent inhalation around the edges of the mask.[4][5]
Footwear Chemical-resistant, closed-toe shoes or boots.Pant legs should be worn outside of boots to prevent chemicals from entering.[6]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound check_procedure Evaluate Experimental Procedure (e.g., weighing, dissolving, transferring) start->check_procedure base_ppe Baseline PPE: - Safety Goggles (EN 166/NIOSH) - Chemical-Resistant Gloves (EN 374) - Lab Coat check_procedure->base_ppe Low Risk spill_risk Potential for Splash or Spill? check_procedure->spill_risk Identified Risks base_ppe->spill_risk aerosol_risk Potential for Aerosol or Dust Generation? spill_risk->aerosol_risk No face_shield Add Face Shield spill_risk->face_shield Yes high_concentration Working with High Concentrations or Large Quantities? aerosol_risk->high_concentration No respirator Use Full-Face Respirator aerosol_risk->respirator Yes impervious_suit Wear Impervious Suit high_concentration->impervious_suit Yes end_ppe Proceed with Experiment high_concentration->end_ppe No face_shield->aerosol_risk impervious_suit->end_ppe respirator->high_concentration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.